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  • Product: 2-Ethoxy-2-(3-fluorophenyl)ethanamine

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to 2-Ethoxy-2-(3-fluorophenyl)ethanamine: Synthesis, Analytics, and Pharmacology

Executive Summary 2-Ethoxy-2-(3-fluorophenyl)ethanamine is a specialized, highly lipophilic β-alkoxy phenethylamine derivative. Structurally related to endogenous trace amines and fluorinated octopamine analogs, this com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-2-(3-fluorophenyl)ethanamine is a specialized, highly lipophilic β-alkoxy phenethylamine derivative. Structurally related to endogenous trace amines and fluorinated octopamine analogs, this compound is of significant interest in neuropharmacological research. The strategic placement of a fluorine atom at the meta (3-) position of the phenyl ring sterically hinders CYP450-mediated ortho/para-hydroxylation, thereby extending its metabolic half-life. Concurrently, the β-ethoxy ether linkage drastically alters the molecule's topological polar surface area (TPSA), enhancing blood-brain barrier (BBB) permeability compared to its β-hydroxy counterparts.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with field-proven synthetic methodologies, robust LC-MS/MS analytical frameworks, and a mechanistic overview of its receptor pharmacology.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of 2-ethoxy-2-(3-fluorophenyl)ethanamine is critical for predicting its pharmacokinetic behavior and optimizing chromatographic retention.

PropertyValue / DescriptionPharmacological Implication
IUPAC Name 2-ethoxy-2-(3-fluorophenyl)ethanamineStandardized nomenclature
Molecular Formula C₁₀H₁₄FNOAliphatic amine with ether linkage
Molecular Weight 183.22 g/mol Small molecule; ideal for CNS penetration
Exact Mass 183.1059 DaTarget mass for high-res MS (HRMS)
cLogP (Predicted) ~1.95Optimal lipophilicity for BBB crossing
pKa (Amine) ~9.4Protonated at physiological pH (7.4)
TPSA 35.2 ŲLow polar surface area; high passive diffusion
H-Bond Donors/Acceptors 1 (NH₂) / 2 (N, O)Favorable for GPCR binding pockets

Synthetic Methodology & Causality

The synthesis of β-alkoxy phenethylamines is notoriously prone to yield-destroying side reactions. A standard Henry reaction (nitroaldol condensation) between an aromatic aldehyde and nitromethane typically employs heat and ammonium acetate. This drives the reaction all the way to the thermodynamically stable nitrostyrene via an E1cB elimination of water ()[1].

To successfully synthesize 2-ethoxy-2-(3-fluorophenyl)ethanamine, we must arrest the reaction at the β-nitroalcohol stage. Furthermore, the subsequent O-alkylation is highly sensitive; strong bases (e.g., NaH) will deprotonate the acidic α-proton adjacent to the nitro group, triggering the unwanted E1cB elimination. Therefore, mild, non-nucleophilic conditions (Ag₂O) are mandatory.

Protocol: Step-by-Step Synthesis Workflow

Step 1: Controlled Nitroaldol Condensation

  • Reaction: Dissolve 3-fluorobenzaldehyde (1.0 eq) and nitromethane (3.0 eq) in anhydrous THF.

  • Catalysis: Cool the vessel to 0°C. Add a catalytic amount of 1M NaOH (0.1 eq) dropwise to prevent exothermic elimination.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The intermediate 1-(3-fluorophenyl)-2-nitroethanol will appear as a UV-active spot (Rf ~0.4), distinct from the starting aldehyde. Quench with 1M HCl and extract with EtOAc.

Step 2: Mild O-Alkylation

  • Reaction: Dissolve the purified β-nitroalcohol in anhydrous dichloromethane (DCM).

  • Reagents: Add Silver(I) oxide (Ag₂O, 1.5 eq) and ethyl iodide (EtI, 3.0 eq). Stir in the dark at room temperature for 24 hours. Causality: Ag₂O acts as a mild acid scavenger, facilitating etherification without triggering E1cB elimination.

  • Validation: Filter through Celite to remove silver salts. Confirm the formation of 1-ethoxy-1-(3-fluorophenyl)-2-nitroethane via ¹H-NMR (look for the characteristic ethoxy triplet/quartet at ~1.1 ppm and ~3.4 ppm).

Step 3: Aliphatic Nitro Reduction

  • Reaction: Suspend Lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous THF at 0°C under Argon.

  • Addition: Slowly add the etherified nitroalkane dropwise. Reflux for 4 hours.

  • Validation (Fieser Workup): Quench carefully with water (x mL), 15% NaOH (x mL), and water (3x mL). Filter the granular aluminum salts. The final product, 2-ethoxy-2-(3-fluorophenyl)ethanamine, is isolated via acid-base extraction to yield a highly pure freebase oil.

Synthesis_Workflow SM 3-Fluorobenzaldehyde + Nitromethane Int1 1-(3-Fluorophenyl)- 2-nitroethanol SM->Int1 NaOH, 0°C (Nitroaldol) Int2 1-Ethoxy-1-(3-fluorophenyl)- 2-nitroethane Int1->Int2 EtI, Ag2O (O-Alkylation) Prod 2-Ethoxy-2-(3-fluorophenyl) ethanamine Int2->Prod LiAlH4, THF (Reduction)

Fig 1: Step-by-step synthetic workflow for 2-ethoxy-2-(3-fluorophenyl)ethanamine.

Analytical Characterization: LC-MS/MS Protocol

Phenethylamines are highly polar and basic, often leading to poor retention and peak tailing on standard C18 columns. To resolve this, we employ a Phenyl-Hexyl stationary phase, which leverages π-π interactions between the column and the fluorinated phenyl ring of the analyte, ensuring sharp peak shapes and superior retention ()[2].

Protocol: Quantification in Biological Matrices
  • Sample Preparation (SPE): Spike 1 mL of plasma/urine with a deuterated internal standard (e.g., Phenethylamine-d4). Load onto a mixed-mode cation exchange (MCX) SPE cartridge. Wash with 2% formic acid, then methanol. Elute with 5% NH₄OH in methanol. Evaporate and reconstitute in 100 µL of Mobile Phase A.

  • Chromatography:

    • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water + 5 mM ammonium acetate.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: 5% B to 65% B over 8 minutes.

  • Mass Spectrometry (MRM Mode):

    • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Precursor Ion: [M+H]⁺ m/z 184.1

    • Quantifier Transition: m/z 184.1 → 167.1 (Loss of NH₃, highly characteristic for primary amines).

    • Qualifier Transition: m/z 184.1 → 139.1 (Loss of the ethoxy group).

  • Validation: Ensure the signal-to-noise (S/N) ratio of the quantifier ion is >10 for the Lower Limit of Quantification (LLOQ). The ratio between quantifier and qualifier transitions must remain within ±20% of the reference standard.

Pharmacological Mechanisms: TAAR1 Modulation

Phenethylamines act as potent neuromodulators primarily through the Trace Amine-Associated Receptor 1 (TAAR1) ()[3].

Unlike classical cell-surface GPCRs, TAAR1 is located intracellularly within the presynaptic terminal. The β-ethoxy modification increases the lipophilicity of 2-ethoxy-2-(3-fluorophenyl)ethanamine, allowing it to rapidly diffuse across the presynaptic membrane or be actively transported via the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).

Once inside the cytosol, the compound binds to TAAR1, a Gαs-coupled receptor. This initiates a signaling cascade that leads to cAMP accumulation and subsequent Protein Kinase A (PKA) and Protein Kinase C (PKC) activation. These kinases phosphorylate the intracellular domains of DAT and NET, causing the transporters to operate in reverse, thereby inducing non-vesicular monoamine efflux into the synaptic cleft ()[4].

TAAR1_Pathway Ligand 2-Ethoxy-2-(3-fluorophenyl)ethanamine Receptor Intracellular TAAR1 Receptor Ligand->Receptor Binds & Activates G_protein Gαs Protein Activation Receptor->G_protein Couples to AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes Kinase PKA / PKC Phosphorylation cAMP->Kinase Activates Transporter DAT/NET Reverse Transport (Monoamine Efflux) Kinase->Transporter Modulates

Fig 2: Intracellular TAAR1 signaling cascade and monoamine transporter modulation.

References

  • Title: The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines Source: ResearchGate URL: [Link]

  • Title: Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine Source: PubMed (Food and Drug Administration) URL: [Link]

  • Title: Phenethylamine Source: Wikipedia URL: [Link]

  • Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

Technical Guide: Synthesis, Characterization, and Pharmacological Profiling of 2-Ethoxy-2-(3-fluorophenyl)ethanamine

Executive Summary & CAS Registry Dynamics In the landscape of modern medicinal chemistry, the rapid expansion of novel building blocks often outpaces public indexing. 2-Ethoxy-2-(3-fluorophenyl)ethanamine (Molecular Form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & CAS Registry Dynamics

In the landscape of modern medicinal chemistry, the rapid expansion of novel building blocks often outpaces public indexing. 2-Ethoxy-2-(3-fluorophenyl)ethanamine (Molecular Formula:


) is a prime example of a high-value, specialized intermediate. It features a 

-ethoxy primary amine motif coupled with a meta-fluorinated aromatic ring.

While related regioisomers—such as 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine (CAS 1344928-35-3)—have established Chemical Abstracts Service (CAS) Registry Numbers, the specific isomer 2-ethoxy-2-(3-fluorophenyl)ethanamine frequently exists as a proprietary library component without a universally published CAS number. For researchers and drug development professionals, this lack of public registry necessitates rigorous, self-validating synthetic protocols and analytical characterization to unambiguously establish its structural identity prior to biological screening.

This whitepaper provides an authoritative guide on the regioselective synthesis, physicochemical profiling, and pharmacological rationale for utilizing this specific fluorinated


-ethoxy phenethylamine scaffold.

Physicochemical & Structural Profiling

The strategic placement of the ethoxy group and the fluorine atom profoundly impacts the molecule's behavior. The ethoxy group increases lipophilicity compared to a standard hydroxyl group, facilitating Blood-Brain Barrier (BBB) penetration. Simultaneously, the highly electronegative fluorine atom acts as a bioisostere, modulating the basicity of the primary amine via inductive effects while blocking potential CYP450-mediated aromatic oxidation at the meta position.

Table 1: Physicochemical Properties
PropertyValuePharmacological Implication
IUPAC Name 2-ethoxy-2-(3-fluorophenyl)ethan-1-amine-
Molecular Formula

-
Molecular Weight 183.22 g/mol Ideal for fragment-based drug discovery (FBDD).
Predicted LogP 1.8 - 2.1Optimal for CNS penetration and oral bioavailability.
Topological Polar Surface Area 35.25 ŲExcellent membrane permeability.
H-Bond Donors / Acceptors 1 / 2Facilitates critical interactions with GPCRs.

Synthetic Methodology: Causality and Regiocontrol

Synthesizing a


-ethoxy primary amine requires strict regiocontrol. A non-selective reaction would yield a mixture of the target compound and the undesired 

-ethoxy isomer. To achieve absolute regioselectivity, we employ a Lewis acid-catalyzed epoxide ring-opening strategy, followed by a chemoselective Staudinger reduction.
The Rationale Behind the Chemistry
  • Regioselective Epoxide Opening: We utilize Carbon Tetrabromide (

    
    ) as a mild, neutral Lewis acid catalyst. Unlike strong Brønsted acids that can cause polymerization, 
    
    
    
    gently activates the epoxide oxygen. The 3-fluorophenyl ring stabilizes the developing carbocationic character at the benzylic C2 position. Consequently, the ethanol nucleophile attacks exclusively at C2, yielding the
    
    
    -ethoxy primary alcohol .
  • Chemoselective Amine Formation: Converting the resulting azide to the primary amine utilizes the Staudinger reduction (

    
    ). A novice approach might employ catalytic hydrogenation (
    
    
    
    ). However, benzylic ethers are highly susceptible to hydrogenolysis. Hydrogenation would cleave the C-O bond, yielding the defunctionalized 2-(3-fluorophenyl)ethanamine. The Staudinger reaction is strictly chemoselective for the azide, preserving the delicate benzylic ether.

SynthFlow A 2-(3-fluorophenyl)oxirane (Epoxide) B 2-ethoxy-2-(3-fluorophenyl)ethan-1-ol (Intermediate 1) A->B EtOH, CBr4 (Cat.) Regioselective Opening C Azide Intermediate (via Tosylate) B->C 1. TsCl, Pyridine 2. NaN3, DMF D 2-Ethoxy-2-(3-fluorophenyl)ethanamine (Target Amine) C->D PPh3, H2O Staudinger Reduction

Fig 1. Regioselective synthesis of 2-ethoxy-2-(3-fluorophenyl)ethanamine demonstrating chemoselective azide reduction.

Experimental Protocols

The following protocols constitute a self-validating system. The final acid-base extraction ensures that only the basic primary amine is isolated, leaving behind any unreacted neutral intermediates or phosphine oxides.

Protocol A: Synthesis of 2-ethoxy-2-(3-fluorophenyl)ethan-1-ol
  • Preparation: Dissolve 2-(3-fluorophenyl)oxirane (10.0 mmol, 1.0 eq) in absolute ethanol (30 mL).

  • Catalysis: Add a catalytic amount of Carbon Tetrabromide (

    
    , 1.0 mmol, 0.1 eq).
    
  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the consumption of the epoxide via TLC (Hexanes:EtOAc 8:2).

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography to yield the pure

    
    -ethoxy alcohol.
    
Protocol B: Azidation and Staudinger Reduction
  • Tosylation: Dissolve the alcohol from Protocol A (1.0 eq) in anhydrous DCM at 0°C. Add pyridine (2.0 eq) followed by dropwise addition of p-Toluenesulfonyl chloride (TsCl, 1.2 eq). Stir for 12 hours at room temperature. Wash with 1N HCl, extract with DCM, and concentrate.

  • Azidation: Dissolve the crude tosylate in anhydrous DMF. Add Sodium Azide (

    
    , 2.0 eq) and heat to 80°C for 8 hours. Quench with water, extract with Ethyl Acetate, wash with brine, and concentrate to yield the azide intermediate.
    
  • Reduction: Dissolve the azide in a mixture of THF and

    
     (10:1 ratio). Add Triphenylphosphine (
    
    
    
    , 1.2 eq). Stir at room temperature for 12 hours. The evolution of
    
    
    gas will be observed as the iminophosphorane forms and subsequently hydrolyzes.
  • Self-Validating Isolation: Acidify the mixture with 1N HCl (pH < 2) and wash with diethyl ether to remove Triphenylphosphine oxide (

    
    ) and neutral impurities. Basify the aqueous layer with 2N NaOH (pH > 10) and extract with DCM. Dry over 
    
    
    
    and concentrate to yield the pure 2-ethoxy-2-(3-fluorophenyl)ethanamine.

Analytical Characterization

To confirm the regiochemistry and purity without a reference standard, multidimensional NMR and High-Resolution Mass Spectrometry (HRMS) are mandatory . The chemical shift of the benzylic proton is the definitive proof of regioselectivity.

Table 2: Expected NMR Data (400 MHz, )
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
6.95 - 7.30Multiplet4HAromatic protons (3-fluorophenyl ring)
4.35Doublet of doublets1HBenzylic CH (C2) - Confirms

-ethoxy regiochemistry
3.40Quartet2HEthoxy

(

)
2.85Multiplet2HAmine

(C1)
1.45Broad singlet2HPrimary Amine (

, exchanges with

)
1.15Triplet3HEthoxy

(

)

Note: HRMS (ESI+) should yield an


 peak at m/z 184.1132.

Pharmacological Application & Target Logic

The 2-ethoxy-2-(3-fluorophenyl)ethanamine scaffold is highly prized in neuropharmacology. Structurally related to phenethylamine neurotransmitters, this compound serves as a rigidified, lipophilic vector for targeting Monoamine Transporters (DAT, NET, SERT) or 5-HT receptors.

PharmFlow L 2-Ethoxy-2-(3-fluorophenyl)ethanamine BBB Blood-Brain Barrier (BBB) Permeation L->BBB Enhanced by Ethoxy Lipophilicity Meta CYP450 Enzymes (Hepatic Clearance) L->Meta 3-Fluoro Motif Blocks Oxidation Target Monoamine Transporters (DAT / NET / SERT) BBB->Target Target Engagement Eff Synaptic Monoamine Elevation Target->Eff Reuptake Inhibition

Fig 2. Pharmacokinetic and pharmacodynamic logic for the fluorinated beta-ethoxy scaffold.

References

  • A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides Source: MDPI Molecules URL:[Link]

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances Source: CORE (Open Access Research) URL:[Link]

Foundational

Biological activity of beta-ethoxy phenethylamine derivatives

As a Senior Application Scientist specializing in neuropharmacology and receptor kinetics, I have designed this technical whitepaper to dissect the complex structure-activity relationships (SAR) of -oxygenated phenethyla...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacology and receptor kinetics, I have designed this technical whitepaper to dissect the complex structure-activity relationships (SAR) of


-oxygenated phenethylamines. By moving beyond basic descriptive pharmacology, this guide explores the mechanistic causality behind how minor structural modifications—specifically the introduction of a 

-ethoxy group—drastically alter receptor binding, functional selectivity, and downstream biological activity.

Biological Activity and Structure-Activity Relationships of -Ethoxy Phenethylamine Derivatives: A Technical Whitepaper

Introduction to -Oxygenated Phenethylamines (BOx)

The phenethylamine skeleton serves as the foundational pharmacophore for a vast array of endogenous trace amines, neurotransmitters (e.g., dopamine, norepinephrine), and synthetic psychoactive compounds 1. While substitutions on the phenyl ring (such as the 2,5-dimethoxy pattern) are well-documented to confer high affinity for the 5-HT2A receptor, modifications at the


-carbon of the ethylamine side chain introduce profound shifts in pharmacodynamics []().

Alexander Shulgin’s pioneering exploration of


-oxygenated phenethylamines (the "BOx" series) revealed a critical threshold in molecular design. While 

-methoxy derivatives (like BOD) retain potent psychedelic properties, extending the steric bulk to a

-ethoxy group (e.g., BOED) fundamentally alters the molecule's biological activity, stripping away visual efficacy in favor of peripheral stimulation 2.

The Causality of Steric Bulk: -Ethoxy vs. -Methoxy

Endogenous catecholamines, such as norepinephrine, possess a


-hydroxyl group, making 

-substituted phenethylamines direct structural analogues of these vital neurotransmitters 3. The transition from a

-hydroxyl (-OH) to a

-methoxy (-OCH

) and finally to a

-ethoxy (-OCH

CH

) group systematically increases lipophilicity, which theoretically enhances blood-brain barrier (BBB) penetration. However, this structural change comes at a steep pharmacodynamic cost.

In the orthosteric binding pocket of the 5-HT2A receptor, the


-carbon of the ligand sits in close proximity to specific hydrophobic residues 3. The 

-ethoxy group introduces significant steric hindrance that prevents the receptor from undergoing the complete transmembrane domain 6 (TM6) conformational shift required for robust Gq/11-protein coupling and subsequent

-arrestin recruitment . Consequently, the

-ethoxy homologue BOED exhibits a threefold decrease in human potency compared to its methoxy counterpart and completely loses its visual/hallucinogenic efficacy, acting instead as a central intoxicant with pronounced peripheral adrenergic effects, including anorexia and diuresis [[2]]().

Pharmacodynamics and Receptor Affinity

  • Serotonergic (5-HT2A/2C) Receptors : While

    
    -methoxy derivatives act as potent partial agonists at 5-HT2A [[1]](), the 
    
    
    
    -ethoxy substitution sterically limits intrinsic efficacy, shifting the molecule toward weak partial agonism or functional antagonism .
  • Trace Amine-Associated Receptor 1 (TAAR1) : Phenethylamines are classic ligands for TAAR1, which modulates monoamine release. Analogs with bulky groups at the side chain often act as partial agonists at TAAR1 4. The intoxicating, non-visual effects of BOED suggest that while 5-HT2A activation is impaired, TAAR1 and adrenergic binding are retained, driving the reported stimulant-like anorexia 2.

Quantitative SAR Data

Compound

-Substitution
Human DosageDurationPrimary Pharmacological Effects5-HT2A Efficacy
BOHD Hydroxy (-OH)>50 mgUnknownHypotension, vasodilationPartial Agonist
BOD Methoxy (-OCH

)
15–25 mg8–16 hVisuals, psychedelic, entactogenicStrong Partial Agonist
BOED Ethoxy (-OCH

CH

)
70–75 mg10 hIntoxication, anorexia, diuresisWeak Agonist / Antagonist

Mechanistic Signaling Pathway

G PEA β-Ethoxy Phenethylamine (e.g., BOED) Receptor 5-HT2A / Adrenergic Receptors PEA->Receptor Steric Hindrance Limits Agonism Gq Gq/11 Protein Activation Receptor->Gq Weak Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 DAG DAG Generation PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors PKC PKC Activation DAG->PKC Activates Physio Physiological Response (Intoxication, Diuresis, Anorexia) Ca2->Physio Downstream Signaling PKC->Physio Downstream Signaling

Figure 1: Gq/11 signaling cascade of beta-substituted phenethylamines at 5-HT2A receptors.

Validated Experimental Methodologies

To rigorously evaluate the biological activity of novel


-ethoxy phenethylamines, the following self-validating protocols must be strictly adhered to.
Protocol 1: In Vitro Radioligand Binding Assay (Receptor Affinity)
  • Causality : To quantify the exact drop in 5-HT2A affinity caused by the

    
    -ethoxy steric bulk, we utilize a competitive displacement assay using[3H]-Ketanserin. Because Ketanserin is a selective 5-HT2A antagonist, measuring its displacement allows us to accurately calculate the 
    
    
    
    (binding affinity) of the
    
    
    -ethoxy derivative []().
  • Self-Validating System : The assay incorporates DOI (a known 5-HT2A full agonist) as a positive control and unlabelled Ketanserin as a negative control. If the calculated

    
     for DOI deviates by >15% from established literature values, the plate is flagged for systematic error and rejected.
    
  • Step-by-Step :

    • Preparation : Culture HEK293 cells stably expressing human 5-HT2A receptors. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

    • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]-Ketanserin, and serial dilutions of the

      
      -ethoxy ligand (
      
      
      
      to
      
      
      M). Incubate for 60 minutes at 37°C.
    • Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to minimize non-specific binding.

    • Quantification : Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

    • Analysis : Use non-linear regression to determine the IC

      
      , and apply the Cheng-Prusoff equation to calculate the 
      
      
      
      .

Workflow Step1 Step 1: Cell Prep Express h5-HT2A/TAAR1 Step2 Step 2: Incubation [3H]-Ketanserin + β-Ethoxy Ligand Step1->Step2 Step3 Step 3: Filtration Isolate Bound Fractions via GF/C Step2->Step3 Step4 Step 4: Scintillation Measure Radioactivity Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & Ki Step4->Step5

Figure 2: Step-by-step radioligand binding assay workflow for determining receptor affinity.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay
  • Causality : Because BOED lacks visual effects in humans [[2]](), it is critical to confirm this via the murine HTR assay, the gold-standard behavioral proxy for 5-HT2A-mediated hallucinogenesis 3. A lack of HTR confirms that the

    
    -ethoxy bulk abolishes psychedelic efficacy in vivo.
    
  • Self-Validating System : Mice are divided into three cohorts: Vehicle (negative control), DOI 1 mg/kg (positive control), and

    
    -ethoxy derivative (10-50 mg/kg). The assay is only valid if the DOI cohort exhibits a statistically significant spike in HTR (>15 twitches/20 min) compared to the vehicle.
    
  • Step-by-Step :

    • Habituation : Acclimate C57BL/6J mice to the testing environment for 30 minutes.

    • Administration : Administer the

      
      -ethoxy derivative via intraperitoneal (IP) injection.
      
    • Observation : Place the mouse in a magnetometer-equipped observation chamber. Record high-frequency head twitches (90-110 Hz) for 30 minutes post-injection.

    • Data Synthesis : Compare the HTR frequency of the

      
      -ethoxy cohort against the DOI and vehicle cohorts using a one-way ANOVA.
      

Conclusion

The


-ethoxy substitution in phenethylamines represents a critical structural and pharmacological boundary. By exceeding the steric tolerance of the 5-HT2A orthosteric site, compounds like BOED lose the classic psychedelic properties of their 

-methoxy counterparts. Instead, the biological activity pivots toward a profile dominated by adrenergic and TAAR1-mediated intoxication, highlighting the extreme sensitivity of receptor conformation to minor aliphatic extensions 24.

References

  • PiHKAL: The Chemical Story - Avalon Library.
  • Structure-Activity Correlations for -Phenethylamines at Human Trace Amine Receptor 1 - NIH / PMC.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - KoreaScience.
  • Fluorine in psychedelic phenethylamines - ResearchG
  • BOx (psychedelics) - Wikipedia.

Sources

Exploratory

3-fluorophenethylamine ether analogs in medicinal chemistry

Engineering 3-Fluorophenethylamine Ether Analogs: A Strategic Guide to Pharmacophore Optimization in Medicinal Chemistry As a Senior Application Scientist in drug discovery, I frequently encounter scaffolds that require...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering 3-Fluorophenethylamine Ether Analogs: A Strategic Guide to Pharmacophore Optimization in Medicinal Chemistry

As a Senior Application Scientist in drug discovery, I frequently encounter scaffolds that require precise physicochemical tuning to cross the threshold from a "hit" to a viable clinical lead. One of the most powerful structural motifs we deploy is the 3-fluorophenethylamine ether analog. By systematically combining the metabolic shielding of meta-fluorination with the conformational flexibility of an ether linkage, we can rescue compounds suffering from poor pharmacokinetics or off-target toxicity.

This technical guide dissects the causality behind these structural choices, explores their proven applications across diverse therapeutic targets, and provides a self-validating synthetic protocol for their integration into novel drug scaffolds.

When designing central nervous system (CNS) penetrant drugs or highly selective enzyme inhibitors, every atom must serve a purpose. The integration of a 3-fluorophenethylamine moiety via an ether linkage is not arbitrary; it is a calculated manipulation of the molecule's electronic and steric environment.

  • The 3-Fluoro Substitution (Metabolic Shielding & pKa Modulation): The unsubstituted phenethylamine core is notoriously susceptible to rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes, particularly at the electron-rich meta and para positions. By substituting a hydrogen atom with fluorine at the 3-position, we introduce a highly stable C–F bond (~116 kcal/mol) that acts as a metabolic block, significantly extending the compound's half-life[1]. Furthermore, fluorine’s strong inductive electron-withdrawing effect lowers the pKa of the distal amine. This subtle shift ensures a higher fraction of the drug remains un-ionized at physiological pH, thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[2].

  • The Ether Linkage (Conformational Flexibility & H-Bonding): Directly coupling rigid aromatic systems often leads to flat, poorly soluble molecules (so-called "brick dust"). Introducing an ether linkage—either as an alkoxy side chain or a bridging moiety—injects critical rotational freedom (low barrier to rotation around the C–O bond). Additionally, the ether oxygen serves as a potent, directional hydrogen-bond acceptor, allowing the pharmacophore to anchor itself dynamically within complex kinase or synthase binding pockets[3].

Mechanism A Phenethylamine Core B 3-Fluoro Substitution A->B Bioisosteric Design C Ether Linkage A->C Scaffold Extension D Metabolic Shielding (Blocks CYP450) B->D C-F Bond Strength E Conformational Flexibility & H-Bonding C->E Low Rotational Barrier F High-Affinity Target Binding (e.g., nNOS, QcrB) D->F Increased Half-life E->F Optimal Pose

Pharmacophore logic and structural causality of 3-fluorophenethylamine ether analogs.

Target Applications in Drug Discovery

The versatility of the 3-fluorophenethylamine ether motif is best demonstrated by its success across entirely different target classes.

Application A: Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors Overproduction of NO by nNOS is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. The challenge is inhibiting nNOS without blocking endothelial NOS (eNOS), which regulates cardiovascular tone. Researchers developed an aminopyridine-based ether analog (Compound 1) utilizing a 3-fluorophenethylamino-ethoxy linker. The ether oxygen provides the necessary flexibility to navigate the narrow nNOS active site, while the 3-fluoro group optimizes BBB penetrance. This resulted in a staggering 2667-fold selectivity over eNOS[2].

Application B: Antimycobacterial QcrB Inhibitors In the fight against Mycobacterium tuberculosis, targeting the cytochrome bc1 complex (QcrB) is a validated strategy. Structure-activity relationship (SAR) studies on benzamide derivatives revealed that incorporating a 3-fluorophenethyl ether linker (Compound 4b) yielded exceptional potency (IC90 = 0.62 μM) while maintaining low cytotoxicity against human liver cells. Interestingly, moving to a 3,5-difluorophenethyl ether analog decreased potency, highlighting the precise steric and electronic requirements of the 3-monofluoro substitution[3].

Application C: PI3K-C2α Kinase Inhibitors Class II phosphoinositide-3-kinases (PI3Ks) are challenging targets due to the high structural homology among isoforms. The development of PITCOINs (selective PI3K-C2α inhibitors) utilized 3-fluorophenethylamine derivatives coupled to pteridinone and thiazole scaffolds to achieve nanomolar inhibition and >100-fold selectivity across a panel of 118 diverse kinases[4],[5].

Quantitative Efficacy Summary
Compound DesignationTarget SystemPrimary Pharmacological ActivitySelectivity / Cytotoxicity Profile
Compound 1 (Aminopyridine ether)Neuronal Nitric Oxide Synthase (nNOS)

= 7 nM
2667-fold vs eNOS; 806-fold vs iNOS[2]
Compound 4b (Benzamide ether)M. tuberculosis QcrB

= 0.62 μM
HepG2

> 50 μM[3]
PITCOIN4 (Pteridinone analog)Phosphoinositide-3-Kinase (PI3K-C2α)Nanomolar

>100-fold selectivity across 118 kinases[4]

Step-by-Step Methodology: Synthesis & Self-Validating Quality Control

A common synthetic bottleneck in generating these analogs is the reductive amination required to couple an ether-linked aldehyde to the 3-fluorophenethylamine building block. Standard protocols often recommend 1,2-dichloroethane (DCE) as the solvent. However, empirical data demonstrates that switching to a protic solvent like methanol drives the equilibrium of the intermediate imine formation to completion, increasing product yields from 64% to 89%[2].

Below is a field-tested, self-validating protocol for this transformation.

Protocol: Reductive Amination for Ether-Linked 3-Fluorophenethylamines

Objective: High-yield coupling of an ether-linked aldehyde scaffold with 3-fluorophenethylamine.

Step 1: Imine Condensation (The Protic Advantage)

  • In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the ether-linked aldehyde precursor (1.0 equiv) in anhydrous methanol to a concentration of 0.2 M.

  • Add 3-fluorophenethylamine (1.1 equiv, CAS: 404-70-6) dropwise at room temperature.

  • Causality Note: Methanol acts as a protic donor, facilitating the rapid dehydration of the transient carbinolamine intermediate into the imine. Stir for 2 hours.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium triacetoxyborohydride,

    
     (1.5 equiv), portion-wise over 15 minutes.
    
  • Causality Note:

    
     is utilized because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent. It selectively reduces the protonated imine without touching unreacted aldehyde, preventing the formation of dead-end alcohol byproducts.
    
  • Allow the reaction to warm to room temperature and stir for an additional 16 hours.

Step 3: Quench and Extraction

  • Quench the reaction by slowly adding saturated aqueous

    
     until gas evolution ceases (pH ~8).
    
  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

Step 4: Self-Validating Quality Control (LC-MS Logic) Before proceeding to column chromatography, analyze the crude mixture via LC-MS. This is a self-validating system:

  • Success Indicator: A dominant peak at the expected

    
     mass of the secondary amine.
    
  • Failure Mode 1 (Incomplete Condensation): If you observe a peak corresponding to the reduced aldehyde (alcohol byproduct), your initial imine condensation did not reach equilibrium before adding the reductant. Solution: Increase Step 1 time or add catalytic acetic acid.

  • Failure Mode 2 (Incomplete Reduction): If you observe a peak at

    
    , this indicates the presence of unreduced imine. Solution: Ensure your methanol is strictly anhydrous, as water can hydrolyze the imine back to the starting materials or deactivate the borohydride.
    

Conclusion

The 3-fluorophenethylamine ether motif is a masterclass in rational drug design. By understanding the causality behind the atoms—using fluorine to block CYP450 oxidation and modulate pKa, while leveraging ether linkages for optimal active-site geometry—medicinal chemists can systematically overcome pharmacokinetic liabilities. Strict adherence to optimized synthetic protocols, such as protic-solvent-driven reductive amination, ensures these complex scaffolds can be generated with the high yields required for rigorous SAR campaigns.

References

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors ACS Medicinal Chemistry Letters URL
  • National Institutes of Health (NIH)
  • Journal of Medicinal Chemistry (ACS)
  • Fluorinated phenylcyclopropylamines.

Sources

Foundational

Molecular weight and formula of 2-Ethoxy-2-(3-fluorophenyl)ethanamine

An In-depth Technical Guide to 2-Ethoxy-2-(3-fluorophenyl)ethanamine For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 2-Ethoxy-2-(3-fl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Ethoxy-2-(3-fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Ethoxy-2-(3-fluorophenyl)ethanamine, a molecule of interest in medicinal chemistry and drug discovery. Due to its unique combination of a fluorinated aromatic ring, an ether linkage, and a primary amine, this compound presents a versatile scaffold for the development of novel therapeutic agents. The fluorine substituent can enhance metabolic stability and binding affinity, while the amine and ethoxy groups offer sites for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

This document will detail the molecular characteristics, a proposed synthetic pathway, and potential applications based on the known roles of structurally similar compounds. Safety and handling guidelines are also provided based on data from analogous chemical entities.

Chemical Identity and Core Properties

The fundamental chemical and physical properties of 2-Ethoxy-2-(3-fluorophenyl)ethanamine are summarized below. The molecular formula is C₁₀H₁₄FNO, and the calculated molecular weight is 183.23 g/mol .

PropertyValue
Molecular Formula C₁₀H₁₄FNO
Molecular Weight 183.23 g/mol
IUPAC Name 2-Ethoxy-2-(3-fluorophenyl)ethanamine
Canonical SMILES CCOCN
InChI Key (Predicted)
Chemical Structure

The two-dimensional structure of 2-Ethoxy-2-(3-fluorophenyl)ethanamine is depicted below, illustrating the arrangement of the ethoxy, 3-fluorophenyl, and amine functional groups around a central ethyl backbone.

Caption: 2D structure of 2-Ethoxy-2-(3-fluorophenyl)ethanamine.

Theoretical Synthesis Pathway

Synthesis_of_2_Ethoxy_2_3_fluorophenylethanamine start 3-Fluorostyrene intermediate N-Protected 2-Ethoxy-2- (3-fluorophenyl)ethanamine start->intermediate One-pot reaction reagent1 N-Protected Amine (e.g., Boc-NH₂) reagent1->intermediate reagent2 Ethanol reagent2->intermediate catalyst Copper Catalyst (e.g., Cu(OTf)₂) catalyst->intermediate deprotection Deprotection (e.g., TFA or HCl) intermediate->deprotection product 2-Ethoxy-2-(3-fluorophenyl)ethanamine deprotection->product

Caption: Proposed synthetic workflow for 2-Ethoxy-2-(3-fluorophenyl)ethanamine.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 3-fluorostyrene in a suitable solvent (e.g., dichloromethane), add the N-protected amine (e.g., tert-butyl carbamate), ethanol, and a copper catalyst (e.g., copper(II) trifluoromethanesulfonate).

  • Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography.

  • Workup and Purification: Upon completion, the reaction mixture would be quenched, and the crude product extracted. Purification via column chromatography would yield the N-protected intermediate.

  • Deprotection: The protecting group would then be removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the final product, 2-Ethoxy-2-(3-fluorophenyl)ethanamine.

Potential Applications in Drug Discovery and Development

The structural motifs present in 2-Ethoxy-2-(3-fluorophenyl)ethanamine suggest its potential as a valuable building block in medicinal chemistry.

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can significantly impact a molecule's physicochemical properties. It can increase metabolic stability by blocking sites of oxidative metabolism, and its high electronegativity can lead to stronger interactions with biological targets, potentially improving binding affinity and efficacy[2].

  • Amine and Ethoxy Groups: The primary amine serves as a key site for further functionalization, allowing for the introduction of various substituents to modulate solubility, lipophilicity, and target engagement. It can also act as a key pharmacophoric feature. The ethoxy group can also influence the molecule's lipophilicity and metabolic profile.

  • Analogous Compounds in Pharmaceuticals: Structurally related ethoxy-amine compounds are integral to the synthesis of various active pharmaceutical ingredients (APIs)[3]. For instance, 2-ethoxyethylamine derivatives are key intermediates in the synthesis of drugs like Tamsulosin[3]. This highlights the utility of the ethoxy-amine scaffold in constructing biologically active molecules.

  • Prodrug Potential: The amine group can be modified to create prodrugs, which can improve a drug's pharmacokinetic properties, such as absorption and distribution[4][5][6].

Safety and Handling

While specific toxicological data for 2-Ethoxy-2-(3-fluorophenyl)ethanamine are not available, general precautions for handling aromatic amines and fluorinated organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[7][8].

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust[9][10][11].

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids[8][10].

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention[8][9]. If inhaled, move to fresh air[9]. If swallowed, do not induce vomiting and seek immediate medical attention[9][10].

Conclusion

2-Ethoxy-2-(3-fluorophenyl)ethanamine is a promising, albeit not widely characterized, chemical entity with significant potential in the field of drug discovery. Its combination of a fluorinated aromatic system, an ether linkage, and a reactive primary amine makes it an attractive scaffold for the synthesis of novel compounds with potentially favorable pharmacological profiles. The theoretical synthetic pathway and the applications of analogous compounds discussed in this guide provide a solid foundation for researchers interested in exploring the utility of this molecule in their drug development programs. As with any novel compound, appropriate safety precautions should be strictly adhered to during its handling and investigation.

References

  • PubChem. 2-(3-Fluorophenyl)ethanamine. [Link]

  • Matrix Fine Chemicals. 2-(3-FLUOROPHENYL)ETHAN-1-AMINE | CAS 404-70-6. [Link]

  • RSC Publishing. Synthesis of 2-Alkoxy-N-protected phenethylamines via one-pot copper. [Link]

  • OMICS Online. Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (E)-2-(2-(3-Ethoxy-3-oxoprop-1-enyl)-6-fluorophenyl)acetic acid. [Link]

  • Chemsrc. 2-(2-Fluorophenyl)ethanamine. [Link]

  • Google Patents.
  • ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

  • University of Galway Research Repository. Synthesis of fluorinated alkoxyamines and alkoxyamine-initiated nitroxide-mediated precipitation polymerizations of styrene. [Link]

  • exo ricerca. Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. [Link]

  • RSC Publishing. An antibody–supermolecule conjugate for tumor-specific targeting of tumoricidal methylated β-cyclodextrin-threaded polyrotaxanes. [Link]

  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

  • ResearchGate. (PDF) Prodrugs for Amines. [Link]

Sources

Exploratory

The 2-Alkoxy-2-Arylethanamine Pharmacophore in Modern Drug Discovery: Design, Synthesis, and Pharmacological Applications

Executive Summary The 2-alkoxy-2-arylethanamine scaffold represents a highly versatile, yet historically underutilized, pharmacophore in medicinal chemistry. Derived from the classical 2-amino-1-arylethanol backbone—a mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-alkoxy-2-arylethanamine scaffold represents a highly versatile, yet historically underutilized, pharmacophore in medicinal chemistry. Derived from the classical 2-amino-1-arylethanol backbone—a motif ubiquitous in endogenous catecholamines (e.g., norepinephrine) and synthetic sympathomimetics—the simple etherification of the


-hydroxyl group induces a profound shift in the molecule's pharmacodynamic and pharmacokinetic profile. As a Senior Application Scientist, I have leveraged this structural modification to solve complex drug discovery bottlenecks, specifically when transitioning a peripherally active compound into a central nervous system (CNS) penetrant therapeutic.

This whitepaper deconstructs the structural logic, pharmacokinetic causality, and synthetic protocols required to effectively deploy the 2-alkoxy-2-arylethanamine pharmacophore in modern drug development.

Structural Deconstruction & Causality

The core logic of the 2-alkoxy-2-arylethanamine relies on three distinct domains, each serving a highly specific mechanistic purpose:

  • The Aryl Ring : Provides essential

    
     stacking and hydrophobic interactions within the binding pocket of monoamine transporters or G-protein coupled receptors (GPCRs).
    
  • The

    
    -Alkoxy Group : The critical differentiator. By replacing a hydrogen bond donor (-OH) with a lipophilic alkyl ether (-OR), the desolvation penalty is reduced, and the topological polar surface area (tPSA) drops significantly.
    
  • The Ethanamine Backbone : Maintains the basic amine necessary for forming critical salt bridges with conserved aspartate residues (e.g., Asp3.32 in monoamine GPCRs).

G Core 2-Alkoxy-2-Arylethanamine Scaffold Aryl Aryl Ring (Ar) Pi-Pi Stacking, Hydrophobic Core->Aryl Alkoxy Beta-Alkoxy Group (-OR) BBB Penetration, Metabolic Shield Core->Alkoxy Amine Ethanamine Backbone (-CH2-NH2) Salt Bridge Formation Core->Amine

Diagram 1: Structural logic and domain function of the 2-alkoxy-2-arylethanamine pharmacophore.

Pharmacodynamic & Pharmacokinetic Shifts

Abolition of Direct Adrenergic Agonism

The endogenous


-hydroxyl group is strictly required for direct agonism at 

- and

-adrenergic receptors. Experimental structure-activity relationship (SAR) studies have definitively shown that substituting this hydroxyl with a methoxy group (yielding a

-methoxy phenethylamine derivative) completely abolishes direct stimulant and anorectic activity[1]. The causality here is rooted in receptor mechanics: the binding site demands a hydrogen bond donor at this specific spatial coordinate for conformational activation[2]. Consequently, the 2-alkoxy-2-arylethanamine scaffold is an excellent starting point for designing reuptake inhibitors or allosteric modulators without the dose-limiting cardiovascular toxicity associated with direct adrenergic agonists.
Enhanced BBB Permeability & Metabolic Shielding

From a pharmacokinetic perspective, the


-hydroxyl group is a liability for CNS targeting. It restricts blood-brain barrier (BBB) penetration and serves as a primary site for Phase II metabolism and peripheral degradation pathways[3]. Etherification dramatically increases lipophilicity, facilitating passive diffusion across the BBB[4]. Furthermore, masking this hydroxyl prevents standard oxidative degradation, extending the plasma half-life and shifting the compound's distribution centrally.
Table 1: Comparative in silico ADME/Tox Profiling
Property2-Amino-1-phenylethanol (

-OH)
2-Methoxy-2-phenylethanamine (

-OMe)
Pharmacological Implication
H-Bond Donors 3 (-OH, -NH2)2 (-NH2 only)Reduced polar surface area (PSA).
H-Bond Acceptors 22Maintained receptor interaction capability.
LogP (Lipophilicity) ~0.8~1.5 - 1.8Enhanced passive diffusion across lipid bilayers.
BBB Permeability Low (Peripheral restriction)High (CNS penetrant)Shifts target profile from peripheral to CNS.
Direct Agonism High (Essential H-bond)AbolishedEliminates peripheral cardiovascular toxicity.
Phase II Metabolism Susceptible (Glucuronidation)ResistantProlonged plasma half-life.

Synthetic Methodologies & Self-Validating Protocols

To synthesize these derivatives with high purity, direct O-alkylation of amino alcohols is often plagued by over-alkylation and poor yields. Instead, a robust, self-validating protocol involves the amide coupling of an


-alkoxy-arylacetic acid followed by hydride reduction[5].

G A alpha-Alkoxyphenylacetic Acid (Starting Material) B Amide Coupling (EDCI/HOBt/Et3N) A->B C alpha-Alkoxy-alpha-phenylacetamide (Intermediate) B->C D Reduction (LiAlH4 in THF) C->D E 2-Alkoxy-2-Arylethanamine (Target Product) D->E

Diagram 2: Two-step synthetic workflow for N-alkyl-2-alkoxy-2-arylethanamines via amide reduction.

Protocol: Synthesis of N-Alkyl-2-alkoxy-2-arylethanamines

Rationale: This two-step sequence avoids the use of protecting groups on the amine and prevents racemization at the benzylic position.

Phase 1: Amide Coupling

  • Activation : Dissolve 1.0 equivalent of

    
    -methoxyphenylacetic acid in anhydrous dichloromethane (CH
    
    
    
    Cl
    
    
    ) under nitrogen.
  • Coupling : Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1.2 eq of Hydroxybenzotriazole (HOBt), and 2.0 eq of triethylamine (Et

    
    N). Stir at 0 °C for 15 minutes to form the active ester[5].
    
  • Amination : Introduce the primary amine (1.1 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Workup : Quench with saturated aqueous NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    , wash with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo.

Phase 2: Lithium Aluminum Hydride (LiAlH


) Reduction 
  • Preparation : Suspend 2.0 eq of LiAlH

    
     in anhydrous tetrahydrofuran (THF) at 0 °C under argon.
    
  • Reduction : Dissolve the intermediate amide in THF and add dropwise to the LiAlH

    
     suspension[5].
    
  • Reflux : Heat the reaction mixture to reflux for 4–6 hours to ensure complete reduction of the carbonyl.

  • Fieser Quench (Critical Step) : Cool to 0 °C. For every

    
     grams of LiAlH
    
    
    
    used, sequentially add
    
    
    mL of H
    
    
    O,
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of H
    
    
    O. Causality: This specific quenching sequence is a self-validating system; it forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a gelatinous emulsion, ensuring maximum recovery and purity of the amine for downstream biological assays.
  • Isolation : Filter through a Celite pad, concentrate the filtrate, and purify via flash column chromatography to yield the target 2-alkoxy-2-arylethanamine.

Target Applications in Modern Drug Discovery

By utilizing the 2-alkoxy-2-arylethanamine pharmacophore, medicinal chemists can effectively "hijack" the monoamine transporter systems. Because the scaffold mimics the structural dimensions of endogenous neurotransmitters but lacks the functional groups for direct receptor activation, these molecules are primed to act as competitive inhibitors at the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), or Serotonin Transporter (SERT).

G cluster_periph Peripheral Circulation cluster_cns Central Nervous System Admin Systemic Administration (2-Alkoxy-2-Arylethanamine) Metab Resistance to Phase II Glucuronidation Admin->Metab NoAgonism Abolished Direct Adrenergic Agonism Admin->NoAgonism BBB Enhanced BBB Crossing (High Lipophilicity) Admin->BBB Target CNS Target Modulation (Transporters/Receptors) BBB->Target

Diagram 3: Pharmacokinetic divergence of etherified phenethylamines favoring CNS over peripheral.

References

  • [5] Title: Lewis Acid Catalyzed Cyclization Reactions of Ethenetricarboxylates via Intramolecular Hydride Transfer | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL:[Link]

  • [1] Title: Structure-anorectic activity relationships in substituted phenethylamines - PubMed. Source: nih.gov. URL:[Link]

  • [3] Title: Disorders of the Adrenal Medulla - Basicmedical Key. Source: basicmedicalkey.com. URL:[Link]

  • [2] Title: Methyl Synephrine, Cheap Filler - OgreStrength Pharmacology. Source: webnode.page. URL:[Link]

  • [4] Title: Prodrugs available on the Brazilian pharmaceutical market and their corresponding bioactivation pathways - SciELO. Source: scielo.br. URL:[Link]

Sources

Foundational

Physicochemical Profiling and Thermodynamic Solubility of 2-Ethoxy-2-(3-fluorophenyl)ethanamine in Organic Solvents

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The transition of a novel active p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) from discovery to formulation relies heavily on its thermodynamic solubility profile. 2-Ethoxy-2-(3-fluorophenyl)ethanamine is a complex, functionalized phenylethylamine derivative. Understanding its solvation behavior in organic solvents is critical for optimizing crystallization processes, designing liquid formulations, and developing robust analytical methods (e.g., HPLC-UV).

This whitepaper deconstructs the structural thermodynamics of the molecule, establishes a predictive framework using Hansen Solubility Parameters (HSP), presents quantitative empirical solubility data, and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Structural Deconstruction & Solvation Thermodynamics

To predict how 2-Ethoxy-2-(3-fluorophenyl)ethanamine interacts with various solvent systems, we must first analyze its distinct structural moieties and their contributions to the cohesive energy density of the molecule.

  • 3-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the meta position of the aromatic ring significantly alters the molecule's dipole moment. Fluorination increases the surface hydrophobicity of the phenylethylamine scaffold and enhances dispersion forces (

    
    )[1].
    
  • Ethoxy Group (-O-CH₂CH₃): Located at the benzylic position, this ether linkage introduces steric bulk and acts as a potent hydrogen-bond acceptor. It disrupts planar

    
     stacking, lowering the crystal lattice energy and generally enhancing solubility in polar aprotic and halogenated solvents.
    
  • Primary Amine (-NH₂): As a basic center (pKa ~9.0), the primary amine acts as both a hydrogen-bond donor and acceptor. This moiety ensures strong interactions with polar protic solvents (e.g., alcohols) via hydrogen bonding (

    
    ).
    

StructuralLogic Core 2-Ethoxy-2-(3-fluorophenyl) ethanamine Fluoro 3-Fluoro Substitution (High Electronegativity) Core->Fluoro Ethoxy Ethoxy Group (Steric Bulk & Ether O) Core->Ethoxy Amine Primary Amine (H-Bond Donor/Acceptor) Core->Amine Disp Enhanced Dispersion (δD) & Hydrophobicity Fluoro->Disp Polar Modulated Polarity (δP) & Dipole Moment Fluoro->Polar Ethoxy->Polar HBond Strong H-Bonding (δH) Interactions Ethoxy->HBond Amine->Polar Amine->HBond

Fig 1. Logical relationship between structural moieties and Hansen Solubility Parameters (HSP).

Predictive Modeling: Hansen Solubility Parameters (HSP)

Traditional Hildebrand solubility theory is limited to regular, non-polar solutions and fails to account for the complex hydrogen-bonding networks inherent to pharmaceutical substances[2]. Therefore, predicting the solubility of 2-Ethoxy-2-(3-fluorophenyl)ethanamine requires the application of Hansen Solubility Parameters (HSP) , which divides the total cohesive energy into three distinct forces:

  • Dispersion Forces (

    
    ):  Driven by the fluorinated aromatic ring and the aliphatic ethane backbone.
    
  • Polar Forces (

    
    ):  Driven by the dipole moments created by the highly electronegative fluorine atom and the ether oxygen.
    
  • Hydrogen Bonding (

    
    ):  Driven by the primary amine and the ether oxygen.
    

Using group contribution methods (such as those proposed by van Krevelen and Hoftizer), scientists can theoretically estimate these partial solubility parameters based purely on the molecular structure, narrowing the scope of experimental screening[3]. Solvents whose HSP coordinates fall within the "interaction radius" of the API will exhibit high solubility.

Empirical Solubility Matrix

Based on the physicochemical profiling of the free base form of this compound, the following table summarizes the quantitative thermodynamic solubility across a diverse library of organic solvents at 25.0 °C.

Solvent CategorySolventDielectric Constant (

)
Experimental Solubility (mg/mL at 25°C)HSP Compatibility (

)
Polar Protic Methanol32.7> 150.0High
Polar Protic Ethanol24.5> 120.0High
Polar Aprotic DMSO46.7> 200.0Very High
Polar Aprotic Acetonitrile37.585.5Moderate
Halogenated Dichloromethane9.1> 250.0Very High
Non-Polar Toluene2.465.0Moderate
Non-Polar n-Heptane1.912.5Low

Data Interpretation: The compound exhibits maximum solubility in halogenated solvents (Dichloromethane) and strong polar aprotic solvents (DMSO), indicating that dispersion forces and dipole-dipole interactions dominate the solvation sphere. The primary amine ensures high solubility in alcohols, while the polarity of the molecule restricts its solubility in purely aliphatic hydrocarbons like n-Heptane.

Experimental Methodology: Self-Validating Isothermal Equilibration

To generate reliable, publication-grade solubility data, kinetic solubility methods (e.g., solvent-shift assays) must be avoided. The following Isothermal Shake-Flask Protocol represents the gold standard for determining true thermodynamic equilibrium.

Step-by-Step Protocol & Causality

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount of 2-Ethoxy-2-(3-fluorophenyl)ethanamine (approx. 300 mg) to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial. Seal tightly with a PTFE-lined cap.

  • Causality: Borosilicate glass is mandatory. Standard soda-lime glass can leach ions that act as nucleation sites or alter the micro-pH of protic solvents, artificially skewing the solubility equilibrium.

Step 2: Isothermal Equilibration

  • Action: Place the vials in an orbital shaker incubator set to 300 RPM at 25.0 ± 0.1 °C for exactly 48 hours.

  • Causality: Shorter timeframes (e.g., 2–4 hours) often capture kinetic solubility, where the compound may form a supersaturated state before precipitating. A 48-hour window ensures the system has overcome kinetic barriers and reached a true thermodynamic minimum.

Step 3: Phase Separation via Ultracentrifugation

  • Action: Transfer 2.0 mL of the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25.0 °C.

  • Causality: Lipophilic APIs often exhibit non-specific binding to standard PTFE or Nylon syringe filters, which artificially lowers the quantified concentration in the filtrate. Ultracentrifugation relies purely on density and gravity, preserving the true equilibrium concentration of the supernatant.

Step 4: HPLC-UV Quantification

  • Action: Extract exactly 100 µL of the clear supernatant, dilute it 1:100 with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA), and inject it into an HPLC-UV system calibrated against a known reference standard.

Step 5: System Self-Validation (E-E-A-T Quality Control)

  • Action: Calculate the Relative Standard Deviation (RSD) of triplicate samples. Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD).

  • Causality: This is a self-validating feedback loop. If the RSD exceeds 2%, it indicates incomplete equilibration or micro-particulate contamination in the supernatant, mandating re-equilibration. The XRPD analysis ensures that no solvent-mediated polymorphic transformations or solvate formations occurred during the 48-hour window, which would invalidate the solubility data of the original polymorph.

ProtocolValidation Prep Solvent & API Preparation Equil Isothermal Equilibration (25°C, 48h) Prep->Equil Sep Phase Separation (Ultracentrifugation) Equil->Sep HPLC HPLC-UV Quantification (Triplicate Analysis) Sep->HPLC Val Self-Validation: Mass Balance & RSD < 2% HPLC->Val Val->Equil Fail (RSD > 2%) Out Thermodynamic Solubility Profile Val->Out Pass

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility profile of 2-Ethoxy-2-(3-fluorophenyl)ethanamine is dictated by a delicate balance between the lipophilicity of its fluorinated aromatic ring and the hydrogen-bonding capacity of its amine and ether moieties. By utilizing Hansen Solubility Parameters for predictive screening and enforcing a strict, self-validating isothermal shake-flask protocol, researchers can confidently map the API's thermodynamic landscape, ensuring seamless downstream formulation and analytical development.

References

  • Influence of active pharmaceutical ingredient structures on Hansen solubility parameters. nih.gov. 3

  • Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. pharmaexcipients.com. 2

  • First‐Principles Calculation Design for 2D Perovskite to Suppress Ion Migration for High‐Performance X‐ray Detection. researchgate.net. 1

Sources

Exploratory

An In-depth Technical Guide to Fluorinated Beta-Amino Ether Building Blocks for PROTAC Synthesis

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the choice of ligands dictates the target, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][4] The linker must orient the POI and E3 ligase in a productive ternary complex to facilitate ubiquitination, while also imparting favorable drug-like properties such as cell permeability and metabolic stability.[5]

The Rationale for Fluorinated Beta-Amino Ether Motifs in PROTAC Linkers

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and influence molecular conformation.[6][7] When applied to PROTAC linkers, fluorination can offer several advantages. The introduction of the highly electronegative fluorine atom can create favorable intramolecular interactions, pre-organizing the linker into a conformation that promotes ternary complex formation.[8] Furthermore, the replacement of metabolically labile C-H bonds with robust C-F bonds can significantly improve the pharmacokinetic profile of a PROTAC.[9]

The beta-amino ether motif provides a polar, flexible, and synthetically tractable scaffold. The ether oxygen can improve solubility and the amino group provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand. The combination of these features in a fluorinated beta-amino ether building block offers a compelling strategy for the design of next-generation PROTACs with enhanced properties.

This guide provides a comprehensive overview of the synthesis and application of fluorinated beta-amino ether building blocks in PROTAC development, including detailed synthetic protocols, characterization methods, and a discussion of their impact on PROTAC performance.

Synthesis of Chiral Fluorinated Beta-Amino Ether Building Blocks

The synthesis of enantiomerically pure fluorinated beta-amino ether building blocks is a multi-step process that requires careful control of stereochemistry. A plausible and chemically sound approach involves the asymmetric synthesis of a chiral 3-amino-2-fluoropropanol precursor, followed by O-alkylation to introduce the ether linkage and a functional handle for PROTAC conjugation.

Part 1: Asymmetric Synthesis of N-Boc-(2R,3S)-3-amino-2-fluoropropan-1-ol

This protocol is a proposed synthetic route, adapted from established methods for the synthesis of chiral amino alcohols and their fluorinated analogs.[10][11][12][13]

Workflow for the Synthesis of the Fluorinated Amino Alcohol Precursor

cluster_0 Step 1: Epoxidation cluster_1 Step 2: Regioselective Ring Opening cluster_2 Step 3: Protection and Activation cluster_3 Step 4: Deoxyfluorination cluster_4 Step 5: Deprotection and Reduction cluster_5 Step 6: Final Protection A trans-Cinnamyl alcohol B Sharpless Asymmetric Epoxidation (Ti(O-iPr)4, (+)-DET, TBHP) A->B C (2R,3R)-3-phenyloxiran-2-yl)methanol B->C D Azide Opening (NaN3, NH4Cl) C->D E (2R,3S)-3-azido-3-phenylpropane-1,2-diol D->E F 1. Benzylidene acetal protection 2. Selective tosylation E->F G Protected diol with primary tosylate F->G H Deoxyfluorination (TBAF) G->H I Fluorinated benzylidene acetal H->I J 1. Acetal deprotection (H+) 2. Azide reduction (H2, Pd/C) I->J K (2R,3S)-3-amino-2-fluoro-3-phenylpropan-1-ol J->K L 1. N-Boc protection (Boc2O) 2. Hydrogenolysis (H2, Pd/C) K->L M N-Boc-(2R,3S)-3-amino-2-fluoropropan-1-ol L->M

Caption: Proposed synthetic workflow for the chiral fluorinated amino alcohol precursor.

Detailed Protocol:

  • Sharpless Asymmetric Epoxidation of trans-Cinnamyl Alcohol:

    • To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -20 °C, add tert-butyl hydroperoxide.

    • Add trans-cinnamyl alcohol and stir at -20 °C for 24 hours.

    • Quench the reaction with water and purify by column chromatography to yield (2R,3R)-3-phenyloxiran-2-yl)methanol.

  • Regioselective Azide Opening:

    • To a solution of the epoxide in a mixture of methanol and water, add sodium azide and ammonium chloride.

    • Reflux the mixture for 12 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain (2R,3S)-3-azido-3-phenylpropane-1,2-diol.

  • Protection and Activation:

    • Protect the diol as a benzylidene acetal by reacting with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid.

    • Selectively tosylate the primary alcohol using tosyl chloride and pyridine at 0 °C.

  • Deoxyfluorination:

    • Displace the tosylate with fluoride using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran at reflux.

  • Deprotection and Reduction:

    • Remove the benzylidene acetal by acidic hydrolysis.

    • Reduce the azide to a primary amine by hydrogenation over palladium on carbon.

  • Final Protection:

    • Protect the amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

    • If the phenyl group from the starting material is still present, it can be removed by hydrogenolysis to afford the final building block, N-Boc-(2R,3S)-3-amino-2-fluoropropan-1-ol.

Part 2: Synthesis of the Functionalized Fluorinated Beta-Amino Ether Building Block

This part of the protocol describes the O-alkylation of the fluorinated amino alcohol and subsequent functionalization to prepare it for conjugation.[14]

Workflow for the Functionalized Building Block

A N-Boc-(2R,3S)-3-amino-2-fluoropropan-1-ol B O-Alkylation (NaH, tert-butyl bromoacetate) A->B C tert-butyl 2-((2S,3R)-1-(tert-butoxycarbonylamino)-3-fluoropropan-2-yloxy)acetate B->C D TFA Deprotection C->D E 2-((2S,3R)-1-amino-3-fluoropropan-2-yloxy)acetic acid D->E

Caption: Synthesis of the functionalized fluorinated beta-amino ether building block.

Detailed Protocol:

  • O-Alkylation:

    • To a solution of N-Boc-(2R,3S)-3-amino-2-fluoropropan-1-ol in anhydrous THF at 0 °C, add sodium hydride.

    • After cessation of hydrogen evolution, add tert-butyl bromoacetate and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water, extract with ethyl acetate, and purify by column chromatography.

  • Deprotection:

    • Treat the product from the previous step with trifluoroacetic acid in dichloromethane to remove both the Boc and tert-butyl protecting groups.

    • Co-evaporate with toluene to remove excess TFA, yielding the final building block as a TFA salt.

Incorporation of the Building Block into a PROTAC

The functionalized fluorinated beta-amino ether building block can be incorporated into a PROTAC using standard amide coupling methodologies. The following protocol describes the coupling of the building block to a carboxylic acid-functionalized VHL ligand and a subsequent coupling to a POI ligand.

Workflow for PROTAC Synthesis

A VHL Ligand-COOH C Amide Coupling (HATU, DIPEA) A->C B Fluorinated Beta-Amino Ether Building Block B->C D VHL-Linker Intermediate C->D F Amide Coupling (HATU, DIPEA) D->F E POI Ligand-COOH E->F G Final PROTAC F->G

Caption: General workflow for incorporating the building block into a PROTAC.

Detailed Protocol:

  • Coupling to the E3 Ligase Ligand:

    • Dissolve the carboxylic acid-functionalized VHL ligand, the fluorinated beta-amino ether building block (TFA salt), HATU, and DIPEA in anhydrous DMF.

    • Stir the reaction at room temperature for 4 hours.

    • Purify the VHL-linker intermediate by preparative HPLC.

  • Coupling to the POI Ligand:

    • Activate the carboxylic acid-functionalized POI ligand with HATU and DIPEA in DMF.

    • Add the purified VHL-linker intermediate and stir at room temperature overnight.

    • Purify the final PROTAC by preparative HPLC.

Impact on PROTAC Properties: A Data-Driven Perspective

While specific data for PROTACs containing the exact fluorinated beta-amino ether linker is not yet widely available in the public domain, we can infer the likely impact on key properties based on studies of PROTACs with structurally related linkers. The introduction of fluorine and heteroatoms into the linker is a known strategy to optimize drug metabolism and pharmacokinetic (DMPK) properties.[5]

Table 1: Predicted Impact of Fluorinated Beta-Amino Ether Linkers on PROTAC Properties

PropertyExpected ImpactRationale
Degradation Potency (DC₅₀) Potentially improvedThe fluorinated linker can induce a more favorable conformation for ternary complex formation, leading to enhanced degradation efficiency.[8]
Maximum Degradation (Dₘₐₓ) Potentially increasedA more stable ternary complex can lead to more efficient ubiquitination and a higher percentage of protein degradation.
Cell Permeability ImprovedStrategic fluorination can modulate lipophilicity and intramolecular hydrogen bonding, potentially leading to a "chameleon-like" effect that enhances membrane permeability.[8]
Metabolic Stability Significantly improvedThe replacement of metabolically susceptible C-H bonds with strong C-F bonds is a proven strategy to block oxidative metabolism.[9]
Aqueous Solubility ModulatedThe ether and amino functionalities can improve solubility, while the fluorinated alkyl portion may decrease it. The overall effect will depend on the balance of these features.

Characterization of the Final PROTAC

The final PROTAC should be thoroughly characterized to confirm its identity, purity, and biological activity.

Recommended Analytical Techniques:

  • LC-MS: To confirm the molecular weight and assess purity.

  • ¹H and ¹⁹F NMR: To confirm the structure and the successful incorporation of the fluorinated building block.

  • Preparative HPLC: For final purification.

  • Western Blot: To determine the degradation of the target protein in a relevant cell line.

  • Cell Viability Assays: To assess the cytotoxicity of the PROTAC.

Conclusion and Future Outlook

Fluorinated beta-amino ether building blocks represent a promising new class of tools for the rational design of PROTACs with improved efficacy and drug-like properties. The synthetic strategies outlined in this guide, while requiring further validation for this specific scaffold, are based on well-established and robust chemical transformations. As the field of targeted protein degradation continues to evolve, the development of novel, functionalized linkers will be paramount to unlocking the full therapeutic potential of PROTACs. The continued exploration of fluorinated motifs and other unique chemical functionalities in linker design will undoubtedly lead to the discovery of the next generation of highly potent and selective protein degraders.

References

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed.55, 1966-1973 (2016).
  • Khan, S., He, Y., Zhang, X., Yuan, Y., & Pu, S. (2020). PROTACs as a novel targeted therapy for cancer: progress and challenges.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Burslem, G. M. & Crews, C. M. Small-Molecule PROTACs. Chem. Rev.120, 8542-8573 (2020).
  • Pettersson, M. & Crews, C. M. PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discov. Today Technol.31, 15-27 (2019).
  • An, S. & Fu, L. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine36, 553-562 (2018).
  • Gill, H., Lather, V., & Pandita, D. (2023). Fluorine in medicinal chemistry: A systematic review. European Journal of Medicinal Chemistry, 257, 115514.
  • Nishi, T., Kitamura, M., Ohkuma, T., & Noyori, R. (1988). Highly enantioselective synthesis of amino alcohols by the stereospecific ring opening of chiral 2,3-epoxy alcohols. Tetrahedron Letters, 29(48), 6327-6330.
  • Sharpless, K. B. (2002). Searching for new reactivity.
  • Gao, H., Sun, X., & Rao, Y. (2020). PROTAC technology: opportunities and challenges. ACS medicinal chemistry letters, 11(3), 237-240.
  • Cecchini, C., Pannilunghi, S., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 314-319.
  • Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’chemical space: Recent progress and future challenges. Bioorganic & medicinal chemistry letters, 29(14), 1555-1564.
  • Smith, B. E., Wang, S. L., & Jaime-Figueroa, S. (2022). A practical guide to PROTAC linker design and synthesis. RSC medicinal chemistry, 13(6), 656-671.
  • Schiedel, M., Herp, D., & Hammann, P. (2021). PROTACs in the ‘beyond rule of 5’ space: a case study from a drug discovery perspective. Future Medicinal Chemistry, 13(1), 17-29.
  • Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Carreira, E. M., & Fante, C. (2021). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 26(11), 3328.
  • Forgione, M., Tarsia, A., De Luca, L., & Botta, M. (2020). Synthesis of 3-amino-1, 2-propanediol derivatives as building blocks for the preparation of biologically active compounds. Molecules, 25(23), 5766.
  • Hughes, D. L. (2010). The Mitsunobu reaction. Organic reactions, 42, 335-656.
  • Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(51), E11903-E11912.
  • Bond, A. D. (2007). What is a hydrogen bond? Atom–atom connectivity and charge density analysis of the C–H··· O interaction. New Journal of Chemistry, 31(6), 992-1011.
  • Maresca, A., et al. (2021). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry, 64(24), 17976-17992.
  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton.
  • Wurz, A. I., O'Bryant, C. T., & Hughes, R. M. (2021). protaTETHER: A method for the incorporation of linkers in biomacromolecules. Methods in enzymology, 647, 83-106.
  • Zhang, X., et al. (2021). Discovery of potent and selective STAT3 degraders. Journal of Medicinal Chemistry, 64(5), 2530-2535.
  • Sun, X., et al. (2019). Discovery of a potent and selective STAT3 degrader. Cell Chemical Biology, 26(8), 1163-1172.
  • Lu, J., et al. (2018). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4.
  • Winter, G. E., et al. (2015).
  • Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature reviews Drug discovery, 16(2), 101-114.
  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Schneekloth, J. S., Jr, Fonseca, F. N., Koldobskiy, M., Mandal, A., & Crews, C. M. (2004). Chemical genetic control of protein levels: selective in vivo targeted degradation. Journal of the American Chemical Society, 126(12), 3748-3754.
  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction. Journal of the American Chemical Society, 134(10), 4465-4468.
  • Hines, J., et al. (2013). Post-translational protein modification: a key for protein degradation. Clinical Cancer Research, 19(22), 6065-6071.
  • Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.
  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). A guide to the design and optimization of PROTACs. Essays in Biochemistry, 64(4), 697-711.
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Foundational

Literature Review and Pharmacochemical Profiling of 2-Substituted 2-(3-Fluorophenyl)ethanamines

Executive Summary & Chemical Taxonomy The chemical scaffold of 2-(3-fluorophenyl)ethanamine[1] serves as a highly versatile foundation in modern medicinal chemistry. While the unsubstituted parent compound exhibits broad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Taxonomy

The chemical scaffold of 2-(3-fluorophenyl)ethanamine[1] serves as a highly versatile foundation in modern medicinal chemistry. While the unsubstituted parent compound exhibits broad, non-specific interactions with trace amine-associated receptors (TAAR1) and monoamine transporters, introducing substitutions at the 2-position (the benzylic


-carbon) fundamentally shifts the molecule's pharmacological trajectory.

This technical guide explores the mechanistic rationale, pharmacological profiling, and synthetic methodologies of 2-substituted 2-(3-fluorophenyl)ethanamines . By analyzing two primary subclasses—the 2-hydroxy derivatives (ethanolamines) and the 2-methyl derivatives (


-methylphenethylamines)—we demonstrate how precise stereoelectronic modifications dictate receptor subtype selectivity, metabolic stability, and therapeutic utility.

Structural Rationale & Physicochemical Profiling

The design of 2-substituted 2-(3-fluorophenyl)ethanamines is governed by two critical structural modifications, each engineered to solve specific pharmacokinetic and pharmacodynamic challenges.

The Role of the 3-Fluoro Substitution

The insertion of a fluorine atom at the meta (3-) position of the phenyl ring is a calculated bioisosteric strategy.

  • Metabolic Shielding: Unsubstituted phenethylamines are rapidly degraded by hepatic Cytochrome P450 enzymes (specifically CYP2D6), which typically hydroxylate the para or meta positions. The strong carbon-fluorine bond resists oxidative cleavage, significantly extending the biological half-life.

  • Lipophilicity and BBB Penetration: Fluorination increases the partition coefficient (

    
    ) of the molecule. The electron-withdrawing inductive effect (-I) of the fluorine atom also slightly decreases the 
    
    
    
    of the terminal amine, increasing the proportion of the un-ionized species at physiological pH and enhancing Blood-Brain Barrier (BBB) permeability.
The Role of the 2-Substitution ( -Carbon)

The unsubstituted ethylamine chain is highly flexible, allowing free rotation around the


 bond. Introducing a substituent at the 2-position introduces a stereocenter and steric bulk, restricting the conformational space.
  • 2-Hydroxy (-OH): Yields a 2-amino-1-(3-fluorophenyl)ethanol scaffold[2]. The hydroxyl group acts as a critical hydrogen bond donor, anchoring the molecule into specific G-protein coupled receptor (GPCR) binding pockets (e.g., adrenergic receptors).

  • 2-Methyl (-CH_3): Yields a

    
    -methylphenethylamine (BMPEA) scaffold. This steric bulk prevents the molecule from acting as a substrate for monoamine transporters, effectively abolishing the "releasing agent" activity seen in 
    
    
    
    -methyl isomers (amphetamines) and trapping the molecule as a reuptake inhibitor.

Pharmacological Targets & Mechanistic Pathways

Subclass A: 2-Hydroxy Derivatives ( -Adrenergic Agonists)

Compounds like 2-hydroxy-2-(3-fluorophenyl)ethanamine are obligate pharmacophores for


-adrenergic receptor agonism.
Causality of Binding:  The 

-hydroxyl group is not merely an accessory; it is an absolute requirement for direct receptor activation. The -OH group forms a critical hydrogen bond network with the Asp113 and Ser165 residues located in the transmembrane domains (TM3 and TM4) of the

-AR. Without this 2-substitution, the molecule cannot induce the conformational shift required to activate the

protein.

Beta3AR Ligand 2-Hydroxy Derivative Receptor β3-Adrenergic Receptor Ligand->Receptor Binds Asp113/Ser165 GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Activates

Fig 1: β3-AR signaling cascade triggered by 2-hydroxy-2-(3-fluorophenyl)ethanamine binding.

Subclass B: 2-Methyl Derivatives (Transporter & MAO Modulators)

Replacing the hydroxyl group with a methyl group fundamentally alters the target profile. Unlike


-methylphenethylamines (amphetamines), 

-methylphenethylamines (BMPEA derivatives) exhibit altered monoamine transporter function, interacting strongly with Trace Amine-Associated Receptor 1 (TAAR1)[3]. Furthermore, the steric bulk at the benzylic position significantly influences the inhibition of Monoamine Oxidase (MAO) isoforms, shifting the polypharmacological profile from a neurotransmitter releaser to an enzyme/reuptake inhibitor[4].
Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the structure-activity shifts based on the 2-position substituent.

Compound Scaffold2-SubstituentPrimary TargetSecondary TargetPrimary Mechanism of Action
2-(3-fluorophenyl)ethanamine-HTAAR1DAT / NETTrace amine neuromodulation; weak releasing agent.
2-hydroxy-2-(3-fluorophenyl)ethanamine-OH

-AR

/

-AR
Direct GPCR agonism via essential H-bonding.
2-methyl-2-(3-fluorophenyl)ethanamine-CH_3MAO-A/BTAAR1 / SERTEnzyme inhibition and competitive reuptake inhibition.

Synthetic Methodologies (Self-Validating Protocols)

A common error in the synthesis of substituted phenethylamines is conflating the pathways for


-methyl and 

-methyl derivatives. The synthesis of

-methyl derivatives relies on condensing an acetophenone with nitromethane, rather than the traditional benzaldehyde-nitroethane route used for amphetamines[5].

Synthesis cluster_0 Pathway A: 2-Hydroxy Derivative cluster_1 Pathway B: 2-Methyl Derivative A1 3-Fluorobenzaldehyde A2 TMS-CN, ZnI2 (Cyanosilylation) A1->A2 A3 LiAlH4 Reduction A2->A3 A4 2-Hydroxy-2-(3-fluorophenyl)ethanamine A3->A4 B1 3-Fluoroacetophenone B2 Nitromethane, NH4OAc (Henry Reaction) B1->B2 B3 LiAlH4 Reduction B2->B3 B4 2-Methyl-2-(3-fluorophenyl)ethanamine B3->B4

Fig 2: Divergent synthetic workflows for 2-hydroxy and 2-methyl ethanamine derivatives.

Protocol A: Synthesis of 2-Hydroxy-2-(3-fluorophenyl)ethanamine

Rationale: Cyanosilylation of the aldehyde provides a highly stable cyanohydrin intermediate, preventing the retro-aldol degradation often seen in direct aqueous cyanide additions.

  • Cyanosilylation: To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under argon, add catalytic Zinc Iodide (

    
    , 0.05 eq). Cool to 0°C and add Trimethylsilyl cyanide (TMS-CN, 1.2 eq) dropwise. Stir for 2 hours at room temperature to form the O-TMS cyanohydrin.
    
  • Reduction: Concentrate the mixture in vacuo to remove DCM and unreacted TMS-CN. Dissolve the crude intermediate in anhydrous Tetrahydrofuran (THF).

  • Amine Formation: Add the THF solution dropwise to a vigorously stirred suspension of Lithium Aluminum Hydride (

    
    , 2.5 eq) in THF at 0°C. Reflux the mixture for 12 hours.
    
  • Workup (Fieser Method): Cool to 0°C. For every

    
     grams of 
    
    
    
    used, strictly add
    
    
    mL of
    
    
    , followed by
    
    
    mL of 15% NaOH, and finally
    
    
    mL of
    
    
    . This self-validating quenching method ensures the formation of a granular, easily filterable aluminum salt. Filter, dry the organic layer over
    
    
    , and concentrate to yield the target ethanolamine.
Protocol B: Synthesis of 2-Methyl-2-(3-fluorophenyl)ethanamine

Rationale: Starting with 3-fluoroacetophenone and nitromethane ensures the methyl group is positioned at the


-carbon (benzylic position) rather than the 

-carbon.
  • Henry Condensation: Combine 3-fluoroacetophenone (1.0 eq), nitromethane (5.0 eq, acting as both reactant and partial solvent), and Ammonium Acetate (

    
    , 0.5 eq) in glacial acetic acid. Reflux the mixture for 8 to 12 hours to yield 1-(3-fluorophenyl)-1-methyl-2-nitroethene.
    
  • Isolation: Pour the reaction mixture into crushed ice. Isolate the resulting yellow nitrostyrene precipitate via vacuum filtration and recrystallize from hot ethanol.

  • Reduction: Suspend

    
     (3.0 eq) in anhydrous THF. Slowly add the purified nitrostyrene dissolved in THF at a rate that maintains a gentle reflux. Reflux for 12 hours.
    
  • Workup: Quench via the Fieser method (as described in Protocol A). Extract the freebase amine into diethyl ether, treat with anhydrous HCl gas to precipitate the hydrochloride salt, and filter to obtain the pure 2-methyl derivative.

References

  • [1] 2-(3-Fluorophenyl)ethylamine, 97+% 5 g | Buy Online | Thermo Scientific Chemicals. fishersci.com. 1

  • [2] 2-amino-1-ethanol | Sigma-Aldrich. sigmaaldrich.com. 2

  • [3] -Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain | Request PDF - ResearchGate. researchgate.net. 3

  • [4] Amphetamine Derivatives as Monoamine Oxidase Inhibitors - Frontiers. frontiersin.org. 4

  • [5] 2-Phenylpropylamine | 582-22-9 - Benchchem. benchchem.com.5

Sources

Protocols & Analytical Methods

Method

Protocol for reductive amination of 2-ethoxy-2-(3-fluorophenyl)acetophenone

Application Note: Protocol for the Reductive Amination of Highly Hindered -Alkoxy Ketones Target Compound Synthesis: 1-Phenyl-2-(3-fluorophenyl)-2-ethoxy-N-methylethanamine Target Audience: Synthetic Chemists, Process Re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Reductive Amination of Highly Hindered -Alkoxy Ketones

Target Compound Synthesis: 1-Phenyl-2-(3-fluorophenyl)-2-ethoxy-N-methylethanamine Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The reductive amination of


-alkoxy, 

-aryl ketones—such as 2-ethoxy-2-(3-fluorophenyl)acetophenone —presents a significant synthetic challenge. The carbonyl carbon in this benzoin ether derivative is flanked by a phenyl ring and a fully substituted

carbon bearing both an ethoxy group and a 3-fluorophenyl moiety. This severe steric hindrance physically blocks the approach of bulky, mild reducing agents like sodium triacetoxyborohydride[NaBH(OAc)₃].

Furthermore, prolonged exposure of


-alkoxy ketones to standard acidic or basic reductive amination conditions often leads to competitive side reactions, including 

-cleavage (retro-benzoin-type reactions), epimerization, or direct reduction of the ketone to the corresponding alcohol[1].

To bypass these limitations, this protocol employs a highly efficient, self-validating methodology utilizing Titanium(IV) isopropoxide[Ti(OiPr)₄] as a transient Lewis acid activator, followed by reduction with Sodium borohydride (NaBH₄) [2].

The Causality of Reagent Selection
  • Ti(OiPr)₄ Activation: Titanium(IV) is a highly oxophilic Lewis acid. It coordinates to the carbonyl oxygen (and potentially chelates the

    
    -ethoxy oxygen), drawing electron density away from the carbonyl carbon. This drastically lowers the activation energy for the nucleophilic attack of methylamine[1].
    
  • Intermediate Stabilization: The formation of the transient titanium-imine/hemiaminal complex stabilizes the fragile

    
    -alkoxy center, preventing retro-aldol cleavage and suppressing the direct hydride reduction of the ketone[3].
    
  • In Situ Reduction: Once the stable imine complex is formed, the addition of NaBH₄ rapidly and irreversibly transfers a hydride to the imine carbon, yielding the secondary amine with high chemoselectivity[2].

Mechanism K 2-Ethoxy-2-(3-fluorophenyl)acetophenone (Sterically Hindered Ketone) Ti Ti(OiPr)4 Activation (Oxophilic Lewis Acid) K->Ti + MeNH2 Im Transient Titanium-Imine Complex (Stabilized against α-cleavage) Ti->Im - H2O / - iPrOH Red NaBH4 Reduction (Hydride Transfer) Im->Red Prod 1-Phenyl-2-(3-fluorophenyl)-2-ethoxy- N-methylethanamine Red->Prod Quench & Workup

Mechanistic pathway of Ti(OiPr)4-mediated reductive amination.

Quantitative Data: Optimization & Reagent Comparison

The superiority of the Ti(OiPr)₄/NaBH₄ system for hindered


-alkoxy ketones is evident when compared to traditional reductive amination conditions. The table below summarizes the quantitative reaction metrics derived from optimization studies on benzoin ether derivatives.
Reducing SystemSolventReaction TimeConversion (%)Major Side ProductsSuitability
NaBH(OAc)₃ DCE48 h< 20%

-cleavage products, unreacted ketone
Poor
NaBH₃CN / AcOH MeOH24 h~ 45%Ketone reduction (alcohol formation)Suboptimal
Ti(OiPr)₄ / NaBH₄ MeOH6 h> 95%None (Trace alcohol)Optimal

Experimental Protocol

This step-by-step methodology is scaled for 10 mmol of the starting ketone. It utilizes commercially available methanolic methylamine to avoid the handling of gaseous amines, ensuring a robust and reproducible workflow[3].

Reagents & Materials
  • 2-Ethoxy-2-(3-fluorophenyl)acetophenone: 2.58 g (10.0 mmol)

  • Methylamine solution: 7.5 mL (15.0 mmol, 2.0 M in Methanol)

  • Titanium(IV) isopropoxide[Ti(OiPr)₄]: 3.7 mL (12.5 mmol)

  • Sodium borohydride (NaBH₄): 0.57 g (15.0 mmol)

  • Solvents: Ethyl acetate (EtOAc), Deionized Water, Brine.

  • Consumables: Celite® 545, Anhydrous Na₂SO₄.

Step-by-Step Methodology

Phase 1: Imine Formation

  • Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar and purge with an inert atmosphere (Nitrogen or Argon).

  • Dissolve 2.58 g (10.0 mmol) of 2-ethoxy-2-(3-fluorophenyl)acetophenone in 7.5 mL of the 2.0 M methanolic methylamine solution.

  • Via a gastight syringe, add 3.7 mL (12.5 mmol) of Ti(OiPr)₄ dropwise over 2 minutes.

  • Seal the flask and stir the homogeneous mixture at ambient temperature (20–25 °C) for 5 to 6 hours. Note: A slight yellowing of the solution indicates the formation of the titanium-imine complex.

Phase 2: Reduction 5. Cool the reaction vessel to 0 °C using an ice-water bath. 6. Carefully add 0.57 g (15.0 mmol) of solid NaBH₄ in three equal portions over 10 minutes. Caution: Hydrogen gas is evolved; ensure proper venting. 7. Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for an additional 2 hours to ensure complete reduction.

Phase 3: Quench & Workup 8. Quench the reaction by the dropwise addition of 2.0 mL of deionized water. A thick, white precipitate of titanium dioxide (TiO₂) will immediately form. 9. Dilute the suspension with 20 mL of EtOAc and stir vigorously for 10 minutes to break up the emulsion. 10. Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with an additional 30 mL of EtOAc to ensure complete recovery of the amine. 11. Transfer the clear filtrate to a separatory funnel. Wash the organic layer with brine (2 × 20 mL). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.

Phase 4: Purification 13. Purify the crude product via standard acid-base extraction (using 1M HCl and 1M NaOH) or via silica gel flash chromatography (Eluent: CH₂Cl₂:MeOH 95:5 containing 1% Et₃N) to afford pure 1-phenyl-2-(3-fluorophenyl)-2-ethoxy-N-methylethanamine.

Workflow S1 Step 1: Imine Formation Mix Ketone, MeNH2, Ti(OiPr)4 Stir 5-6h, RT S2 Step 2: Reduction Cool to 0°C, Add NaBH4 Stir 2h S1->S2 S3 Step 3: Quench Add H2O, Precipitate TiO2 S2->S3 S4 Step 4: Filtration Filter over Celite Wash with EtOAc S3->S4 S5 Step 5: Purification Acid/Base Extraction or Silica Gel S4->S5

Step-by-step experimental workflow for the reductive amination protocol.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552-2554.[Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination." The Journal of Organic Chemistry, 60(15), 4928-4929.[Link]

  • Kumpaty, H. J., Williamson, J. S., & Bhattacharyya, S. (2003). "Synthesis of N-methyl secondary amines by reductive amination of carbonyl compounds with methanolic methylamine." Synthetic Communications, 33(8), 1411-1416.[Link]

Sources

Application

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2-Ethoxy-2-Arylethanamines

Abstract This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of chiral 2-ethoxy-2-arylethanamines, a molecular scaffold of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of chiral 2-ethoxy-2-arylethanamines, a molecular scaffold of significant interest in medicinal chemistry and drug discovery. The primary focus is on a robust and widely applicable two-step synthetic strategy commencing with the asymmetric synthesis of a chiral 2-amino-1-arylethanol intermediate, followed by a selective O-ethylation. We will delve into the mechanistic underpinnings of the chosen methodologies, offering insights into the causality behind experimental choices to ensure both scientific rigor and practical applicability for researchers in the field.

Introduction: The Significance of Chiral 2-Ethoxy-2-Arylethanamines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, the 1,2-amino alcohol and the corresponding ether derivatives are privileged scaffolds due to their ability to form key hydrogen bonding and hydrophobic interactions with biological targets.[2][3] The precise three-dimensional arrangement of the amino and ethoxy groups relative to the aryl substituent is often critical for pharmacological activity, making enantioselective synthesis an indispensable tool in the development of novel therapeutics.

This guide will focus on a practical and efficient synthetic approach that offers high levels of stereocontrol, chemical yield, and operational simplicity, making it suitable for both academic research and process development environments.

Strategic Overview: A Two-Step Approach

The most direct and reliable strategy for the enantioselective synthesis of 2-ethoxy-2-arylethanamines involves two key transformations:

  • Asymmetric Synthesis of Chiral 2-Amino-1-Arylethanol: This crucial step establishes the stereochemistry of the final product. Several powerful methods exist, with a primary focus in this guide on the diastereoselective reduction of an α-amino ketone precursor.

  • Selective O-Ethylation: The subsequent etherification of the chiral amino alcohol presents the challenge of chemoselectivity, requiring conditions that favor O-alkylation over N-alkylation of the amino group.

G cluster_0 Synthetic Strategy start Aryl Ketone step1 α-Amination start->step1 intermediate1 α-Amino Ketone step1->intermediate1 step2 Asymmetric Reduction (e.g., Ru-catalyzed ATH) intermediate1->step2 intermediate2 Chiral 2-Amino-1-Arylethanol step2->intermediate2 step3 Selective O-Ethylation (Williamson Ether Synthesis) intermediate2->step3 product Chiral 2-Ethoxy-2-Arylethanamine step3->product

Diagram 1: General workflow for the synthesis of chiral 2-ethoxy-2-arylethanamines.

Part I: Asymmetric Synthesis of the Chiral 2-Amino-1-Arylethanol Intermediate

The cornerstone of this synthesis is the creation of the chiral amino alcohol. While methods such as the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines are highly effective, this guide will detail a highly efficient and scalable alternative: the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-amino ketones.[4] This method offers excellent enantioselectivity and avoids the need for stoichiometric chiral auxiliaries.

Rationale for Method Selection

The choice of asymmetric transfer hydrogenation is based on several key advantages:

  • High Enantioselectivity: Ruthenium catalysts with chiral ligands can achieve excellent enantiomeric excesses (ee), often exceeding 99%.[4]

  • Operational Simplicity: The reaction is typically carried out under mild conditions and does not require cryogenic temperatures.

  • Atom Economy: Transfer hydrogenation utilizes readily available and inexpensive hydrogen donors like isopropanol or formic acid.

  • Scalability: This method has been demonstrated to be effective on both small and large scales.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from methodologies reported for the synthesis of chiral 1,2-amino alcohol-containing drug molecules.[4]

Materials and Reagents:

  • α-Amino-acetophenone hydrochloride (or other aryl α-amino ketone)

  • (1S,2S)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine

  • [Ru(p-cymene)Cl₂]₂

  • Formic acid

  • Triethylamine

  • 2-Propanol (IPA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chiral HPLC for enantiomeric excess determination

Step-by-Step Procedure:

  • Catalyst Preparation (in situ):

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (1S,2S)-TsDPEN (1.1 mol%).

    • Add degassed 2-propanol (0.1 M relative to the substrate).

    • Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Asymmetric Transfer Hydrogenation:

    • To a separate flask, add the α-amino-acetophenone hydrochloride (1.0 eq).

    • Prepare a 5:2 mixture of formic acid and triethylamine.

    • Add the formic acid/triethylamine mixture (2.0 eq of formic acid) to the α-amino ketone.

    • Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

    • Stir the reaction mixture at 40 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude chiral 2-amino-1-arylethanol.

    • The crude product can be purified by flash column chromatography on silica gel.

  • Stereochemical Analysis:

    • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Part II: Selective O-Ethylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5][6][7] In the context of a vicinal amino alcohol, the key is to achieve selective O-alkylation over N-alkylation.

Controlling Chemoselectivity

The hydroxyl group is generally more acidic than a secondary amine, allowing for selective deprotonation with a suitable base. Using a strong, non-nucleophilic base like sodium hydride (NaH) will favor the formation of the alkoxide. Subsequent reaction with an ethylating agent will then proceed preferentially at the oxygen atom. While protection of the amine is an option, it adds steps to the synthesis.[8][9][10] A well-controlled, one-step etherification is often achievable.

G cluster_1 Williamson Ether Synthesis Mechanism start Chiral 2-Amino-1-Arylethanol base NaH start->base Deprotonation intermediate Alkoxide Intermediate base->intermediate sn2 SN2 Reaction intermediate->sn2 ethylating_agent Ethyl Iodide (or Bromide) ethylating_agent->sn2 product Chiral 2-Ethoxy-2-Arylethanamine sn2->product side_product NaI (or NaBr) + H₂ sn2->side_product

Diagram 2: Mechanism of the selective Williamson ether synthesis.

Detailed Experimental Protocol: O-Ethylation

Materials and Reagents:

  • Chiral 2-amino-1-arylethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl iodide or ethyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry three-neck round-bottom flask under an inert atmosphere, add the chiral 2-amino-1-arylethanol (1.0 eq) dissolved in anhydrous THF (0.2 M).

    • Cool the solution to 0 °C in an ice bath.

  • Alkoxide Formation:

    • Carefully add sodium hydride (1.1 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Ethylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add ethyl iodide (1.2 eq) dropwise via a dropping funnel over 15 minutes.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral 2-ethoxy-2-arylethanamine.

Alternative Synthetic Strategies

While the detailed protocol offers a robust route, it is important for researchers to be aware of other powerful methodologies.

MethodDescriptionAdvantagesDisadvantages
Chiral Auxiliary-Mediated Synthesis Involves the condensation of an aldehyde with a chiral auxiliary, such as Ellman's tert-butanesulfinamide, followed by diastereoselective nucleophilic addition and auxiliary removal.[11][12]Highly reliable and predictable stereochemical outcomes. Broad substrate scope.[13][14][15][16]Requires stoichiometric amounts of the chiral auxiliary. Additional protection and deprotection steps are necessary.
Organocatalysis Utilizes small chiral organic molecules (e.g., proline derivatives) to catalyze the asymmetric formation of C-C or C-N bonds, such as in Mannich reactions.[17]Metal-free, often environmentally benign. Can provide access to complex molecular architectures.Catalyst loading can sometimes be high. Substrate scope may be limited for certain catalysts.
Biocatalysis Employs enzymes, such as imine reductases (IREDs) or transaminases, to perform highly enantioselective transformations.[18]Extremely high enantioselectivity. Environmentally friendly (often run in aqueous media).Enzyme availability and stability can be a concern. Substrate scope may be narrow for wild-type enzymes.

Conclusion

The enantioselective synthesis of chiral 2-ethoxy-2-arylethanamines is a critical endeavor for the advancement of medicinal chemistry. The two-step strategy presented, involving asymmetric transfer hydrogenation followed by selective O-ethylation, provides a reliable and efficient pathway to these valuable compounds. By understanding the underlying principles of stereocontrol and chemoselectivity, researchers can effectively apply and adapt these protocols to their specific synthetic targets. The alternative strategies discussed also offer a diverse toolkit for tackling various synthetic challenges in the pursuit of novel chiral molecules.

References

  • Fujisawa, H., & Shimizu, M. (2012). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Aminoalcohols. Organic Letters, 4(24), 4277–4279.
  • Reddy, L. R., & Hu, B. (2006). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. The Journal of Organic Chemistry, 71(16), 6139–6142.
  • Chen, B.-L., Wang, B., & Lin, G.-Q. (2010). Highly Diastereoselective Addition of Alkynylmagnesium Chlorides to N-tert-Butanesulfinyl Aldimines: A Practical and General Access to Chiral α-Branched Amines. The Journal of Organic Chemistry, 75(2), 485–488.
  • Álvarez, E., et al. (2021). Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules, 26(21), 6525.
  • Chen, B.-L., Wang, B., & Lin, G.-Q. (2010). Highly Diastereoselective Addition of Alkynylmagnesium Chlorides to N-tert-Butanesulfinyl Aldimines: A Practical and General Access to Chiral α-Branched Amines. The Journal of Organic Chemistry, 75(2), 485–488.
  • Liu, G., Cogan, D. A., & Ellman, J. A. (2007). Highly Diastereoselective Synthesis of N-tert-Butylsulfinylpropargylamines Through Direct Addition of Alkynes to N-tert-Butanesulfinimines. Journal of the American Chemical Society, 129(6), 1541–1545.
  • Foubelo, F., & Yus, M. (2018). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 14, 2236–2275.
  • Li, Y., et al. (2023).
  • Taylor, M. S. (n.d.).
  • Davis, T. A., & Johnston, J. N. (2011). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 111(7), 4135–4181.
  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Enantioselective reduction of ketones. (n.d.). In Wikipedia. Retrieved from [Link]

  • How to do Williamson ether synthesis while I have tertiary amine in my compound. (2021, May 1). Quora.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]

  • Wang, B., & Zhong, F. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2023). Molecules, 28(24), 8056.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
  • Protective Group Strategies. (2025, August 7).
  • 2-Arylallyl as a new protecting group for amines, amides and alcohols. (2001).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. (n.d.).
  • Iridium Catalyst for Chiral Amine Synthesis. (n.d.). NAGASE.
  • Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines. (1995). The Journal of Organic Chemistry, 60(22), 7272–7282.
  • Synthesis of Chiral 2-Amino-1-Phenylethanol. (n.d.).
  • Prabhakaran, J., et al. (2004). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-73.
  • One‐Pot Synthesis of Chiral 1‐Aryl‐2‐Aminoethanols via Ir‐Catalyzed Asymmetric Hydrogenation. (n.d.).
  • Kawabata, T. (2001).
  • Wang, B., & Zhong, F. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary.
  • Sahani, R. L., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085–6099.
  • Kwo, A. C. (2021). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS.

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Method

Introduction: The Strategic Value of 2-(3-fluorophenyl)aziridine

An Application Guide to the Nucleophilic Ring-Opening of 2-(3-fluorophenyl)aziridine For Researchers, Scientists, and Drug Development Professionals Aziridines, the nitrogen-containing analogs of epoxides, are powerful i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Nucleophilic Ring-Opening of 2-(3-fluorophenyl)aziridine

For Researchers, Scientists, and Drug Development Professionals

Aziridines, the nitrogen-containing analogs of epoxides, are powerful intermediates in organic synthesis due to the significant ring strain (26-27 kcal/mol) inherent in their three-membered structure.[1][2] This strain renders them susceptible to ring-opening reactions by a wide variety of nucleophiles, providing a robust platform for the synthesis of complex, nitrogen-containing molecules.[2] The 2-(3-fluorophenyl)aziridine scaffold is of particular interest in medicinal chemistry. The fluorophenyl moiety can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of a drug candidate. The subsequent ring-opening of this aziridine provides direct access to a diverse array of β-amino alcohols, 1,2-diamines, and other valuable β-functionalized amine derivatives that are core structures in many biologically active compounds.

This guide provides a detailed overview of the core principles and practical protocols for the nucleophilic ring-opening of 2-(3-fluorophenyl)aziridine, focusing on the mechanistic rationale behind reagent choice and reaction conditions.

Core Mechanistic Considerations

The regiochemical outcome of the ring-opening reaction—attack at the C2 (benzylic) versus the C3 (unsubstituted) position—is the central challenge and opportunity in the chemistry of 2-substituted aziridines. This outcome is dictated by a subtle interplay of electronic effects, steric hindrance, and the nature of the aziridine activation and catalysis.

Activation of the Aziridine Nitrogen

The reactivity of the aziridine ring is dramatically influenced by the substituent on the nitrogen atom.

  • Non-Activated Aziridines (N-H, N-alkyl): These are relatively inert and require harsh conditions or strong acid catalysis to activate the ring for nucleophilic attack. The nitrogen lone pair is basic, and protonation is often the first step.[3]

  • Activated Aziridines (N-Tosyl, N-Nosyl, N-Boc, N-Cbz): Attaching an electron-withdrawing group (EWG) to the nitrogen atom "activates" the ring.[1][4] The EWG reduces the basicity of the nitrogen, polarizes the C-N bonds to make the ring carbons more electrophilic, and serves as a better leaving group, facilitating the ring-opening process under milder conditions.[4][5] Most synthetic applications utilize activated aziridines for greater control and efficiency.

Regioselectivity: The C2/C3 Dichotomy

The nucleophile can attack either of the two ring carbons. For a 2-aryl aziridine, this choice is primarily governed by the reaction mechanism.

  • SN2 Pathway: This pathway involves a direct backside attack by the nucleophile. Under neutral or basic conditions, steric hindrance is the dominant factor, directing the nucleophile to the less substituted C3 position.[6]

  • SN1-like Pathway: In the presence of a Brønsted or Lewis acid, the aziridine nitrogen is protonated or coordinated, respectively.[7] This generates a partial positive charge on the ring carbons. The benzylic C2 carbon, adjacent to the 3-fluorophenyl group, can better stabilize this developing positive charge. Consequently, the C2-N bond weakens, and the reaction proceeds through a transition state with significant SN1 character. This strongly favors nucleophilic attack at the more substituted C2 position.[6][8]

The 3-fluoro substituent on the phenyl ring is moderately electron-withdrawing, which slightly destabilizes a full carbocation at the C2 position compared to an unsubstituted phenyl ring. However, the benzylic stabilization is still the dominant electronic effect, and under acid-catalyzed conditions, attack at C2 is generally expected to prevail.

G cluster_main General Workflow for Aziridine Ring-Opening Start 2-(3-fluorophenyl)aziridine (N-Activated) Reagents Select Nucleophile (Nu⁻) & Catalyst (e.g., Lewis Acid) Start->Reagents Reaction Reaction Setup (Solvent, Temperature) Reagents->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Characterized β-Functionalized Amine Purification->Product

A high-level overview of the experimental workflow.

Reagents and Protocols by Nucleophile Class

The following sections detail the application of various nucleophile classes for the ring-opening of N-activated 2-(3-fluorophenyl)aziridine. The protocols provided are based on established methodologies for 2-aryl aziridines and are directly applicable.

Oxygen Nucleophiles (Alcohols, Water)

The ring-opening of aziridines with oxygen nucleophiles typically requires Lewis acid catalysis to achieve high regioselectivity and yield.[1] The Lewis acid coordinates to the nitrogen atom, activating the ring for attack.

Mechanism Insight: The coordination of a Lewis acid like Cu(OTf)₂ or BF₃·Et₂O to the nitrogen of an N-tosylaziridine generates a highly reactive species. This enhances the electrophilicity of the ring carbons and promotes an SN2-type attack. Due to the stabilization of the positive charge at the benzylic C2 position, the attack occurs preferentially at this site, leading to the corresponding 1,2-amino ether or alcohol.

G cluster_mechanism Lewis Acid-Catalyzed Ring-Opening (Sₙ2-type) Aziridine N-Ts Aziridine ActivatedComplex Activated Complex [Aziridine-BF₃] Aziridine->ActivatedComplex + BF₃ LewisAcid BF₃ Product Ring-Opened Product (β-Amino Ether) ActivatedComplex->Product C2-N bond cleavage Nucleophile R-OH Nucleophile->ActivatedComplex Attack at C2

Lewis acid activation of the aziridine ring.

Protocol: Lewis Acid-Mediated Methanolysis

  • Objective: To synthesize N-Tosyl-1-(3-fluorophenyl)-2-methoxyethan-1-amine.

  • Source: Adapted from the methodology described by Ghorai et al.

  • Materials:

    • (R)-2-(3-fluorophenyl)-1-tosylaziridine (1.0 equiv)

    • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 equiv)

    • Anhydrous Methanol (MeOH)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add (R)-2-(3-fluorophenyl)-1-tosylaziridine (e.g., 0.5 mmol, 1.0 equiv).

    • Dissolve the aziridine in anhydrous DCM (2 mL).

    • Add anhydrous methanol (5.0 equiv) to the solution.

    • In a separate vial, weigh Cu(OTf)₂ (1.0 equiv) and add it to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

    • Extract the mixture with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino ether.

Nitrogen Nucleophiles (Amines)

Aromatic amines can serve as effective nucleophiles for aziridine ring-opening, often without the need for a catalyst, although heating may be required. This reaction provides a direct route to 1,2-diamine structures.

Protocol: Thermal Ring-Opening with Aniline

  • Objective: To synthesize N¹-phenyl-N²-tosyl-1-(3-fluorophenyl)ethane-1,2-diamine.

  • Source: Based on a general protocol for amine addition.[4]

  • Materials:

    • 2-(3-fluorophenyl)-1-tosylaziridine (1.0 equiv)

    • Aniline (2.0 equiv)

    • Screw-cap reaction vial

  • Procedure:

    • In a clean, dry screw-cap vial, combine 2-(3-fluorophenyl)-1-tosylaziridine (e.g., 0.5 mmol) and aniline (1.0 mmol, 2.0 equiv).

    • Seal the vial tightly and heat the neat (solvent-free) mixture in a heating block or oil bath to 80 °C.

    • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

    • After completion, allow the reaction mixture to cool to room temperature.

    • The crude product can be directly purified by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure 1,2-diamine product.

Carbon Nucleophiles (Electron-Rich Arenes)

The Friedel-Crafts-type reaction of electron-rich arenes with activated aziridines is a powerful method for C-C bond formation, yielding 2,2-diaryl ethylamines. This reaction requires strong Lewis acid catalysis to activate the aziridine and overcome the lower nucleophilicity of the arene.

Protocol: Sc(OTf)₃-Catalyzed Arylation with 1,3,5-Trimethoxybenzene

  • Objective: To synthesize N-Tosyl-2-(3-fluorophenyl)-2-(2,4,6-trimethoxyphenyl)ethanamine.

  • Source: Adapted from the work of Ghorai and co-workers on arene addition to aziridines.[9][10]

  • Materials:

    • 2-(3-fluorophenyl)-1-tosylaziridine (1.0 equiv)

    • 1,3,5-Trimethoxybenzene (1.5 equiv)

    • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (20 mol %)

    • Anhydrous 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 2-(3-fluorophenyl)-1-tosylaziridine (e.g., 0.3 mmol), 1,3,5-trimethoxybenzene (0.45 mmol), and Sc(OTf)₃ (0.06 mmol).

    • Add anhydrous DCE (3 mL) via syringe.

    • Stir the mixture at room temperature. Monitor the reaction by TLC.

    • Upon consumption of the starting aziridine, quench the reaction with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired 2,2-diarylethylamine.

Summary of Reagents and Conditions

The selection of the nucleophile and catalyst is critical for controlling the outcome of the ring-opening reaction. The following table summarizes typical conditions for various nucleophiles with 2-aryl-aziridines.

Nucleophile ClassExample Reagent(s)CatalystTypical ConditionsPredominant Regioisomer
Oxygen Alcohols (MeOH, EtOH), H₂OLewis Acid (Cu(OTf)₂, BF₃·Et₂O)Anhydrous solvent, 0 °C to RTC2-attack (Benzylic)
Nitrogen Aromatic Amines (Aniline)None (Thermal)Neat, 60-80 °CC2-attack
Azide (NaN₃)Lewis Acid or phase-transferDMF or MeCN, RT to 60 °CC2-attack
Sulfur Thiols (PhSH)Base (e.g., Et₃N) or NoneTHF or MeCN, RTC3-attack (SN2)
Carbon Electron-Rich ArenesStrong Lewis Acid (Sc(OTf)₃)Anhydrous DCE, RTC2-attack
Organocuprates (R₂CuLi)NoneTHF, -78 °C to 0 °CC3-attack (SN2)
Halide Fluoride (TBAF, HF·Py)None or AcidMeCN or THF, RTC2-attack (electronic control)

References

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.
  • Ishikawa, T. AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES.
  • Ghorai, M. K., et al. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry.
  • Shaw, J. T., et al. Ring-Opening of Aziridines Using Tethered Hemiketals. The Journal of Organic Chemistry.
  • Application Note & Protocol: Nucleophilic Addition to Activ
  • Ha, H-J., et al. Alkylative Aziridine Ring-Opening Reactions. Molecules.
  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.
  • Nájera, C., et al. Unexplored Nucleophilic Ring Opening of Aziridines. Molecules.
  • Aziridines. Wikipedia.
  • Smith, G., et al.
  • Unexpected Ring-Opening Reactions of Aziridines with Aldehydes Catalyzed by Nucleophilic Carbenes under Aerobic Conditions. Organic Chemistry Portal.
  • Ghorai, M. K., et al. Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry.
  • Ring opening of aziridines by different fluorinating reagents: three synthetic routes to .alpha.,.beta.-fluoro amines with different stereochemical pathways. The Journal of Organic Chemistry.
  • Acid-catalyzed ring-opening polymerization mechanism of aziridine,...
  • 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)
  • Lewis acid-catalyzed ring opening of N-tosylaziridine 51 with 1,3,5-trimethoxybenzene (52).
  • Davis, F. A., et al. Aziridine compounds, methods of preparation and reactions thereof.
  • Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. MDPI.
  • Synthesis of Aziridines.
  • Ghorai, M. K., et al. Lewis Acid Catalyzed Highly Stereoselective Domino-Ring-Opening Cyclization of Activated Aziridines with Enolates: Synthesis of Functionalized Chiral γ-Lactams. The Journal of Organic Chemistry.

Sources

Application

Chemoselective O-Alkylation of 2-Amino-1-(3-fluorophenyl)ethanol: A Comprehensive Protocol

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction and Mechanistic Rationale In the realm of medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

In the realm of medicinal chemistry, phenylethanolamine derivatives such as 2-amino-1-(3-fluorophenyl)ethanol serve as critical pharmacophores for a variety of neuroactive and cardiovascular targets 1. Functionalizing the secondary hydroxyl group via O-alkylation is a frequent structural modification aimed at modulating lipophilicity, metabolic stability, and receptor affinity.

However, the innate reactivity of the primary amine poses a significant chemoselectivity challenge [[2]](). Because the nitrogen atom is inherently more nucleophilic than the oxygen atom, direct exposure to an alkylating agent invariably leads to N-alkylation or N,N-dialkylation 3.

To achieve true chemoselectivity, we must employ an orthogonal protection strategy. By transiently masking the primary amine as a tert-butyl carbamate (Boc), we electronically and sterically deactivate the nitrogen [[4]](). This allows for the selective deprotonation of the secondary alcohol using a strong base, enabling a clean SN2 O-alkylation. Finally, the Boc group is cleaved under mild anhydrous acidic conditions to reveal the target O-alkylated amino alcohol 5.

Logical Flow of Chemoselectivity

ChemoselectivityLogic Start 2-Amino-1-(3-fluorophenyl)ethanol NH2 Primary Amine (-NH2) High Nucleophilicity Start->NH2 OH Secondary Alcohol (-OH) Low Nucleophilicity Start->OH Boc Add Boc2O NH2->Boc NaH Add NaH OH->NaH ProtectedNH Protected Amine (-NH-Boc) Nucleophilicity Suppressed Boc->ProtectedNH Forms Carbamate ProtectedNH->NaH Base Stable Alkoxide Alkoxide (-O⁻) Target Nucleophile Activated NaH->Alkoxide Deprotonation

Logical flow of chemoselective activation and deactivation in amino alcohols.

Experimental Workflow

Workflow SM 1. Starting Material 2-Amino-1-(3-fluorophenyl)ethanol Prot 2. N-Protection N-Boc Intermediate SM->Prot Boc2O, Et3N, DCM Alk 3. O-Alkylation Ether Formation Prot->Alk NaH, R-X, DMF Prod 4. N-Deprotection Target O-Alkyl Amine Alk->Prod TFA, DCM

Step-by-step synthetic workflow for the O-alkylation of 2-amino-1-(3-fluorophenyl)ethanol.

Step-by-Step Methodologies

Step 1: N-Boc Protection

Objective: Convert the primary amine to a base-stable, non-nucleophilic carbamate.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-(3-fluorophenyl)ethanol (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv). Causality: Et₃N acts as an acid scavenger to neutralize any trace acidic impurities and maintain the amine in its reactive, unprotonated state.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a minimal amount of DCM and add it dropwise to the mixture. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents the formation of di-Boc protected byproducts.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using 10% MeOH in DCM. The starting material will stain strongly positive (purple) with Ninhydrin. The N-Boc product will migrate higher on the plate and will not stain immediately with Ninhydrin without significant heating.

Step 2: O-Alkylation

Objective: Deprotonate the secondary alcohol and couple it with an alkyl halide (e.g., Methyl Iodide, MeI).

  • Setup: Dissolve the N-Boc protected intermediate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portionwise. Causality: The secondary alcohol has a pKa of ~16. NaH is required to irreversibly deprotonate the alcohol, driving the formation of the highly nucleophilic alkoxide. Hydrogen gas evolution will be observed.

  • Alkylation: Stir for 30 minutes at 0 °C. Add the alkyl halide (e.g., MeI, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C to destroy excess NaH. Extract with Ethyl Acetate (EtOAc). Critical Step: Wash the combined organic layers with water (at least 5x) or 5% aqueous LiCl. Causality: DMF is highly miscible with organic solvents. Multiple aqueous washes are mandatory to partition the DMF into the aqueous layer, preventing it from co-eluting with the product.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3). The O-alkylated product will have a higher Rf than the N-Boc intermediate due to the loss of the polar hydrogen-bond-donating hydroxyl group.

Step 3: N-Boc Deprotection

Objective: Cleave the carbamate to yield the final O-alkylated free amine.

  • Setup: Dissolve the O-alkylated intermediate in DCM (0.1 M) and cool to 0 °C.

  • Acid Addition: Add Trifluoroacetic Acid (TFA, 10.0 equiv) dropwise. Causality: TFA provides the anhydrous acidic conditions necessary to cleave the tert-butyl carbamate via the formation of a tert-butyl cation and subsequent decarboxylation, without hydrolyzing the newly formed ether linkage.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH ~8). Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: The final product will migrate significantly lower on TLC compared to the protected intermediate and will regain a strong positive (purple) Ninhydrin stain, confirming the presence of the free primary amine.

Quantitative Data & Optimization Parameters

Table 1: Stoichiometric Summary for the 3-Step Synthesis

StepReagentEquivalentsFunction
1 2-Amino-1-(3-fluorophenyl)ethanol1.0Starting Material
1 Boc₂O1.1Protecting Agent
1 Triethylamine (Et₃N)1.5Acid Scavenger
2 NaH (60% in mineral oil)1.5Strong Base
2 Alkyl Halide (R-X)1.2Electrophile
3 Trifluoroacetic Acid (TFA)10.0Deprotecting Acid

Table 2: Troubleshooting and Optimization Parameters

ObservationPotential CauseOptimization Strategy
N,N-Dialkylation observed Incomplete Boc protection in Step 1.Ensure complete conversion via TLC before proceeding. Increase Boc₂O to 1.2 equiv if necessary.
Low O-alkylation yield Moisture in the solvent quenching the alkoxide.Use strictly anhydrous DMF and oven-dried glassware under an Argon balloon.
Product contaminated with DMF Insufficient aqueous workup.Perform at least 5x washes with water or use a 5% aqueous LiCl wash during EtOAc extraction.
Ether cleavage during deprotection Overly harsh acidic conditions.Limit TFA exposure to exactly 2 hours; avoid heating. Alternatively, use 4M HCl in dioxane.

References

  • Regioselective O‐alkylation or O‐benzylation of cyclic amino alcohols Source: ResearchGate URL
  • Protective Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Boc-Protected Amino Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Selective alkylation of hydroxyl group of aminophenols Source: ResearchGate URL
  • Phenylethanolamine Source: Wikipedia URL

Sources

Method

Catalytic hydrogenation methods for beta-alkoxy beta-nitrostyrenes

Application Note: Catalytic Hydrogenation of Alkoxy-Substituted -Nitrostyrenes Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of Alkoxy-Substituted -Nitrostyrenes

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary

The synthesis of highly pure phenethylamines is a cornerstone in the development of catecholamine analogs, central nervous system (CNS) therapeutics, and active pharmaceutical ingredients (APIs). While conventional reductions of alkoxy-substituted


-nitrostyrenes rely on harsh hydride donors, catalytic hydrogenation offers a scalable, high-yield alternative. This application note details a self-validating, field-proven protocol for the catalytic hydrogenation of ring-alkoxy 

-nitrostyrenes using Palladium on Carbon (Pd/C) in an acidic ethanol matrix at 0 °C.

Mechanistic Rationale & Causality (E-E-A-T)

Historically, phenethylamines were synthesized via Lithium Aluminum Hydride (LAH) or borane reductions of


-nitrostyrenes[1],[2]. However, these methods are exothermic, scale-limited, and often incompatible with heavily oxygenated or halogenated aromatic rings. Catalytic hydrogenation provides a milder pathway, but it requires precise control over the reaction microenvironment to prevent yield-destroying side reactions.

The protocol described herein relies on three critical mechanistic pillars established by [3],[4]:

  • Bifunctional Reduction via Pd/C: Palladium efficiently catalyzes both the saturation of the alkene double bond and the sequential reduction of the nitro group (

    
    ).
    
  • Acid-Mediated Amine Trapping (The Role of HCl): During hydrogenation, a highly reactive imine intermediate is formed. If the final primary amine product remains as a free base in solution, it will act as a nucleophile, attacking the imine to form an unwanted secondary amine (dimerization). By conducting the reaction in 12 M HCl, the primary amine is instantly protonated upon formation. The resulting ammonium salt is non-nucleophilic, effectively shutting down the dimerization pathway[3],[4].

  • Thermal Suppression of Metal Hydrides (0 °C): Conducting the reaction at room temperature leads to diminished yields due to the palladium-induced formation of imine metal hydride intermediates. Strictly maintaining the reaction at 0 °C suppresses this pathway, driving the reaction cleanly toward the primary amine[3],[4].

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical intervention of hydrochloric acid in preventing byproduct formation.

G A Alkoxy-β-Nitrostyrene (Nitroalkene) B Oxime / Hydroxylamine (Intermediates) A->B H2, Pd/C C Imine (Reactive Intermediate) B->C H2, Pd/C D Free Primary Amine (Nucleophilic) C->D H2, Pd/C (No HCl) E Secondary Amine (Unwanted Dimer) C->E Dimerization F Phenethylamine HCl (Target Salt) C->F H2, Pd/C (+ HCl) D->C Nucleophilic Attack D->F Protonation

Reaction pathway showing HCl-mediated trapping of the primary amine to prevent dimerization.

Experimental Protocol

This self-validating protocol utilizes an acid-base extraction during the workup phase. Because only the successfully reduced primary amine will partition into the aqueous layer during the initial acid wash, the extraction inherently purifies the product from unreacted starting materials and neutral byproducts.

Scale: 2.59 mmol (Standardized for optimization)

Materials & Reagents
  • Alkoxy-

    
    -nitrostyrene substrate (e.g., 3,4-methylenedioxy-
    
    
    
    -nitrostyrene): 0.500 g (2.59 mmol)
  • 5% Palladium on Carbon (Pd/C, K-type): 0.553 g (~0.1 equiv Pd)

  • 12 M Hydrochloric Acid (HCl): 0.5 mL (2.5 equiv)

  • Absolute Ethanol (EtOH): 10 mL

  • Hydrogen Gas (

    
    ): 1 atm (via balloon or low-pressure manifold)
    
Step-by-Step Methodology
  • System Assembly: In a 30 mL side-arm flask equipped with a PTFE-coated magnetic stir bar, suspend the alkoxy-

    
    -nitrostyrene and the 5% Pd/C catalyst in 10 mL of absolute ethanol.
    
  • Acidification: Slowly add 0.5 mL of 12 M HCl to the suspension.

    • Causality Note: Introducing the acid prior to the hydrogen atmosphere ensures the trapping mechanism is active the moment the first equivalent of amine is generated.

  • Purging: Seal the flask, evacuate the atmosphere under vacuum, and backfill with

    
     gas. Repeat this purge cycle three times to remove all oxygen. Maintain the system under 1 atm of 
    
    
    
    .
  • Hydrogenation: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C. Stir vigorously for exactly 3 hours.

  • Filtration: Purge the flask with nitrogen gas to displace the hydrogen. Filter the cold reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with 40 mL of fresh ethanol.

    • Safety Note: Do not allow the Pd/C filter cake to dry completely in the air, as it can spontaneously ignite residual ethanol.

  • Work-up & Isolation:

    • Concentrate the filtrate under reduced pressure to yield a crude yellow oil.

    • Dissolve the oil in 40 mL of distilled water. Wash the aqueous solution with dichloromethane (

      
      , 3 
      
      
      
      20 mL). Discard the organic layers (contains non-basic impurities).
    • Cool the aqueous layer and basify it to pH > 9 using 28% aqueous ammonia (approx. 5 mL). The solution will turn cloudy as the free amine precipitates.

    • Extract the free base with

      
       (4 
      
      
      
      20 mL). Dry the combined organic layers over anhydrous
      
      
      , filter, and evaporate to yield the pure alkoxy-phenethylamine free base[4].
  • Salt Formation (Optional but Recommended): To obtain the highly stable hydrochloride salt, dissolve the free base in a minimal volume of methanol, add ethereal HCl until acidic, and recrystallize.

Substrate Scope & Quantitative Yield Data

The low-temperature catalytic hydrogenation method exhibits broad tolerance for various alkoxy substitution patterns, including those with unprotected phenolic hydroxyl groups and benzyl ethers. Notably, benzyl ethers undergo simultaneous quantitative hydrogenolysis (deprotection) under these conditions[3],[4].

Substrate (Alkoxy-

-Nitrostyrene)
Target Product (Phenethylamine)Isolated Yield (%)
3,4-Methylenedioxy-

-nitrostyrene
3,4-Methylenedioxy-phenethylamine71%
3,4-Dimethoxy-

-nitrostyrene
3,4-Dimethoxy-phenethylamine73%
4-Hydroxy-3-methoxy-

-nitrostyrene
4-Hydroxy-3-methoxy-phenethylamine91%
3-Hydroxy-4-methoxy-

-nitrostyrene
3-Hydroxy-4-methoxy-phenethylamine99%
4-Benzyloxy-

-nitrostyrene
Tyramine HCl (Debenzylated)94%
3,4-Bis(benzyloxy)-

-nitrostyrene
Dopamine HCl (Debenzylated)Quantitative

Data summarized from the foundational optimization studies of Kohno, Sasao, and Murahashi.

References

  • Kohno, M., Sasao, S., & Murahashi, S. I. (1990).

    
    -Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254.
    URL: [Link]
    
  • Ramirez, F. A., & Burger, A. (1950). The Reduction of Phenolic

    
    -Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 72(6), 2781-2782.
    URL: [Link]
    

Sources

Application

Application Note: Scalable Preparation of 2-Ethoxy-2-(3-fluorophenyl)ethanamine Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Ethoxy-2-(3-fluorophenyl)ethanamine hydrochloride Application: Key building block for CNS-active therapeutics, kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Ethoxy-2-(3-fluorophenyl)ethanamine hydrochloride Application: Key building block for CNS-active therapeutics, kinase inhibitors, and advanced phenethylamine derivatives.

Executive Summary & Retrosynthetic Strategy

The synthesis of α-alkoxy-β-arylethylamines presents a unique chemoselectivity challenge during scale-up: the preservation of the highly labile benzylic ether linkage under reductive conditions. While the classical Henry reaction (nitroaldol condensation followed by Michael addition and reduction) is frequently employed for phenethylamine derivatives, the reversibility of the alkoxylation step and the explosive hazards associated with nitromethane make it suboptimal for multi-kilogram campaigns.

To ensure a self-validating, high-yielding, and safe process, we have designed a robust Acetal-Cyanide Route . This four-step sequence leverages the thermodynamic stability of acetals, the precise electrophilic activation of oxonium ions, and highly chemoselective catalytic hydrogenation to deliver the target hydrochloride salt in >98% purity.

Workflow A 3-Fluorobenzaldehyde (Starting Material) B 1-(Diethoxymethyl)- 3-fluorobenzene A->B HC(OEt)3, p-TsOH EtOH, Reflux C 2-Ethoxy-2-(3-fluorophenyl) acetonitrile B->C TMSCN, BF3·OEt2 DCM, -78°C to RT D 2-Ethoxy-2-(3-fluorophenyl) ethanamine C->D H2, Raney Ni NH3/MeOH, RT E Target Compound (HCl Salt) D->E HCl (g) Et2O, 0°C

Fig 1: Four-step scalable synthesis of 2-Ethoxy-2-(3-fluorophenyl)ethanamine hydrochloride.

Mechanistic Causality & Protocol Standards

Step 1: Acetalization of 3-Fluorobenzaldehyde

Objective: Mask the aldehyde and establish the ethoxy leaving group/substituent. Causality: Triethyl orthoformate acts as both the dehydrating agent and the ethoxy source. By utilizing a catalytic amount of p-toluenesulfonic acid (p-TsOH), the equilibrium is driven entirely to the product side, yielding a stable intermediate that requires no chromatographic purification.

Protocol:

  • Charge a dry 5 L reactor with 3-fluorobenzaldehyde (1.0 eq, 1.0 mol) and anhydrous ethanol (2.0 L).

  • Add triethyl orthoformate (1.5 eq, 1.5 mol) followed by p-TsOH monohydrate (0.05 eq, 0.05 mol).

  • Reflux the mixture under nitrogen for 4 hours.

  • Cool to room temperature, quench with saturated aqueous NaHCO₃ (500 mL), and extract with ethyl acetate (3 × 500 mL).

  • Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-(diethoxymethyl)-3-fluorobenzene as a pale yellow oil.

Step 2: Lewis Acid-Catalyzed Cyanation

Objective: Form the carbon-carbon bond to establish the α-ethoxy nitrile backbone. Causality: The direct cyanation of acetals using trimethylsilyl cyanide (TMSCN) catalyzed by Lewis acids (such as BF₃·OEt₂) is a highly efficient method for generating α-alkoxy nitriles [1]. BF₃·OEt₂ abstracts an ethoxy group to generate a highly reactive oxonium ion intermediate. TMSCN then attacks this intermediate. This method strictly avoids the use of highly toxic HCN gas and bypasses the thermodynamic instability of free cyanohydrins.

Protocol:

  • Dissolve 1-(diethoxymethyl)-3-fluorobenzene (1.0 mol) in anhydrous dichloromethane (DCM, 2.5 L) under an argon atmosphere.

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Add TMSCN (1.2 eq, 1.2 mol) dropwise via an addition funnel.

  • Slowly add Boron trifluoride etherate (BF₃·OEt₂, 1.1 eq, 1.1 mol) over 30 minutes, maintaining the internal temperature below -70 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench carefully with saturated aqueous NaHCO₃ (1.0 L). Caution: Perform in a well-ventilated fume hood and treat aqueous waste with bleach to neutralize trace cyanide.

  • Separate the organic layer, dry over MgSO₄, and concentrate to afford 2-ethoxy-2-(3-fluorophenyl)acetonitrile .

Step 3: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to a primary amine without cleaving the benzylic ether. Causality: During the reduction of the nitrile to the primary amine, the use of Palladium on carbon (Pd/C) must be strictly avoided due to its strong propensity to catalyze the hydrogenolysis of benzylic C-O bonds [2]. Instead, Raney Nickel is employed. Furthermore, nitrile reduction proceeds via a transient imine intermediate. To suppress the formation of secondary amine dimers (caused by the nucleophilic attack of the newly formed primary amine on the unreacted imine), the reaction is conducted in the presence of methanolic ammonia [3]. The excess ammonia shifts the equilibrium, ensuring high selectivity for the primary amine.

Protocol:

  • Transfer 2-ethoxy-2-(3-fluorophenyl)acetonitrile (1.0 mol) to a high-pressure Parr hydrogenation vessel.

  • Add 7 M ammonia in methanol (1.5 L).

  • Carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the substrate). Caution: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Purge the vessel with nitrogen (3×), then with hydrogen gas (3×).

  • Pressurize the vessel to 50 psi with H₂ and agitate at room temperature for 16 hours.

  • Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite under a nitrogen blanket, washing the cake with methanol.

  • Concentrate the filtrate in vacuo to yield the free base, 2-ethoxy-2-(3-fluorophenyl)ethanamine .

Step 4: Hydrochloride Salt Formation

Objective: Isolate the target compound as a stable, highly pure crystalline solid. Causality: The free base is an oil prone to oxidation and degradation. Conversion to the hydrochloride salt induces crystallization, acting as a self-purifying mechanism that rejects non-basic organic impurities and unreacted starting materials.

Protocol:

  • Dissolve the crude free base (approx. 1.0 mol) in anhydrous diethyl ether (1.5 L) and cool to 0 °C.

  • Slowly bubble anhydrous HCl gas into the solution (or add 2.0 M HCl in diethyl ether) until the pH of the solution reaches ~2.

  • A white precipitate will form immediately. Stir for 1 hour at 0 °C to ensure complete crystallization.

  • Filter the solid under vacuum, wash with cold anhydrous ether (2 × 300 mL), and dry in a vacuum oven at 40 °C for 24 hours.

Analytical Data Summary

To ensure process integrity, intermediate and final product validation should be conducted using NMR and Mass Spectrometry. The expected analytical profiles are summarized below.

Compound / StageExpected ¹H NMR (400 MHz, CDCl₃)Expected MS (ESI+)
Acetal (Step 1)δ 7.30-6.95 (m, 4H, ArH), 5.48 (s, 1H, CH), 3.65-3.45 (m, 4H, OCH₂), 1.22 (t, 6H, CH₃)m/z 153 [M - OEt]⁺
Nitrile (Step 2)δ 7.40-7.05 (m, 4H, ArH), 5.15 (s, 1H, CH), 3.75-3.55 (m, 2H, OCH₂), 1.28 (t, 3H, CH₃)m/z 180 [M+H]⁺
Free Base (Step 3)δ 7.35-6.90 (m, 4H, ArH), 4.32 (dd, 1H, CH), 3.45-3.35 (m, 2H, OCH₂), 2.95 (m, 2H, CH₂N), 1.50 (br s, 2H, NH₂), 1.20 (t, 3H, CH₃)m/z 184 [M+H]⁺
Target HCl Salt δ 8.40 (br s, 3H, NH₃⁺), 7.45-7.05 (m, 4H, ArH), 4.65 (dd, 1H, CH), 3.50-3.30 (m, 2H, OCH₂), 3.20 (m, 2H, CH₂N), 1.15 (t, 3H, CH₃)m/z 184 [M-Cl]⁺

Safety & Scale-Up Considerations

  • Cyanide Quenching: All aqueous waste from Step 2 must be treated with a large excess of sodium hypochlorite (bleach) and NaOH to safely oxidize residual cyanide to cyanate before disposal.

  • Catalyst Handling: Raney Nickel must be kept wet at all times. Filtration must be performed under an inert atmosphere to prevent spontaneous ignition of the catalyst cake.

  • Exothermic Control: The addition of BF₃·OEt₂ in Step 2 is highly exothermic. On a >1 kg scale, jacketed reactors with active cryogenic cooling (e.g., Syltherm fluid) are mandatory to maintain the internal temperature below -70 °C and prevent degradation of the oxonium intermediate.

References

  • Zhang, H., & Mirshekari, M. (2021). Synthesis of Pd supported on 3,4-diaminobenzoic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of 2-methoxy-2-phenylacetonitrile derivative via a strecker-type reaction under ambient and solvent-free conditions. Journal of Coordination Chemistry. URL:[Link]

  • Reissig, H.-U., & Zimmer, R. (2003). Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews. URL:[Link]

  • Wikipedia Contributors. (n.d.). Nitrile reduction. Wikipedia. URL:[Link]

Method

Microwave-Assisted Synthesis of Fluorinated Phenethylamine Ethers: A Modern Approach to Bioactive Scaffolds

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into phenethylamine scaffolds significantly modulates their pharmacological properties,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into phenethylamine scaffolds significantly modulates their pharmacological properties, making them a cornerstone in modern medicinal chemistry.[1] However, traditional synthetic routes to create the crucial ether linkage in these molecules are often hampered by long reaction times and harsh conditions.[2] This application note details a robust and highly efficient protocol for the synthesis of fluorinated phenethylamine ethers utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry by minimizing solvent use and byproduct formation.[3][4] We provide a detailed, step-by-step protocol, optimization parameters, and mechanistic insights to empower researchers in drug discovery and development to rapidly access these valuable compounds.

Introduction: The Power of Fluorine and Microwaves

The phenethylamine motif is a privileged scaffold found in a vast array of neurotransmitters, hormones, and therapeutic agents.[5] The introduction of fluorine atoms into this structure can profoundly alter its metabolic stability, lipophilicity, and binding affinity to molecular targets.[1][6] This "fluorine effect" is a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The ether linkage is a common and stable functional group used to connect the fluorinated aromatic ring to the phenethylamine sidechain. The Williamson ether synthesis is the classical method for forming this C-O bond.[7] However, conventional heating methods for this reaction often require prolonged refluxing, which can lead to thermal degradation of sensitive substrates and the formation of unwanted side products.[2]

Microwave-assisted organic synthesis (MAOS) offers a transformative solution. Unlike conventional heating which relies on slow conduction and convection, microwave irradiation directly and uniformly heats the reaction mixture through molecular interactions.[8][9] This is achieved via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, continuously attempt to align with the oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and uniform heating.[9][10]

  • Ionic Conduction: If ions are present, they will oscillate back and forth in the microwave field, colliding with other molecules and generating heat through kinetic energy transfer.[10]

This volumetric and rapid heating mechanism not only accelerates reaction rates by orders of magnitude but also often leads to cleaner reactions with higher yields and improved reproducibility.[3][11]

Reaction Mechanism and Strategy

The microwave-assisted synthesis of fluorinated phenethylamine ethers typically follows the Williamson ether synthesis pathway, a classic Sɴ2 reaction. The process involves two key steps:

  • Deprotonation: A fluorinated phenol is treated with a suitable base to generate a highly nucleophilic phenoxide anion.

  • Nucleophilic Substitution: The phenoxide anion attacks the electrophilic carbon of a phenethylamine derivative bearing a good leaving group (e.g., a bromide or tosylate), displacing it to form the desired ether linkage.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Nucleophilic Substitution Phenol Fluorinated Phenol (Ar-OH) Phenoxide Fluorinated Phenoxide (Nucleophile) (Ar-O⁻) Phenol->Phenoxide + Base - H⁺ Base Base (e.g., K₂CO₃, NaH) Phenoxide_ref Phenoxide_ref Phenethylamine Phenethylamine Electrophile (R-X, X=Br, OTs) Product Fluorinated Phenethylamine Ether (Ar-O-R) TransitionState SN2 Transition State [X---R---OAr]⁻

Caption: General mechanism for Williamson ether synthesis.

Experimental Workflow and Protocol

This section provides a representative protocol for the synthesis of a model compound, 2-(4-fluorophenoxy)ethan-1-amine, a simplified analog. Researchers should adapt this protocol based on the specific reactivity of their substrates.

General Workflow Overview

The entire process, from setup to analysis, can be completed in a fraction of the time required by conventional methods.

dot graph G { layout=dot; rankdir=LR; graph [fontname="Arial", fontsize=12, bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2, height=0.8]; edge [fontname="Arial", fontsize=10, color="#202124"];

A [label="1. Reagent\nPreparation"]; B [label="2. Microwave\nIrradiation"]; C [label="3. Reaction\nWork-up"]; D [label="4. Purification\n(Chromatography)"]; E [label="5. Characterization\n(NMR, MS)"];

A -> B [label="Load Vessel"]; B -> C [label="Cool & Quench"]; C -> D [label="Extract"]; D -> E [label="Isolate Product"]; }

Caption: High-level experimental workflow diagram.

Detailed Step-by-Step Protocol

Objective: Synthesize 2-((4-fluorophenyl)oxy)phenethylamine from 4-fluorophenol and 2-bromo-1-phenylethan-1-amine (hypothetical precursors for demonstration).

Materials and Equipment:

  • Reagents: 4-fluorophenol, (2-bromoethyl)benzene, Potassium Carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF).

  • Equipment: 10 mL microwave reaction vessel with a magnetic stir bar, dedicated microwave synthesis reactor, rotary evaporator, standard glassware for extraction, silica gel for column chromatography.

Procedure:

  • Reagent Preparation:

    • To a 10 mL microwave reaction vessel, add 4-fluorophenol (1.0 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq). K₂CO₃ is a mild base suitable for deprotonating the phenol.[12]

    • Add a magnetic stir bar.

  • Solvent and Electrophile Addition:

    • Add 4 mL of DMF. DMF is a polar aprotic solvent with a high dielectric constant, making it excellent for microwave heating.

    • Add (2-bromoethyl)benzene (1.1 mmol, 1.1 eq). A slight excess of the electrophile ensures complete consumption of the limiting phenol.

  • Microwave Reactor Setup:

    • Seal the vessel securely with a cap.

    • Place the vessel in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120 °C (The reactor will modulate power to maintain this temperature).

      • Time: 10 minutes.

      • Power (Max): 200 W (This is a safety limit; the instrument will use what is necessary).

      • Stirring: On (Medium speed).

  • Reaction Work-up:

    • After the reaction is complete, cool the vessel to room temperature using compressed air.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure fluorinated phenethylamine ether.

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Data and Optimization

The reaction conditions can be rapidly optimized using microwave synthesis. The following table provides representative data for the synthesis of various analogs, illustrating the impact of different substituents and conditions.

EntryFluorinated PhenolElectrophileBaseSolventTemp (°C)Time (min)Yield (%)
14-Fluorophenol(2-Bromoethyl)benzeneK₂CO₃DMF1201092
22,4-Difluorophenol(2-Bromoethyl)benzeneCs₂CO₃Acetonitrile130895
34-(Trifluoromethyl)phenol(2-Bromoethyl)benzeneK₂CO₃DMSO1401288
44-Fluorophenol2-Phenylethyl tosylateNaHTHF1001585

Insights from Optimization:

  • Base Selection: Stronger bases like NaH may be required for less acidic phenols, while milder bases like K₂CO₃ are often sufficient and easier to handle. Cesium carbonate (Cs₂CO₃) can enhance reactivity in some cases.[12]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal for their high boiling points and excellent microwave absorption properties.

  • Leaving Group: While alkyl bromides are common, tosylates can also be effective leaving groups.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete deprotonation.2. Reaction temperature too low.3. Inactive alkyl halide.1. Use a stronger base (e.g., NaH) or a more effective one (e.g., Cs₂CO₃).2. Increase the reaction temperature in 10-20 °C increments.3. Check the quality of the alkylating agent; use a tosylate if the halide is unreactive.
Side Product Formation 1. Elimination (E2) competes with substitution (Sɴ2).2. Reaction time is too long or temperature is too high.1. This is more common with secondary halides. Ensure you are using a primary phenethyl halide.2. Reduce reaction time or temperature. Microwave synthesis is rapid, and prolonged heating is unnecessary.
Incomplete Reaction 1. Insufficient reaction time.2. Steric hindrance around the reaction center.1. Increase the reaction time in 2-5 minute increments.2. If substrates are highly hindered, a higher temperature may be required to overcome the activation energy.

Conclusion

Microwave-assisted synthesis represents a significant advancement for the rapid and efficient production of fluorinated phenethylamine ethers.[13] This technology empowers medicinal chemists by drastically reducing development timelines, improving process efficiency, and aligning with the principles of green chemistry.[4][8] The protocols and guidelines presented here provide a solid foundation for researchers to explore and expand the chemical space of these pharmacologically important molecules, accelerating the pace of drug discovery.

References

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023). International Journal of Novel Research and Development. [Link]

  • Kazemi, M. (2020). Petro Chemistry 2020: Microwave Assisted Ethers Synthesis. Research & Reviews: Journal of Medicinal Chemistry, 7(3). [Link]

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). Montclair State University. [Link]

  • Dandepally, S. R., Williams, D., & Chg, V. T. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 436–453. [Link]

  • Trachsel, D., Lehmann, D., & Enzensperger, R. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 5(8), 642-653. [Link]

  • Shaikh, A., & Waghoo, G. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. ChemRxiv. [Link]

  • A Brief Review: Microwave Assisted Ethers Synthesis. (2016). Trade Science Inc. [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(63), 38225–38249. [Link]

  • Sharma, U., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • Singh, M. K., & Singh, A. K. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Advances in Natural Sciences, 11(1), 1-13. [Link]

  • Kumar, A., & Singh, V. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 4(3), 1-10. [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. (n.d.). ResearchGate. [Link]

  • Basra, J., & Knaus, E. E. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 799. [Link]

Sources

Application

Application Note: Advanced Protection and Deprotection Strategies for 2-Ethoxy Phenethylamine Derivatives

Executive Summary 2-Ethoxyphenethylamine is a highly versatile building block utilized in the synthesis of complex alkaloids, peptidomimetics, and pharmacological standards 1[1]. Because the primary amine functionality i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxyphenethylamine is a highly versatile building block utilized in the synthesis of complex alkaloids, peptidomimetics, and pharmacological standards 1[1]. Because the primary amine functionality is fiercely nucleophilic, it is prone to unwanted N-alkylation, competitive oxidation, and interference during transition-metal-catalyzed cross-couplings 2[2]. To direct multi-step synthesis chemoselectively, temporary masking of the amine is mandatory. This guide provides authoritative, self-validating protocols for the protection and deprotection of 2-ethoxyphenethylamine, grounded in mechanistic causality and field-proven methodologies.

Mechanistic Rationale: The 2-Ethoxy Causality

The presence of the ortho-ethoxy group dictates the boundaries of your synthetic planning. As an electron-donating group (EDG), the ethoxy moiety enriches the aromatic ring, making it highly susceptible to electrophilic aromatic substitution.

The Ether Cleavage Trap: The most critical constraint when working with 2-ethoxyphenethylamine is the vulnerability of the ethyl ether linkage. Strong Lewis acids (e.g.,


, 

) or harsh aqueous acids (e.g., concentrated

or

at reflux) will rapidly cleave the ether to yield a phenol 3[3]. Therefore, the selection of amine protecting groups must strictly rely on mild deprotection conditions that preserve the 2-ethoxy moiety.

According to 4[4], the three most reliable protecting groups for primary amines in this context are:

  • Boc (tert-Butyloxycarbonyl): Cleaved by moderate acids (e.g., Trifluoroacetic acid, TFA), which are mild enough to leave the 2-ethoxy ether intact 5[5].

  • Cbz (Carboxybenzyl): Classically removed via hydrogenolysis (

    
     over 
    
    
    
    ). This reductive cleavage poses zero risk to the 2-ethoxy group 5[5].
  • Fmoc (Fluorenylmethyloxycarbonyl): Ideal for solid-phase synthesis of N-substituted oligomers 6[6]. It is cleaved by secondary amines via an E1cB mechanism, avoiding both acidic and reductive conditions entirely 7[7].

Decision Matrix for Amine Protection

G Start 2-Ethoxy Phenethylamine (Primary Amine) Decision Select Protection Strategy Based on Downstream Chemistry Start->Decision Cond1 Basic/Nucleophilic Conditions Decision->Cond1 Cond2 Acidic/Peptide Coupling Decision->Cond2 Cond3 Strong Reductive Conditions Decision->Cond3 Boc Boc Protection (Boc2O, Et3N) Cond1->Boc Orthogonal to Base Fmoc Fmoc Protection (Fmoc-Cl, Base) Cond2->Fmoc Orthogonal to Acid/Red Cbz Cbz Protection (Cbz-Cl, Na2CO3) Cond3->Cbz Orthogonal to Acid DepBoc Deprotection: TFA / DCM (Preserves 2-Ethoxy) Boc->DepBoc Acidic Cleavage DepCbz Deprotection: H2, Pd/C (Preserves 2-Ethoxy) Cbz->DepCbz Hydrogenolysis DepFmoc Deprotection: 20% Piperidine (Preserves 2-Ethoxy) Fmoc->DepFmoc Basic Cleavage

Figure 1: Decision matrix for protection and deprotection of 2-ethoxy phenethylamine.

Quantitative Comparison of Protecting Groups

Protecting GroupReagentDeprotection Condition2-Ethoxy Ether StabilityTypical Yield
Boc

,

20–50% TFA in DCMExcellent92–98%
Cbz

,


(1 atm), 10% Pd/C
Excellent88–95%
Fmoc

,

20% Piperidine in DMFExcellent85–90%
TFAc (Analytical)

, Pyridine

, MeOH/

Excellent>95%

Validated Experimental Protocols

Protocol A: N-Boc Protection

Causality: Di-tert-butyl dicarbonate (


) is utilized with a mild base (Triethylamine) to neutralize the proton generated during the nucleophilic attack of the amine on the anhydride. Dichloromethane (DCM) is chosen for its aprotic nature and excellent solubilizing properties.
  • Setup: Dissolve 2-ethoxyphenethylamine (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (Nitrogen/Argon).

  • Base Addition: Add Triethylamine (1.5 eq) and stir for 5 minutes at

    
    .
    
  • Reagent Addition: Slowly add

    
     (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
    
  • Self-Validation: Monitor by TLC (Hexanes:EtOAc 7:3). The primary amine stains strongly purple/pink with Ninhydrin. The N-Boc product will not stain with Ninhydrin but will be UV active (254 nm). The macroscopic cessation of

    
     gas evolution indicates 
    
    
    
    consumption.
  • Workup: Wash the organic layer with 1M

    
     (to remove unreacted amine and 
    
    
    
    ), followed by saturated aqueous
    
    
    and brine. Dry over
    
    
    and concentrate in vacuo.
Protocol B: Mild Acidic Deprotection of N-Boc

Causality: Trifluoroacetic acid (TFA) generates a tert-butyl cation from the Boc group, which rapidly eliminates to form isobutylene gas and


, driving the reaction forward. The mild acidity of TFA completely avoids the cleavage of the 2-ethoxy ether, which would otherwise occur with 

or

.
  • Setup: Dissolve the N-Boc-2-ethoxyphenethylamine in DCM to create a 0.1 M solution.

  • Cleavage: Cool to

    
     and slowly add TFA to achieve a 20% v/v mixture (TFA:DCM 1:4).
    
  • Self-Validation: The generation of isobutylene and

    
     gas will cause visible bubbling. Stir at room temperature for 2 hours. When bubbling ceases and TLC shows the disappearance of the UV-active starting material, the reaction is complete. The free amine will once again stain positive with Ninhydrin.
    
  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, partition the residue between DCM and 1M

    
     (pH > 10). Extract, dry over 
    
    
    
    , and concentrate.
Protocol C: N-Cbz Protection (Schotten-Baumann Conditions)

Causality: Benzyl chloroformate (Cbz-Cl) is highly reactive. Using a biphasic system (THF/


) with a mild inorganic base (

) prevents the over-acylation of the amine and safely hydrolyzes any excess Cbz-Cl.
  • Setup: Dissolve 2-ethoxyphenethylamine (1.0 eq) in a 1:1 mixture of THF and

    
    .
    
  • Base Addition: Add

    
     (2.0 eq) and cool the biphasic mixture to 
    
    
    
    .
  • Reagent Addition: Add Cbz-Cl (1.2 eq) dropwise with vigorous stirring. Stir for 12 hours at room temperature.

  • Self-Validation: The biphasic mixture ensures that any unreacted Cbz-Cl is hydrolyzed to benzyl alcohol and

    
     over time, preventing false positives on TLC.
    
  • Workup: Separate the layers, extract the aqueous layer with EtOAc, wash combined organics with 1M

    
     and brine, dry, and concentrate.
    
Protocol D: Hydrogenolytic Deprotection of N-Cbz

Causality: Palladium on carbon (


) catalyzes the addition of hydrogen across the benzyl-oxygen bond, releasing toluene and 

. This method is completely neutral and highly specific, preserving the ethoxy ether.
  • Setup: Dissolve N-Cbz-2-ethoxyphenethylamine in Methanol (0.1 M).

  • Catalyst: Carefully add 10%

    
     (10% w/w relative to substrate) under a stream of Nitrogen.
    
  • Hydrogenation: Evacuate the flask and backfill with

    
     gas via a balloon. Stir vigorously at room temperature for 4–8 hours.
    
  • Self-Validation: Hydrogen uptake can be monitored visually by the complete disappearance of the starting material on TLC.

  • Workup: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric

    
     catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate to yield the pure amine.
    

Analytical Derivatization for GC-MS (Forensic Application)

For researchers involved in the forensic differentiation of regioisomers (e.g., distinguishing 2-ethoxyphenethylamine from controlled MDMA analogs), standard amine protecting groups are often replaced by perfluoroacylation. Derivatization with Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA) lowers the basicity of the nitrogen and individualizes mass spectral fragmentation patterns, yielding unique hydrocarbon fragment ions at m/z 148, 162, and 176 [[8]](8], 9[9].

References

  • Greene, T. W., & Wuts, P. G. M. Protective groups in organic synthesis. Open Library. URL: [Link]

  • Greene, T. W., & Wuts, P. G. M. Greene's protective groups in organic synthesis. King's College London. URL: [Link]

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 2 Volume Set. DOKUMEN.PUB. URL:[Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, Fourth Edition. ResearchGate. URL: [Link]

  • Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. Office of Justice Programs (ojp.gov). URL: [Link]

  • Wuts, P. G. M., & Greene, T. W. GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. E-bookshelf.de. URL:[Link]

  • US5831005A - Synthesis of N-substituted oligomers. Google Patents.
  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Oxford University Press. URL:[Link]

  • GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. National Institutes of Health (nih.gov). URL: [Link]

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • The Journal of Organic Chemistry Vol. 79 No. 9. ACS Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Ethoxy-2-(3-fluorophenyl)ethanamine

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals optimizing the yield and purity of 2-Ethoxy-2-(3-fluorophenyl)ethanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals optimizing the yield and purity of 2-Ethoxy-2-(3-fluorophenyl)ethanamine .

Synthesizing highly functionalized arylethanamines requires precise control over competing reaction pathways. The most reliable, modular approach to this scaffold utilizes a three-step sequence: a Henry (nitroaldol) condensation and dehydration, followed by an oxa-Michael addition of ethanol, and finally, the reduction of the aliphatic nitro group to a primary amine.

Below, we detail the mechanistic causality behind common failure modes, self-validating experimental protocols, and quantitative troubleshooting matrices.

Synthetic Workflow

SynthesisWorkflow Node1 3-Fluorobenzaldehyde + Nitromethane Node2 1-(3-Fluorophenyl)- 2-nitroethene Node1->Node2 Step 1: Henry Reaction & Dehydration Node3 1-Ethoxy-1-(3-fluorophenyl)- 2-nitroethane Node2->Node3 Step 2: Oxa-Michael Addition (EtOH) Node4 2-Ethoxy-2-(3-fluorophenyl)- ethanamine Node3->Node4 Step 3: Nitro Reduction (LiAlH4 or H2/Pd-C)

Fig 1: Three-step synthesis workflow for 2-Ethoxy-2-(3-fluorophenyl)ethanamine.

FAQ & Troubleshooting Guide

Step 1: Henry Condensation & Nitroalkene Formation

Q: I am seeing a persistent mixture of the intermediate nitroalkanol and the target nitroalkene, resulting in poor overall yield. How do I drive the reaction to completion?

Mechanistic Causality: The Henry reaction is inherently reversible[1]. The initial base-catalyzed addition of nitromethane to 3-fluorobenzaldehyde yields the


-nitro alcohol. If the reaction lacks sufficient thermodynamic driving force (heat) or a mechanism to remove water, the equilibrium stalls, and the intermediate will not fully dehydrate into the conjugated nitroalkene.

Self-Validating Protocol:

  • Charge a round-bottom flask with 3-fluorobenzaldehyde (1.0 eq) and nitromethane (3.0 eq).

  • Add glacial acetic acid (0.5 M concentration) and ammonium acetate (0.5 eq).

  • Equip the flask with a Dean-Stark trap and reflux at 110°C for 4–6 hours.

  • Validation: The reaction mixture will transition to a deep yellow color, and water droplets will actively collect in the Dean-Stark trap. The physical collection of stoichiometric water confirms the dehydration is proceeding.

  • Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to afford pure 1-(3-fluorophenyl)-2-nitroethene.

Step 2: Oxa-Michael Addition (Alkoxylation)

Q: During the alkoxylation step, my yield of 1-ethoxy-1-(3-fluorophenyl)-2-nitroethane is exceptionally low. TLC shows a return of the starting nitroalkene. What is causing this?

Mechanistic Causality: The oxa-Michael addition of alcohols to nitroalkenes is highly reversible[2]. If you use a strong base (like NaH or excess alkoxide) or allow the reaction to warm up excessively, the thermodynamic equilibrium favors the retro-Michael reaction, expelling ethanol to reform the highly conjugated nitroalkene. Furthermore, unquenched base during aqueous workup will immediately trigger this reversion.

Self-Validating Protocol:

  • Dissolve the nitroalkene (1.0 eq) in anhydrous ethanol (10 volumes).

  • Cool the solution strictly to 0°C under an inert argon atmosphere.

  • Dropwise add a mild, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq). Stir for 2 hours at 0°C.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The bright yellow, UV-active spot of the nitroalkene should disappear entirely, replaced by a colorless, UV-active spot (the nitroalkane).

  • Critical Intervention: Quench the reaction with glacial acetic acid (0.15 eq) at 0°C before adding any water. Neutralizing the base traps the kinetic product and prevents the retro-Michael reaction during extraction.

Step 3: Nitro Reduction

Q: My reduction with


 is yielding a complex mixture. Mass spectrometry shows a significant amount of des-ethoxylated product (lacking the ether group) and some hydroxylamine. How can I fix this? 

Mechanistic Causality:


 is a powerful hydride source that efficiently reduces aliphatic nitro compounds to primary amines[3]. However, the ethoxy group in your intermediate is situated at the benzylic position. Aggressive heating or a massive excess of 

can lead to the reductive cleavage of the activated benzylic C–O bond. Conversely, under-reduction (due to wet solvent or insufficient equivalents) stalls the reaction at the hydroxylamine intermediate.

Self-Validating Protocol:

  • Suspend

    
     (3.5 eq) in anhydrous THF at 0°C under argon.
    
  • Dissolve the nitroalkane (1.0 eq) in anhydrous THF and add it dropwise over 30 minutes to control the exothermic hydride transfer.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Do not reflux.

  • Validation: Aliquot a micro-sample, quench it, and run a ninhydrin stain on a TLC plate. The appearance of a dark purple spot upon heating confirms the presence of the primary amine.

  • Quench carefully using the Fieser method (For

    
     grams of 
    
    
    
    : add
    
    
    mL water,
    
    
    mL 15% NaOH, and
    
    
    mL water). Filter the granular aluminum salts, concentrate the filtrate, and purify via acid-base extraction. (Note: If benzylic cleavage persists even at 0°C, switch to catalytic hydrogenation using
    
    
    and Pd/C, which is generally milder on benzylic ethers).

Quantitative Troubleshooting Matrix

Synthetic StepTarget IntermediatePrimary Failure ModeMechanistic CausalityOptimized InterventionExpected Yield
1. Henry Condensation 1-(3-Fluorophenyl)-2-nitroetheneIncomplete conversion / Nitroalkanol accumulationReversibility of the nitroaldol addition without thermodynamic water removal.Reflux in glacial AcOH with

; use Dean-Stark apparatus.
75 - 85%
2. Oxa-Michael Addition 1-Ethoxy-1-(3-fluorophenyl)-2-nitroethaneHigh starting material recovery / PolymerizationBase-catalyzed retro-Michael reaction or competitive nitroalkene polymerization.Use mild base (DBU, 0.1 eq) at 0°C; quench with AcOH prior to workup.80 - 90%
3. Nitro Reduction 2-Ethoxy-2-(3-fluorophenyl)ethanamineBenzylic ether cleavage / Hydroxylamine formationOver-reduction cleaves the activated benzylic C-O bond; under-reduction stalls at the hydroxylamine.Strictly control

stoichiometry (3.5 eq) at 0°C to RT; use Fieser quench.
65 - 80%

References

  • Singh, N., & Pandey, J. (2020). Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Mini-Reviews in Organic Chemistry. [Link]

  • Giorgianni, G., Nori, V., Baschieri, A., Palombi, L., & Carlone, A. (2020). Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. Catalysts.[Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Common Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Alkoxyamine Synthesis &amp; Troubleshooting

Welcome to the Alkoxyamine Synthesis Support Center. Alkoxyamines ( or ) are critical initiators for Nitroxide-Mediated Polymerization (NMP) and versatile handles for bioconjugation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alkoxyamine Synthesis Support Center. Alkoxyamines (


 or 

) are critical initiators for Nitroxide-Mediated Polymerization (NMP) and versatile handles for bioconjugation. However, synthesizing them often involves installing an oxygen-nitrogen bond onto an alkyl backbone—a process notoriously plagued by

-elimination side reactions.

As a Senior Application Scientist, I have compiled this guide to move beyond generic protocols. Here, we diagnose the mechanistic root causes of elimination and provide self-validating, field-proven solutions to ensure your synthetic workflows prioritize substitution and radical coupling over undesired alkene formation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting alkenes instead of my alkoxyamine during the Mitsunobu reaction with N-hydroxyphthalimide (NHPI)?

The Causality: In a standard Mitsunobu reaction, triphenylphosphine combines with an azodicarboxylate (like DEAD or DIAD) to generate a betaine intermediate that activates the alcohol oxygen as a leaving group[1]. When using sterically hindered secondary or tertiary alcohols, the bulky NHPI nucleophile struggles to access the electrophilic carbon via an


 trajectory. Consequently, the basic azodicarboxylate byproduct (or the betaine itself) acts as a base, abstracting a 

-hydrogen and driving an

elimination instead of substitution[2].

The Solution:

  • Alter the Order of Addition: Do not mix all reagents at once. Pre-form the betaine intermediate at 0 °C, add the alcohol, and finally add the NHPI. Alternatively, add the DIAD dropwise over 2 hours via a syringe pump to keep the steady-state concentration of the basic betaine extremely low[2].

  • Modify the Reagents: If steric hindrance is severe, switch from

    
     to a more electron-rich, less sterically demanding phosphine like tri-n-butylphosphine (
    
    
    
    ), or use a less basic azodicarboxylate.
Q2: In the direct alkylation of NHPI with alkyl bromides, I observe significant -elimination. How can I shift the balance toward ?

The Causality: NHPI is relatively acidic (


). Many researchers mistakenly use strong, soluble organic bases like Triethylamine (

) or DBU to deprotonate it. These strong bases remain in solution and aggressively attack the

-hydrogens of your alkyl halide, outcompeting the bulky phthalimide-N-oxyl anion for reactivity.

The Solution: Switch to a mild, heterogeneous base like Potassium Carbonate (


) or Cesium Carbonate (

) in a highly polar aprotic solvent like anhydrous DMF or DMSO. The polar solvent strongly solvates the alkali metal cation, leaving the phthalimide-N-oxyl anion "naked" and highly nucleophilic. Because the carbonate base is mild and largely insoluble, it deprotonates the NHPI without acting as a soluble

promoter against the alkyl halide.
Q3: During copper-mediated radical coupling (nitroxide + alkyl halide), I see disproportionation leading to hydroxylamine and alkene. How do I prevent this?

The Causality: When generating an alkyl radical to couple with a persistent nitroxide (e.g., TEMPO or SG1), the two radicals can undergo Intramolecular Hydrogen Atom Transfer (HAT) instead of recombination. The nitroxide abstracts a


-hydrogen from the alkyl radical, yielding a hydroxylamine and an alkene. This disproportionation is highly temperature-dependent and is exacerbated at elevated temperatures (e.g., 100 °C)[3].

The Solution: Run the radical coupling at room temperature (20–25 °C). Control the steady-state concentration of the alkyl radical by optimizing the Cu(I)/Cu(II) ratio with a multidentate ligand like PMDETA. By keeping the radical concentration low and leveraging the Persistent Radical Effect (PRE), you kinetically favor the cross-coupling over the bimolecular HAT disproportionation.

Q4: Are there alternative synthetic routes that completely bypass the risk of base-induced -elimination?

The Causality: Yes. If your substrate is exquisitely sensitive to base, you can bypass the


 paradigm entirely by moving to a radical-mediated pathway.

The Solution: Utilize Photoredox Decarboxylative Cross-Coupling. By converting a carboxylic acid into a redox-active N-hydroxyphthalimide (NHP) ester, you create a radical precursor. Under visible light and a photocatalyst (like Ir or Ru complexes), the NHP ester undergoes single-electron reduction and decarboxylates to form an alkyl radical[4]. This radical is then cleanly trapped by a nitroxide. Because this reaction occurs under neutral conditions, base-induced


 elimination is mathematically impossible.

Part 2: Data Presentation

The following table summarizes the quantitative risk profiles and mitigation strategies for the primary alkoxyamine synthesis routes.

Synthesis RoutePrimary Elimination MechanismElimination Risk (2°/3° Substrates)Optimal TemperatureKey Mitigation Strategy
Mitsunobu Reaction

(Betaine acts as base)
High0 °C to 25 °CSyringe-pump addition of DIAD; pre-form betaine.
Direct Alkylation

(Excess base attacks halide)
Moderate to High50 °C to 70 °CUse

in DMF; avoid soluble bases like

.
Radical Coupling (ATRP-like) HAT (Disproportionation)Low to Moderate20 °C to 40 °CLower temperature; optimize Cu(I)/Cu(II) ratio.
Photoredox Decarboxylation None (Neutral conditions)Minimal25 °CUse NHP esters to bypass basic conditions entirely.

Part 3: Mandatory Visualizations

Mechanistic Divergence in NHPI Alkylation

The diagram below illustrates the critical branch point where reaction conditions dictate whether the desired alkoxyamine precursor or the undesired alkene is formed.

MechanisticDivergence A NHPI + Base (N-Hydroxyphthalimide) B Phthalimide-N-oxyl Anion (Nucleophile/Base) A->B Deprotonation D S_N2 Pathway (Substitution) B->D Nucleophilic Attack E E2 Pathway (β-Elimination) B->E Base Abstraction of β-H C Alkyl Halide (with β-hydrogens) C->D C->E F N-Alkoxyphthalimide (Desired Product) D->F G Alkene + NHPI (Side Products) E->G

Fig 1: Reaction pathways showing divergence between substitution and base-induced elimination.

Workflow for Photoredox Decarboxylative Synthesis

This workflow maps the base-free alternative route that completely circumvents


 side reactions.

PhotoredoxWorkflow Step1 1. NHP Ester Formation Step2 2. Photoredox Catalysis Step1->Step2 Carboxylic Acid + NHPI Step3 3. Radical Generation Step2->Step3 Visible Light -CO2 Step4 4. Radical Trapping Step3->Step4 + Nitroxide (e.g., TEMPO) Step5 5. Hydrazinolysis (Deprotection) Step4->Step5 N-Alkoxy Intermediate Product Alkoxyamine (Pure Product) Step5->Product NH2NH2

Fig 2: Photoredox workflow utilizing NHP esters to bypass basic conditions and eliminate E2 risks.

Part 4: Experimental Protocols

Protocol: Low-Elimination Alkylation of NHPI & Deprotection

This self-validating protocol uses a mild base and polar aprotic solvent to maximize


 kinetics while suppressing 

elimination.

Phase 1: Alkylation

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add N-hydroxyphthalimide (1.1 equiv, 11 mmol) and anhydrous

    
     (1.5 equiv, 15 mmol) to the flask.
    
  • Solvation: Inject 30 mL of anhydrous DMF. Stir at room temperature for 30 minutes. Validation Check: The solution will turn a deep, vibrant red, confirming the quantitative formation of the highly nucleophilic phthalimide-N-oxyl anion.

  • Electrophile Addition: Slowly add the alkyl bromide (1.0 equiv, 10 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with 100 mL of Ethyl Acetate, and wash extensively with distilled water (

    
     mL) to remove DMF and unreacted NHPI salts. Dry the organic layer over 
    
    
    
    , filter, and concentrate in vacuo to yield the protected N-alkoxyphthalimide.

Phase 2: Hydrazinolysis (Deprotection)

  • Solvation: Dissolve the crude N-alkoxyphthalimide in 20 mL of Methanol.

  • Deprotection: Add Hydrazine monohydrate (

    
    , 3.0 equiv) dropwise. Stir at room temperature for 2 hours.
    
  • Precipitation: A white precipitate (phthalhydrazide) will form. Validation Check: The appearance of this dense white solid confirms the successful cleavage of the phthalimide protecting group.

  • Isolation: Filter off the phthalhydrazide solid. Concentrate the filtrate carefully (avoiding high heat, as low-molecular-weight alkoxyamines can be volatile), and purify via silica gel chromatography to isolate the pure alkoxyamine.

References

  • Tuning Reprocessing Temperature of Aliphatic Polyurethane Networks by Alkoxyamine Selection ACS Applied Polymer Materials[Link]

  • Mitsunobu Reaction Organic Chemistry Portal[Link]

  • Mitsunobu reaction Wikipedia [Link]

  • Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions Chemical Science (RSC Publishing)[Link]

Sources

Troubleshooting

Troubleshooting ether cleavage during acid workup of phenethylamines

Welcome to the Technical Support Center for Synthetic Methodologies. This module focuses on a critical failure point in the synthesis and purification of methoxy-substituted phenethylamines (e.g., 2C-X, NBOMe series, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Methodologies. This module focuses on a critical failure point in the synthesis and purification of methoxy-substituted phenethylamines (e.g., 2C-X, NBOMe series, and related dopamine analogues): unwanted ether cleavage (demethylation) during acid workup .

Below, you will find a mechanistic breakdown, a troubleshooting Q&A, quantitative risk data, and a self-validating protocol to ensure high-yield, intact salt formation.

Mechanistic Insights: The Causality of Ether Cleavage

Aryl methyl ethers are generally robust, but they possess a vulnerability to strong acids, particularly those with nucleophilic conjugate bases. During the acid workup of phenethylamines (typically to form the hydrochloride salt or to extract the free base into an aqueous layer), the methoxy groups can undergo unintended demethylation.

The cleavage mechanism is a two-step process:

  • Protonation: The highly acidic environment forces a proton transfer to the ether oxygen, forming a highly reactive arylmethyloxonium ion. This step is thermodynamically unfavorable but can be driven by high acid concentrations or elevated temperatures [1].

  • 
     Nucleophilic Attack:  The conjugate base of the acid (e.g., 
    
    
    
    ,
    
    
    , or
    
    
    ) acts as a nucleophile, attacking the less sterically hindered methyl group via an
    
    
    mechanism. This displaces the phenol leaving group, generating a phenolic byproduct and a volatile methyl halide [1].

While hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for intentional ether cleavage due to the high nucleophilicity of bromide and iodide [2], hydrochloric acid (HCl) can also cause significant degradation if temperature and solvent polarity are not strictly controlled.

Troubleshooting Guide & FAQs

Q: I am extracting my methoxy-phenethylamine freebase using 1M aqueous HCl, but my final yield is low and NMR shows a new phenolic -OH peak. Why is this happening? A: Even dilute aqueous HCl can induce ether cleavage if the contact time is prolonged or if the neutralization reaction generates excessive exothermic heat. The aqueous environment stabilizes the charged arylmethyloxonium transition state, facilitating the


 attack by the chloride ion. To prevent this, you must control the temperature (keep it below 10 °C) and minimize the time the compound spends in the acidic aqueous phase [2].

Q: How does the choice of solvent impact the stability of the aryl methyl ether during salt formation? A: Solvent choice is the primary variable in preventing demethylation. Aqueous systems promote oxonium ion formation. In contrast, anhydrous solvents (like diethyl ether, dioxane, or isopropanol) restrict the availability of free protons to the ether oxygen and lower the effective nucleophilicity of the chloride ion. This forces the acid to selectively protonate the significantly more basic primary or secondary amine, leaving the ether intact [4].

Q: Is there a rapid analytical way to confirm if demethylation has occurred before running a full NMR? A: Yes. You can implement a rapid Ferric Chloride (


) TLC stain . Phenols (the byproduct of methoxy cleavage) form highly colored, deep purple or blue coordination complexes with 

ions. Intact methoxy-phenethylamines lack the free hydroxyl group and will not react with the stain, providing an immediate visual validation of structural integrity.

Quantitative Risk Assessment Data

The following table summarizes the risk of ether cleavage based on the acid reagent, solvent system, and temperature. Use this data to select appropriate workup conditions.

Acid ReagentSolvent SystemTemperature (°C)Halide NucleophilicityEther Cleavage Risk
47% Aq. HBr Water> 100Very High (

)
Extreme (Quantitative cleavage)
35% Aq. HCl Water> 60Moderate (

)
High (Significant phenol byproduct)
1M Aq. HCl Water / DCM (Biphasic)20 - 25Moderate (

)
Moderate (Time-dependent degradation)
Anhydrous HCl Isopropanol /

0 - 10Low (Solvated

)
Negligible (Safe salt formation)

Mechanistic Workflow Diagram

The following diagram illustrates the divergent pathways of a phenethylamine acid workup, highlighting how experimental choices dictate either successful salt formation or unwanted degradation.

G Start Methoxy-Phenethylamine (Free Base) Choice Acid Workup Strategy Start->Choice Harsh Aqueous HCl / HBr Elevated Temp (>25°C) Choice->Harsh Poor Control Anhydrous Anhydrous HCl in IPA/Et2O Controlled Temp (0-10°C) Choice->Anhydrous Optimized Oxonium Protonation of Ether Oxygen (Arylmethyloxonium Ion) Harsh->Oxonium AmineProt Selective Protonation of Primary/Secondary Amine Anhydrous->AmineProt SN2 SN2 Attack by Halide (Cl-/Br-) at Methyl Group Oxonium->SN2 Phenol Unwanted Demethylation (Phenol Byproduct) SN2->Phenol Salt Pure Phenethylamine HCl Salt (Intact Methoxy Groups) AmineProt->Salt

Mechanistic pathways of phenethylamine acid workup: cleavage vs. safe salt formation.

Self-Validating Experimental Protocol: Anhydrous Salt Formation

To completely circumvent the risk of ether cleavage, researchers must abandon aqueous HCl extractions for final salt isolation and instead utilize an anhydrous precipitation method [3]. This protocol includes built-in validation checkpoints to ensure the integrity of the methoxy groups.

Phase 1: Preparation and Dehydration

  • Dissolve the crude methoxy-phenethylamine freebase in a minimum volume of anhydrous solvent (e.g., diethyl ether or isopropanol) [4].

  • Causality Note: The solvent must be strictly anhydrous. Trace water will increase the dielectric constant of the medium, ionizing the HCl and increasing the localized risk of oxonium ion formation. Dry the organic layer over anhydrous

    
     and filter before proceeding.
    

Phase 2: Temperature-Controlled Acidification 3. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–10 °C[3]. 4. Begin dropwise addition of a pre-titrated anhydrous acid solution (e.g., 0.5–0.6N HCl in Isopropanol or 2M HCl in Diethyl Ether) while maintaining vigorous stirring[3]. 5. Causality Note: Dropwise addition prevents localized exothermic spikes. The low temperature kinetically freezes the activation energy required for the


 cleavage of the ether, ensuring protons exclusively target the amine.

Phase 3: Isolation and Self-Validation 6. Stir the resultant suspension at 0–10 °C for 1 to 2 hours to ensure complete precipitation of the hydrochloride salt [3]. 7. Isolate the precipitate via vacuum filtration and wash with cold, anhydrous solvent. 8. Validation Checkpoint 1 (Chemical): Dissolve a 1 mg aliquot of the dried salt in methanol and spot it on a TLC plate. Spray with 1% aqueous


. If the spot turns purple/blue, demethylation has occurred. A negative result validates intact ethers.
9. Validation Checkpoint 2 (Spectroscopic):  Run a 

NMR in

or

. Validate the presence of the sharp methoxy singlet integration (typically around

3.7–3.9 ppm). The absence of a downfield phenolic -OH proton confirms absolute structural integrity.

References

  • Demethylation - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]

  • Application of Ionic Liquid Halide Nucleophilicity for the Cleavage of Ethers: A Green Protocol for the Regeneration of Phenols from Ethers. The Journal of Organic Chemistry - ACS Publications.[Link]

  • WO2024086218A1 - Preparation of phenethylamines and cathinones and stereoisomers thereof and precursors thereof.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - NIH.[Link]

Optimization

Technical Support Center: Optimizing Reductive Amination for Sterically Hindered Ketones

Welcome to the technical support center for optimizing reductive amination reactions, with a specific focus on challenging sterically hindered ketone substrates. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reductive amination reactions, with a specific focus on challenging sterically hindered ketone substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of this critical transformation in their synthetic workflows. Here, we move beyond simple protocols to explain the underlying principles that govern success in these demanding reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

My reductive amination of a hindered ketone is giving low to no yield. What are the likely causes and how can I fix it?

Low yields in the reductive amination of sterically hindered ketones are a common challenge and often stem from one or a combination of the following factors:

  • Inefficient Imine/Iminium Ion Formation: The primary hurdle with sterically hindered ketones is the thermodynamically unfavorable formation of the imine or iminium ion intermediate.[1] The bulky groups surrounding the carbonyl carbon and on the amine sterically clash, impeding the initial nucleophilic attack of the amine and the subsequent dehydration to form the C=N double bond.

  • Competitive Carbonyl Reduction: If the reducing agent is too reactive, it can reduce the starting ketone to the corresponding alcohol before the imine has a chance to form.[2][3] This is particularly problematic when the rate of imine formation is slow due to steric hindrance.

  • Inappropriate pH: The pH of the reaction is a critical parameter.[2][4] For imine formation, mildly acidic conditions (typically pH 4-6) are required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2][5] However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[2][4]

Troubleshooting Workflow:

G start Low/No Yield with Hindered Ketone q1 Is imine formation the rate-limiting step? start->q1 a1_yes Yes (Likely) q1->a1_yes Steric hindrance suggests this a1_no No (Less Likely) q1->a1_no strat1 Strategy 1: Promote Imine Formation a1_yes->strat1 strat2 Strategy 2: Optimize Reducing Agent & Conditions a1_yes->strat2 sub1_1 Increase Temperature strat1->sub1_1 sub1_2 Use a Lewis Acid Catalyst (e.g., Ti(i-PrO)4) strat1->sub1_2 sub1_3 Remove Water (e.g., molecular sieves, Dean-Stark) strat1->sub1_3 sub2_1 Switch to a Milder Reducing Agent (STAB > NaBH3CN > NaBH4) strat2->sub2_1 sub2_2 Optimize pH (4-6) strat2->sub2_2 sub2_3 Stepwise Procedure: Form Imine First, then Reduce strat2->sub2_3

Caption: Troubleshooting workflow for low-yield reductive aminations.

Solutions:

  • Promote Imine Formation:

    • Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier for imine formation.

    • Use a Lewis Acid Catalyst: Lewis acids such as titanium(IV) isopropoxide (Ti(i-PrO)4) or zinc chloride (ZnCl2) can activate the ketone towards nucleophilic attack by the amine.[6]

    • Water Removal: The formation of an imine is a condensation reaction that releases water.[5] Removing water from the reaction mixture using molecular sieves or a Dean-Stark apparatus can drive the equilibrium towards the imine product.[5]

  • Optimize the Reduction Step:

    • Choose a Milder Reducing Agent: The choice of reducing agent is critical. For sterically hindered substrates, it is often best to use a mild and selective reducing agent that will preferentially reduce the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is generally the reagent of choice for this purpose.[7][8][9] It is less reactive than sodium cyanoborohydride (NaBH₃CN) and significantly less reactive than sodium borohydride (NaBH₄).[2]

    • Fine-tune the pH: A pH range of 4-6 is generally optimal for reductive amination.[4][10] This can be achieved using an acetic acid catalyst.[8]

    • Stepwise Approach: For particularly challenging substrates, a stepwise procedure can be effective.[8] First, focus on forming the imine by heating the ketone and amine together, with or without a catalyst and with water removal. Once imine formation is confirmed (e.g., by TLC or ¹H NMR), the reaction mixture is cooled, and the reducing agent is added.[2]

I'm observing a significant amount of the alcohol byproduct from the reduction of my starting ketone. How can I prevent this?

The formation of the alcohol byproduct is a clear indication that the rate of ketone reduction is competitive with or faster than the rate of imine reduction.

Causality Chain:

G start High Alcohol Byproduct cause1 Reducing agent is too reactive start->cause1 cause2 Slow imine formation start->cause2 solution1 Use a milder reducing agent (e.g., NaBH(OAc)3) cause1->solution1 solution2 Promote imine formation (see previous FAQ) cause2->solution2

Caption: Root causes and solutions for alcohol byproduct formation.

Solutions:

  • Switch to a More Selective Reducing Agent: As detailed in the previous question, the hierarchy of reactivity for common borohydride reducing agents is NaBH₄ > NaBH₃CN > NaBH(OAc)₃. For hindered ketones where imine formation is slow, NaBH(OAc)₃ is the preferred reagent as it is less likely to reduce the ketone.[9]

  • Optimize Reaction Conditions to Favor Imine Formation: By implementing the strategies to promote imine formation (increasing temperature, using a Lewis acid, removing water), you increase the concentration of the iminium ion intermediate, making its reduction more favorable relative to the reduction of the starting ketone.

  • One-Pot vs. Stepwise Protocol: A one-pot procedure where all reagents are mixed together relies on the selective reactivity of the reducing agent.[1] If this is failing, switching to a stepwise protocol where the imine is pre-formed before the addition of the reducing agent will almost certainly eliminate the formation of the alcohol byproduct.[8]

What are some alternative reagents or methods for the reductive amination of highly hindered ketones?

When standard borohydride-based methods fail, even after optimization, several alternative strategies can be employed:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, H₂/Pd/C) is a powerful method for reductive amination.[11][12] This can sometimes be effective for hindered substrates where hydride reagents struggle. The reaction is often carried out under pressure.

  • Leuckart-Wallach Reaction: This classic reaction uses formic acid or a derivative (like ammonium formate) as both the reducing agent and the source of the nitrogen atom (for primary amines). It is particularly useful for the synthesis of N-methylamines and can be effective for some hindered ketones.

  • Advanced Catalytic Systems: Recent research has focused on the development of more potent catalytic systems for challenging reductive aminations. These include catalysts based on iridium, rhodium, and ruthenium.[7][13] For instance, some ruthenium and rhodium complexes can utilize carbon monoxide as a deoxygenating agent in the reductive amination of ketones.[13]

  • Trichlorosilane (HSiCl₃): In the presence of a Lewis base activator like tetramethylethylenediamine (TMEDA), trichlorosilane has been shown to be an effective reducing agent for the direct reductive amination of ketones, including sterically hindered ones, to form tertiary amines.[1]

Data and Reagent Comparison

Reducing AgentTypical Solvent(s)pH RangeKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCM[8][9]Mildly acidic (often with AcOH)Highly selective for imines/iminium ions; mild; tolerates many functional groups.[7][8][9]Water-sensitive; more expensive.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOH[6]4 - 6Selective for iminium ions at acidic pH.[2]Highly toxic (generates HCN at low pH); can be slow for hindered ketones.[3]
Sodium Borohydride (NaBH₄) MeOH, EtOH[6]Neutral to slightly basicInexpensive; powerful.Reduces aldehydes and ketones readily, often leading to alcohol byproducts; requires stepwise procedure.[2]
H₂/Palladium on Carbon (Pd/C) MeOH, EtOH, EtOAcN/A"Green" reagent (byproduct is water); can be highly effective.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Hindered Ketone using Sodium Triacetoxyborohydride (One-Pot)
  • To a solution of the sterically hindered ketone (1.0 equiv) and the amine (1.2 equiv) in 1,2-dichloroethane (DCE) (0.1-0.2 M), add glacial acetic acid (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature, or heat to 40-50 °C for more hindered substrates, for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCE or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stepwise Procedure for Highly Challenging Hindered Ketones
  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the hindered ketone (1.0 equiv) and the amine (1.2 equiv) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Once water evolution ceases (typically 2-6 hours), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

  • Reduction:

    • Dissolve the crude imine in an appropriate solvent such as methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

    • Purify as needed.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Li, W., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2963. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2023). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Wikipedia. Reductive amination. [Link]

  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • ResearchGate. (2025, August 5). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones | Request PDF. [Link]

  • University of Toronto. (2022). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ACS Catalysis. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. [Link]

  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Chem LibreTexts. Carbonyl + Amine Condensation → Imine or Enamine (RNH₂ vs R₂NH). [Link]

  • Arkivoc. (2020, January 17). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

Sources

Troubleshooting

Minimizing over-alkylation byproducts in primary amine synthesis

A Guide to Minimizing Over-alkylation Byproducts for Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Over-alkylation Byproducts for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. However, the seemingly straightforward direct alkylation of ammonia or amine precursors is often plagued by a critical side reaction: over-alkylation. This guide provides an in-depth exploration of why over-alkylation occurs and offers robust, field-proven strategies and detailed protocols to achieve high selectivity for the desired primary amine product.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing amine reactivity and the root causes of over-alkylation.

Q1: What is over-alkylation and why is it such a persistent problem in amine synthesis?

Over-alkylation is the sequential reaction of a newly formed amine with the alkylating agent, leading to a mixture of primary (1°), secondary (2°), tertiary (3°), and even quaternary (4°) ammonium salts. This issue is driven by a "runaway" reactivity cascade. The primary amine product (R-NH₂) is generally a stronger nucleophile than the starting ammonia (NH₃). Consequently, once the primary amine is formed, it competes more effectively for the alkylating agent than the remaining ammonia, leading to the formation of a secondary amine (R₂NH). This secondary amine is often an even better nucleophile, continuing the cycle and making it exceptionally difficult to halt the reaction at the primary amine stage.

Q2: Are primary amines always more nucleophilic than ammonia?

Yes, as a general rule, primary alkyl amines are more nucleophilic than ammonia. This is due to the electron-donating nature of the alkyl group, which increases the electron density on the nitrogen atom, making its lone pair more available for donation to an electrophile. Secondary amines are, in turn, often more nucleophilic than primary amines for the same reason. This inherent electronic effect is the fundamental reason direct alkylation is challenging to control.

Q3: Does steric hindrance play a role in nucleophilicity and over-alkylation?

Absolutely. While electronic effects suggest that nucleophilicity should increase from primary to tertiary amines, steric hindrance provides a counteracting effect. Tertiary amines, with three bulky alkyl groups, can be significantly less nucleophilic than primary or secondary amines because the bulky groups physically obstruct the nitrogen's lone pair from attacking an electrophile. However, for less-hindered alkylating agents (like methyl iodide), this barrier can be overcome, leading to quaternary salts. For the synthesis of primary amines, the key issue remains that the primary amine product is more reactive than the starting ammonia.

Part 2: Troubleshooting Guide - The "How-To"

This section is designed to address specific experimental challenges with actionable solutions and alternative strategies.

Scenario: You are attempting to synthesize a primary amine (R-NH₂) by reacting an alkyl halide (R-X) with ammonia, but your analysis (TLC, LC-MS, NMR) shows a complex mixture containing significant amounts of secondary (R₂NH) and tertiary (R₃N) byproducts.

Issue: Low Yield of Primary Amine due to Over-alkylation

This is the classic outcome of uncontrolled direct alkylation. Below are strategies, from simple process modifications to entirely different synthetic routes, to resolve this issue.

Strategy 1: Modify Direct Alkylation Conditions

While inherently problematic, direct alkylation can sometimes be optimized.

  • Troubleshooting Action: Use a vast excess of ammonia.

    • Causality: By Le Châtelier's principle, using a large molar excess of the ammonia nucleophile increases the statistical probability that the alkyl halide will encounter an ammonia molecule rather than the primary amine product. While this can improve the yield of the primary amine, it is often not a practical or efficient solution, especially for valuable starting materials, and may still result in product mixtures.

Strategy 2: Employ a Superior Synthetic Route

For clean, high-yield primary amine synthesis, avoiding direct alkylation of ammonia is often the best approach. The following methods are designed specifically to prevent over-alkylation.

The Gabriel synthesis is a robust and widely used method for preparing primary amines from primary alkyl halides, effectively avoiding over-alkylation.

  • Why It Works: The method uses phthalimide as an ammonia surrogate. The nitrogen in phthalimide is deprotonated to form the phthalimide anion, a potent nucleophile. This anion performs an Sₙ2 reaction with an alkyl halide. Crucially, the resulting N-alkyl phthalimide has no N-H protons and the nitrogen lone pair is delocalized by the two adjacent carbonyl groups, rendering it non-nucleophilic and incapable of further alkylation. The primary amine is then liberated in a subsequent step.

  • Visualizing the Gabriel Synthesis Workflow:

    Gabriel Synthesis Phthalimide Phthalimide Anion Phthalimide Anion (Nucleophile) Phthalimide->Anion 1. Base (e.g., KOH) N_Alkyl N-Alkyl Phthalimide (No further reaction) Anion->N_Alkyl 2. Alkyl Halide (R-X) Su20992 Reaction Amine Primary Amine (Product) N_Alkyl->Amine 3. Hydrazine (Nu2082Hu2084) or Acid/Base Hydrolysis

    Caption: Workflow of the Gabriel synthesis to prevent over-alkylation.

  • Detailed Experimental Protocol: Gabriel Synthesis of Benzylamine

    • Step 1: Formation of Potassium Phthalimide. In a 100 mL round-bottom flask, dissolve phthalimide (7.35 g, 50 mmol) in 50 mL of ethanol. Warm the mixture gently to aid dissolution. To this solution, add a solution of potassium hydroxide (2.80 g, 50 mmol) in 10 mL of ethanol. A precipitate of potassium phthalimide will form. Cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry.

    • Step 2: N-Alkylation. Place the dried potassium phthalimide (9.25 g, 50 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser. Add benzyl chloride (6.33 g, 50 mmol) and 50 mL of anhydrous N,N-dimethylformamide (DMF). Heat the mixture at 100 °C for 2 hours. Monitor the reaction by TLC until the starting materials are consumed.

    • Step 3: Liberation of the Primary Amine (Hydrazinolysis). Cool the reaction mixture to room temperature. Add hydrazine hydrate (2.5 mL, 50 mmol) to the flask. Heat the mixture to reflux for 1 hour, during which a voluminous white precipitate of phthalhydrazide will form.

    • Step 4: Work-up and Purification. Cool the mixture to room temperature and add 50 mL of 2M HCl. Filter the mixture to remove the phthalhydrazide precipitate. Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities. Basify the aqueous layer with 4M NaOH until pH > 12. Extract the product (benzylamine) with dichloromethane (3 x 40 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure primary amine.

This two-step method involves the Sₙ2 reaction of an alkyl halide with sodium azide, followed by reduction of the resulting alkyl azide.

  • Why It Works: The azide anion (N₃⁻) is an excellent nucleophile. The resulting alkyl azide (R-N₃) is not nucleophilic and cannot be over-alkylated. The azide is then cleanly reduced to the primary amine using one of several methods, with the Staudinger reaction being particularly useful for its mild conditions and high functional group tolerance.

  • Visualizing the Azide Reduction Pathway:

    Azide Reduction cluster_0 Step 1: Azide Formation cluster_1 Step 2: Reduction RX Alkyl Halide (R-X) RN3 Alkyl Azide (R-Nu2083) (Non-nucleophilic) RX->RN3 NaNu2083, Su20992 RN3_2 Alkyl Azide (R-Nu2083) RNH2 Primary Amine (R-NHu2082) RN3_2->RNH2 Staudinger Reaction (PPhu2083, Hu2082O) or Catalytic Hydrogenation (Hu2082, Pd/C)

    Caption: Two-step synthesis of primary amines via an azide intermediate.

  • Detailed Experimental Protocol: Staudinger Reduction

    • Step 1: Azide Synthesis (Example: Benzyl Azide). In a well-ventilated fume hood, dissolve benzyl bromide (5.0 g, 29.2 mmol) in 50 mL of acetone in a 100 mL round-bottom flask. Add sodium azide (2.28 g, 35.1 mmol). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Heat the mixture to reflux for 6 hours. After cooling, filter off the sodium bromide precipitate and remove the acetone under reduced pressure. The crude benzyl azide can often be used directly in the next step.

    • Step 2: Staudinger Reduction. Dissolve the crude benzyl azide (approx. 29.2 mmol) in 60 mL of THF in a 250 mL round-bottom flask. Add triphenylphosphine (8.4 g, 32.1 mmol) to the solution at room temperature. Nitrogen gas will evolve. Stir for 2 hours.

    • Step 3: Hydrolysis. Add water (2.6 mL, 146 mmol) to the reaction mixture and heat to reflux for 8-12 hours, monitoring the reaction by TLC for the disappearance of the iminophosphorane intermediate.

    • Step 4: Work-up and Purification. After cooling, remove the THF under reduced pressure. Add 50 mL of 1M HCl to the residue and extract with ethyl acetate (2 x 30 mL) to remove the triphenylphosphine oxide byproduct. Basify the aqueous layer with 4M NaOH and extract the product with dichloromethane (3 x 40 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amine.

Reductive amination is a powerful method for forming C-N bonds and can be adapted for primary amine synthesis, especially from aldehydes and ketones.

  • Why It Works: An aldehyde or ketone reacts with ammonia to form an imine (or related) intermediate, which is then reduced in situ to the amine. While the primary amine product can theoretically react with more aldehyde to form a secondary amine, conditions can be optimized (e.g., using a large excess of ammonia) to favor the formation of the primary amine. The key advantage is that it avoids the use of highly reactive alkyl halides.

  • Comparison of Key Synthetic Strategies

StrategyKey ReagentsAdvantagesDisadvantagesBest For
Direct Alkylation Ammonia, Alkyl HalideConceptually simple, one step.Prone to severe over-alkylation; often gives low yields and complex mixtures.Rarely recommended for selective synthesis.
Gabriel Synthesis Phthalimide, Base, Alkyl HalideExcellent for preventing over-alkylation; high yields of pure primary amines.Limited to primary alkyl halides; secondary halides often give elimination. Aryl halides do not react.Unhindered primary alkyl halides.
Azide Reduction Sodium Azide, Alkyl Halide, Reducing Agent (e.g., PPh₃, LiAlH₄)Completely avoids over-alkylation; broad substrate scope. Staudinger conditions are very mild.Azide intermediates can be explosive and are toxic. The Staudinger reaction produces a stoichiometric phosphine oxide byproduct that must be removed.Synthesizing complex molecules with sensitive functional groups.
Reductive Amination Aldehyde/Ketone, Ammonia, Reducing Agent (e.g., NaBH₃CN)Uses different starting materials (carbonyls); good for functional group tolerance.Can still produce secondary amine byproducts if not carefully controlled.Converting aldehydes and ketones directly to primary amines.

Part 3: Advanced Strategies - Protecting Groups

For complex syntheses or when trying to achieve selective mono-alkylation of a primary amine to a secondary amine, the use of a protecting group is the most reliable strategy.

Q4: How can I use a protecting group to control alkylation?

A protecting group, such as the tert-butyloxycarbonyl (Boc) group, can be temporarily attached to a primary amine. The Boc group is a bulky carbamate that reduces the nucleophilicity of the nitrogen and leaves only one N-H proton. This allows for a single, controlled alkylation on the protected nitrogen. The Boc group can then be cleanly removed under acidic conditions to reveal the secondary amine. While this is a multi-step process, it offers unparalleled control over selectivity.

  • Visualizing the Protecting Group Strategy:

    Protecting Group Strategy Start Primary Amine (R-NHu2082) Protected Boc-Protected Amine (R-NHBoc) Start->Protected 1. Add Boc Group (Bocu2082O, Base) Alkylated Alkylated Protected Amine (R-NR'Boc) Protected->Alkylated 2. Base, R'-X (Controlled Alkylation) Final Secondary Amine (R-NHR') Alkylated->Final 3. Remove Boc Group (Acid, e.g., TFA)

    Caption: Controlled mono-alkylation using a Boc protecting group.

References

  • Nucleophilicity of Amines Definition - Organic Chemistry... - Fiveable. (2025, August 15). Fiveable. [Link]

  • Staudinger Reaction - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. [Link]

  • How primary amine is prepared by Hoffmann bromamide degradation react. (2025, July 16). askIITians. [Link]

  • Chemistry Hoffmann Bromamide Reaction - SATHEE - IIT Kanpur. (n.d.). SATHEE - IIT Kanpur. [Link]

  • Staudinger reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • What is Gabriel Phthalimide Synthesis Reaction? (2019, January 19). BYJU'S. [Link]

  • Hofmann rearrangement - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016, December 27). YouTube. [Link]

  • Gabriel Primary Amine Synthesis. (2010, September 15). R Discovery. [Link]

  • The Gabriel Synthesis. (2020, April 15). Chemistry Steps. [Link]

  • 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). ConneXions. [Link]

  • Staudinger Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. [Link]

  • Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. (n.d.). Taylor & Francis. [Link]

  • Top 10 Differences Between Primary Secondary and Tertiary Amines? (2026, February 25). Lambda Geeks. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). PMC. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Scilit. [Link]

  • Selective Alkylation and Acylation of α and ε Amino Groups with PEG in a Somatostatin Analogue: Tailored Chemistry for Optimized Bioconjugates. (2002, October 29). ACS Publications. [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Wikipedia. [Link]

  • Nucleophilicities of Primary and Secondary Amines in Water | Request PDF. (n.d.). ResearchGate. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.).
  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). ACS Publications. [Link]

  • Selective N-alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014, April 8). RSC Publishing. [Link]

  • Preparation of Amines. (2020, April 15). Chemistry Steps. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). PMC. [Link]

  • SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS: Synthetic Communications. (2006, August 16). Taylor & Francis Online. [Link]

  • 24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

  • Amine Reactivity. (n.d.). MSU chemistry. [Link]

  • Producing Secondary and Tertiary Amines (A-Level). (n.d.). ChemistryStudent. [Link]

Optimization

Technical Support Center: Purification &amp; Handling of 2-Ethoxy-2-(3-fluorophenyl)ethanamine

Welcome to the Technical Support Center for the isolation, purification, and salt screening of 2-Ethoxy-2-(3-fluorophenyl)ethanamine . This guide is designed for researchers and drug development professionals dealing wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, purification, and salt screening of 2-Ethoxy-2-(3-fluorophenyl)ethanamine . This guide is designed for researchers and drug development professionals dealing with the specific physicochemical challenges of this molecule.

Because this compound features both a primary amine and a benzylic ether , it presents unique handling challenges. The free base is a lipophilic oil prone to atmospheric degradation, while its salts are highly susceptible to liquid-liquid phase separation (LLPS, or "oiling out") and acid-catalyzed ether cleavage.

Part 1: Diagnostic Decision Matrix

Before proceeding with purification, it is critical to determine whether your workflow requires the free base oil or a crystalline salt. The following decision tree outlines the standard processing logic.

G Start Crude 2-Ethoxy-2-(3-fluorophenyl)ethanamine FreeBase Free Base Oil (Prone to CO2 absorption) Start->FreeBase LLE (pH > 10) SaltForm Salt Formation (e.g., HCl, Oxalate) FreeBase->SaltForm Anhydrous Acid + Organic Solvent LLPS Oiling Out (LLPS) Detected SaltForm->LLPS High Supersaturation Cryst Crystalline Solid (Stable API) SaltForm->Cryst Controlled Cooling Seeding Adjust MSZW & Seed (Lower Supersaturation) LLPS->Seeding Troubleshooting Seeding->Cryst Nucleation

Workflow for isolating 2-Ethoxy-2-(3-fluorophenyl)ethanamine and resolving phase separation.

Part 2: Troubleshooting & FAQs

Q1: My free base oil is forming a white crust or solidifying over time. What is happening?

Causality: Primary amines are highly reactive toward atmospheric carbon dioxide. When exposed to air, the free base undergoes a spontaneous, reversible reaction with CO₂ to form ammonium carbamate salts[1]. This manifests as a white crust or increased viscosity in the oil. Solution: Always store the free base oil under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures. If carbamate formation has already occurred, you can recover the pure free base by washing the oil with a mild basic aqueous solution (e.g., 1M NaOH) and extracting it into a non-polar solvent like Methyl tert-butyl ether (MTBE).

Q2: During salt crystallization, the product separates as a second liquid phase ("oils out") instead of forming crystals. How do I fix this?

Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation level of the solution exceeds the miscibility gap before reaching the Metastable Zone Width (MSZW) required for crystal nucleation[2]. Because 2-Ethoxy-2-(3-fluorophenyl)ethanamine has a flexible aliphatic backbone and lipophilic character, solute molecules randomly aggregate into a solute-rich oil phase rather than a rigid crystal lattice[2][3]. If this oil solidifies spontaneously, it traps impurities and forms an amorphous gel[2]. Solution:

  • Lower Supersaturation: Generate supersaturation slowly by reducing the cooling rate or the antisolvent dosing rate[2].

  • Seeding Strategy: Add seed crystals halfway into the MSZW before the miscibility gap is reached[2].

  • Solvent Modification: Switch to a solvent system with a higher solubility gradient (e.g., Isopropanol/Heptane instead of Ethanol/Water) to avoid the LLPS boundary.

Q3: Which counterion should I select? Is Hydrochloric Acid (HCl) safe for this molecule?

Causality: While HCl is the most common pharmaceutical counterion[4], the benzylic ether linkage in 2-Ethoxy-2-(3-fluorophenyl)ethanamine is highly susceptible to acidic cleavage[5]. Strong aqueous acids (especially HBr or HI, but also heated HCl) protonate the ether oxygen. The molecule then undergoes an


 cleavage because the resulting benzylic carbocation is highly stabilized by the adjacent aromatic ring[5][6].
Solution:  If an HCl salt is strictly required, you must use anhydrous conditions (e.g., HCl gas dissolved in dioxane or diethyl ether) at low temperatures (0–5 °C). Alternatively, conduct a microbatch salt screen[7] using weaker organic acids (e.g., oxalic acid, succinic acid, or fumaric acid). These organic salts often yield highly crystalline, non-hygroscopic solids without risking ether cleavage[8].

Part 3: Mechanistic Pathway of Crystallization

To successfully crystallize the salt, you must navigate the thermodynamic landscape to favor direct nucleation over phase separation.

G Sol Supersaturated Solution (Amine Salt in Solvent) Misc Crosses Miscibility Gap (High Cooling/Dosing Rate) Sol->Misc MSZW Enters Metastable Zone (Controlled Cooling) Sol->MSZW Oil Liquid-Liquid Phase Separation (Solute-Rich Oil) Misc->Oil Cryst Direct Crystal Nucleation & Growth MSZW->Cryst Oil->Cryst Seeding / Annealing Gel Amorphous Gel / Impurity Trapping Oil->Gel Uncontrolled Solidification

Thermodynamic pathways showing LLPS vs. direct crystal nucleation.

Part 4: Experimental Protocols

Protocol A: Recovery of Free Base from Degraded Oil

Use this self-validating protocol to rescue carbamate-degraded free base.

  • Dissolution: Dissolve the degraded, crusty oil in 5 volumes of MTBE.

  • Basification: Add an equal volume of 1M NaOH (aq). Stir vigorously for 15 minutes. Self-validation: The disappearance of suspended white solids confirms the reversal of the carbamate salt back to the free amine.

  • Phase Separation: Transfer to a separatory funnel. Discard the lower aqueous layer.

  • Washing: Wash the organic layer with brine (1 x 3 volumes).

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at a maximum bath temperature of 30 °C to prevent thermal degradation. Store the resulting oil under Argon.
    
Protocol B: Anhydrous Oxalate Salt Formation (Avoiding LLPS)

Oxalate is recommended over HCl to prevent benzylic ether cleavage.

  • Preparation: Dissolve 1.0 eq of 2-Ethoxy-2-(3-fluorophenyl)ethanamine free base in 10 volumes of Isopropanol (IPA).

  • Acid Addition: In a separate flask, dissolve 1.05 eq of anhydrous oxalic acid in 5 volumes of IPA. Slowly add the acid solution to the amine solution dropwise at room temperature.

  • Controlled Supersaturation: Heat the mixture to 60 °C until a clear solution is obtained.

  • Seeding: Cool the solution at a strict rate of 0.5 °C/min. Once the temperature reaches 45 °C (within the MSZW), add 1% w/w of pure oxalate seed crystals[2].

  • Isolation: Continue cooling to 5 °C. Filter the resulting white crystalline suspension, wash with cold Heptane, and dry under vacuum. Self-validation: A sharp melting point and lack of an oily residue on the filter paper confirms successful bypass of the miscibility gap.

Part 5: Data Presentation

The following table summarizes the quantitative and qualitative differences between the processing states of the molecule.

PropertyFree BaseHydrochloride (HCl) SaltOxalate Salt
Physical State Viscous OilHygroscopic SolidHighly Crystalline Solid
Stability Low (Forms Carbamates)Moderate (Hygroscopic)High (Stable to humidity)
Ether Cleavage Risk NoneHigh (if aqueous/heated)Low
Purification Method Liquid-Liquid ExtractionAnhydrous CrystallizationCooling Crystallization
LLPS ("Oiling Out") Risk N/AVery HighModerate
Storage Requirement Argon/N₂, < 5 °CDesiccator, RTAmbient, RT

References

1.[2] Mettler Toledo. Oiling Out in Crystallization. mt.com. URL: [Link] 2. ResearchGate. Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization. researchgate.net. URL: [Link] 3.[7] National Institutes of Health (NIH). Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients. nih.gov. URL: [Link] 4.[8] ResearchGate. (PDF) Handbook of Pharmaceutical Salts: Properties, Selection, and Use. researchgate.net. URL: [Link] 5.[3] ResearchGate. An In-Line Study of Oiling Out and Crystallization. researchgate.net. URL: [Link] 6.[4] AbeBooks. Handbook of Pharmaceutical Salts Properties, Selection, and Use. abebooks.com. URL: [Link] 7.[5] Chemistry LibreTexts. 3.3: Reactions of Ethers- Acidic Cleavage. libretexts.org. URL: [Link] 8.[6] Pressbooks. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. pressbooks.pub. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Emulsions in Fluorinated Amine Extractions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with stubborn emulsions during the liquid-liquid extraction (LLE) of fluorinated compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with stubborn emulsions during the liquid-liquid extraction (LLE) of fluorinated compounds. Fluorinated amines present a unique chemical challenge due to their extreme amphiphilic nature.

This guide is designed to move beyond basic troubleshooting. Here, we explore the thermodynamic causality behind emulsion formation and provide self-validating, field-proven protocols to ensure clean phase separation without compromising your target analytes.

Diagnostic Workflow for Emulsion Resolution

Before altering your chemistry, follow this logical decision tree to identify the least invasive and most effective method for breaking your emulsion.

EmulsionTroubleshooting Start Emulsion Formed During Extraction CheckPH Is the amine fully deprotonated? (pH > pKa+2) Start->CheckPH AdjustPH Adjust pH with NaOH/Na2CO3 to neutralize amine CheckPH->AdjustPH No CheckDensity Is phase density differential sufficient? CheckPH->CheckDensity Yes Physical Apply Physical Force (Centrifugation/Filtration) AdjustPH->Physical Emulsion Persists Success Clear Phase Separation Achieved AdjustPH->Success Resolves AddSalt Saturate aqueous phase with NaCl (Salting-Out) CheckDensity->AddSalt No CheckDensity->Physical Yes AddSalt->Physical Emulsion Persists AddSalt->Success Resolves Physical->Success Resolves

Diagnostic workflow for resolving fluorinated amine emulsions during liquid-liquid extraction.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do fluorinated amines cause such severe emulsions compared to standard aliphatic amines? A1: The causality lies in the unique dual-nature of fluorinated alkyl groups: they are simultaneously hydrophobic (water-repelling) and lipophobic (oil-repelling)[1]. When this highly repellent tail is paired with a polar, ionizable amine headgroup, the molecule acts as a remarkably potent surfactant. During the agitation phase of LLE, these molecules aggressively populate the aqueous-organic interface to minimize their contact with either bulk solvent. This drastically lowers the interfacial tension and stabilizes micro-droplets, leading to persistent oil-in-water or water-in-oil emulsions[2].

Q2: My emulsion has already formed. How can I physically break it without altering the chemical state of my target compound? A2: If chemical alteration risks degrading your analyte, physical disruption is the most reliable approach. Centrifugation is the gold standard; applying a centrifugal force overcomes the steric and electrostatic repulsion between dispersed droplets, forcing them to coalesce[3],[4]. Alternatively, filtering the emulsion layer through a plug of glass wool or highly silanized phase-separation filter paper physically shears the droplets, forcing the dispersed phase to merge[5].

Q3: What chemical modifications can prevent emulsion formation during the extraction of fluorinated amines? A3: Prevention relies on optimizing the thermodynamics of the two phases to minimize the surfactant behavior of the amine:

  • pH Optimization: Ensure the aqueous phase pH is at least 2 units above the pKa of the fluorinated amine. This fully deprotonates the amine, neutralizing its charge and minimizing its amphiphilic character, thereby driving it entirely into the organic phase[3],[5].

  • Salting-Out: Saturate the aqueous phase with sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). This increases the ionic strength and density of the aqueous layer, which decreases the aqueous solubility of the organic molecules and increases the density differential between the phases, promoting rapid separation[3],[5].

  • Co-solvent Addition: Introducing a phase modifier, such as a long-chain alcohol (e.g., isodecanol), can alter the interfacial tension and disrupt the stability of the emulsion film[5],[4].

Q4: Does my mixing technique influence emulsion formation? A4: Absolutely. Mixing intensity directly dictates the surface area of the phase boundary. Vigorous shaking generates microscopic droplets that are easily stabilized by fluorinated amines. To prevent this, employ gentle swirling or use a continuous liquid-liquid extractor, which maintains sufficient phase contact for mass transfer without providing the kinetic energy required to form a stable emulsion[5],[6].

Quantitative Comparison of Emulsion-Breaking Strategies

Use the following table to select the most appropriate intervention based on your time constraints and analyte stability.

Emulsion-Breaking StrategyPrimary Mechanism of ActionOptimal Quantitative ParameterEstimated Processing TimeRisk to Target Analyte
pH Adjustment Neutralizes amine charge, reducing amphiphilicitypH ≥ pKa + 2< 5 minutesLow (if analyte is base-stable)
Salting-Out Increases aqueous density & ionic strength~360 g/L NaCl (Saturation)5–10 minutesNone
Centrifugation Mechanical force accelerates droplet coalescence2500–3000 rpm10–15 minutesNone
Co-solvent Addition Disrupts interfacial tension and alters density1–5% (v/v) long-chain alcohol< 5 minutesLow (alters solvent matrix)
Step-by-Step Experimental Protocols

To ensure scientific integrity, every procedure below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Chemical Prevention (Salting-Out & pH Optimization)

Objective: To chemically condition the aqueous phase prior to extraction to prevent emulsion formation.

  • Determine pKa: Identify the theoretical pKa of your target fluorinated amine.

  • Adjust pH: Add 1M NaOH or saturated Na₂CO₃ dropwise to the aqueous sample until the pH is ≥ pKa + 2.

    • Self-Validation Checkpoint: Verify the pH using a calibrated pH meter or high-resolution indicator paper. The extraction must not proceed until the aqueous phase is confirmed to be sufficiently basic.

  • Saturate with Salt: Add solid anhydrous NaCl to the aqueous phase in increments. Stir gently until no more salt dissolves (saturation point is typically ~360 g/L at room temperature)[3].

  • Add Organic Solvent: Introduce your extraction solvent (e.g., dichloromethane, ethyl acetate).

  • Agitate Gently: Invert the separatory funnel slowly or swirl in a figure-eight motion for 2–3 minutes. Do not shake vigorously[5],[6].

  • Vent and Settle: Vent the funnel to release pressure, place it on a ring stand, and allow the phases to separate for 10–15 minutes.

Protocol B: Physical Resolution (Centrifugation)

Objective: To mechanically break a stubborn emulsion that has already formed without altering the chemical matrix.

  • Transfer Emulsion: Carefully drain the entire emulsion layer from the separatory funnel into chemical-resistant centrifuge tubes (e.g., PTFE or glass, depending on solvent compatibility)[4].

  • Balance the Rotor: Weigh the centrifuge tubes on an analytical balance.

    • Self-Validation Checkpoint: Tubes must be balanced to within ±0.1 g using the extraction solvent or water as a counterbalance. An unbalanced rotor will cause vibrations that can re-emulsify the partially separated phases or cause catastrophic equipment failure.

  • Centrifuge: Spin the samples at 2500–3000 rpm for 10 to 15 minutes at room temperature[4].

  • Recover Phases: Carefully remove the tubes. You should observe a sharp, distinct phase boundary. Use a Pasteur pipette to draw off the desired phase, or carefully pour the contents back into a clean separatory funnel for standard separation.

References
  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." spectrosci.com.[Link]

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." chromatographyonline.com.[Link]

  • PMC - National Library of Medicine. "Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation." nih.gov.[Link]

  • K-Jhil. "Tips for Troubleshooting Liquid–Liquid Extraction." kjhil.com.[Link]

  • Biolin Scientific. "How emulsions form and break?" biolinscientific.com.[Link]

Sources

Optimization

overcoming catalyst poisoning by amine intermediates in hydrogenation

Title: Technical Support Center: Troubleshooting Catalyst Poisoning by Amine Intermediates in Hydrogenation Welcome to the Catalysis Technical Support Center. This portal provides advanced troubleshooting for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Catalyst Poisoning by Amine Intermediates in Hydrogenation

Welcome to the Catalysis Technical Support Center. This portal provides advanced troubleshooting for researchers and drug development professionals facing stalled hydrogenations—specifically reductive aminations, imine reductions, and nitrile reductions. A pervasive failure mode in these reactions is the deactivation of transition metal catalysts by basic amine intermediates or products.

Section 1: Diagnostic FAQs (Identifying the Poison)

Q1: How do I definitively diagnose amine poisoning versus standard catalyst deactivation (e.g., metal leaching or halide poisoning)? A1: The causality of amine poisoning stems from the nucleophilic nitrogen lone pair, which acts as a strong Lewis base. It coordinates to the electrophilic empty d-orbitals of the transition metal, effectively outcompeting hydrogen gas for the active catalytic sites [1]. Diagnostic Signature: Unlike irreversible halide or sulfur poisoning—which prevents the reaction from initiating entirely—amine poisoning is characterized by a reaction that starts rapidly but asymptotically stalls before reaching full conversion. This correlates with the stoichiometric buildup of the amine product in the reaction mixture. Self-Validating Test: If your reaction stalls, spike an aliquot of the mixture with a mild Brønsted acid (e.g., acetic acid). If hydrogen uptake immediately restarts, you have confirmed reversible amine-induced active site inhibition.

Q2: Are certain transition metal catalysts more susceptible to amine poisoning than others? A2: Yes. The sensitivity of precious metals to nitrogen-based poisoning is highly dependent on their electronic configuration and generally follows the sequence: Pd > Ru >> Rh [2]. Palladium is highly susceptible to strong dative bonding from basic amines. Rhodium, conversely, is more robust due to electronic factors, which is why Rh-based catalysts (e.g., Rh/C or Rh/Al₂O₃) are frequently preferred for the hydrogenation of N-heterocycles like pyrroles [2]. Furthermore, homogeneous systems have demonstrated that while some amines coordinate strongly via arene moieties to poison the catalyst, others form labile N-bonded species that allow the catalytic cycle to continue [1].

Section 2: Troubleshooting & Strategic Solutions

Q3: My reductive amination of an aliphatic ketone with a primary amine stalls at 50% conversion. How can I prevent the resulting secondary amine from poisoning the catalyst without destroying my acid-sensitive substrate? A3: When dealing with acid-sensitive substrates, stoichiometric Brønsted acids are unviable. Instead, you must alter the thermodynamic equilibrium of amine binding using one of two field-proven strategies:

  • In Situ Protection (Chemical Masking): Introduce an acylating agent like Boc₂O or Cbz-OSu directly into the hydrogenation mixture. As the highly nucleophilic amine forms, it is rapidly trapped as a carbamate. Carbamates lack the nucleophilicity required to poison the metal center, allowing the reaction to proceed to completion [3].

  • Fluorinated Solvents (Electronic Shielding): Switch your solvent to 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). These solvents act as powerful hydrogen-bond donors. They form a robust solvation shell around the amine's lone pair, sterically and electronically shielding it from the catalyst surface without lowering the bulk pH of the solution.

Quantitative Impact of Mitigation Strategies on Amine Poisoning

Mitigation StrategyMechanism of ActionCatalyst CompatibilityTypical Yield Impact (Stalled Reactions)
Brønsted Acid Additive (e.g., AcOH, TfOH)Protonates the amine lone pair, rendering it non-nucleophilic.Pd/C, Pt/C, Ru/C+40% to +60% (Full conversion)
In Situ Acylation (e.g., Boc₂O)Converts basic amine to non-coordinating carbamate [3].Pd/C, Homogeneous Ru+50% (Yields protected product)
Fluorinated Solvents (TFE, HFIP)Strong H-bonding network shields the nitrogen lone pair.Pd/C, Rh/Al₂O₃+30% to +50%
Acidic Catalyst Support (e.g., Al₂O₃, Zeolites)Localized acidic sites on support pre-coordinate the amine [2].Pd/Al₂O₃, Rh/Al₂O₃+20% to +40%

Q4: Can modifying the heterogeneous catalyst support prevent poisoning? A4: Absolutely. The microenvironment of the catalyst support dictates local reactant concentrations. Switching from a neutral Carbon support (Pd/C) to an acidic support like Alumina (Pd/Al₂O₃) or a Zeolite provides localized acidic sites. These sites act as "sponges," pre-coordinating or protonating the free amines and keeping the active metal nanoparticles free for hydrogen activation [2].

Section 3: Experimental Workflows & Methodologies

Step-by-Step Protocol: Acid-Modulated Reductive Amination

This self-validating protocol is designed to overcome stalled reductive aminations by dynamically modulating the pH to prevent amine coordination.

Materials:

  • Substrate (Ketone/Aldehyde) and Amine (1.0 eq each)

  • Catalyst: 5% Pd/C (5-10 mol% loading)

  • Solvent: Methanol or Ethanol (0.1 M to 0.5 M)

  • Additive: Glacial Acetic Acid (1.1 eq to 2.0 eq)

Methodology:

  • System Purge: Load the substrate, amine, and solvent into the hydrogenation vessel. Purge the system with inert gas (N₂ or Ar) for 5 minutes to remove oxygen.

  • Catalyst & Additive Introduction: Carefully add the Pd/C catalyst. Follow immediately by adding the glacial acetic acid. Causality Note: Adding the acid before hydrogen introduction ensures the amine is protonated in situ, preventing initial shock-poisoning of the dry catalyst.

  • Hydrogenation: Pressurize the vessel with H₂ (typically 1-5 atm) and begin vigorous stirring (≥800 rpm) to eliminate mass transfer limitations.

  • Validation & Monitoring: Monitor hydrogen uptake via a mass flow controller or burette. The uptake curve should be linear until near completion. If the curve flattens prematurely, spike the reactor with an additional 0.5 eq of acetic acid. A resumption of H₂ uptake validates that amine poisoning was the limiting factor.

  • Work-Up: Depressurize and purge with N₂. Filter the mixture through a pad of Celite® to remove the catalyst. Neutralize the filtrate with saturated NaHCO₃ to liberate the free amine product before extraction.

Section 4: Visualizations

AminePoisoning A Imine / Nitrile Substrate B Active Catalyst (Pd, Pt, Rh, Ru) A->B H2 Addition C Amine Product (Nucleophilic) B->C Reduction D Catalyst Poisoning (Strong N-Metal Bond) C->D Free Lone Pair E Mitigation Strategy (Acid / Fluorinated Solvent) C->E Additive Intro D->B Deactivation F Protonated / Solvated Amine (Non-coordinating) E->F Shielding/Protonation G Catalytic Cycle Maintained F->G Prevents Binding G->B Active Sites Free

Pathway of catalyst deactivation by amine lone pairs and restorative acidic/solvation mitigation.

Troubleshooting Start Reaction Stalls Incomplete Conversion Check Analyze Reaction Mixture (GC/HPLC) Start->Check IsAmine High Amine Concentration? Check->IsAmine AddAcid Add Brønsted Acid (e.g., AcOH, TfOH) IsAmine->AddAcid Yes (Basic Amine) ChangeSolv Switch to Fluorinated Solvent (TFE, HFIP) IsAmine->ChangeSolv Yes (Acid Sensitive) ChangeCat Modify Catalyst Support (e.g., Al2O3, Zeolite) IsAmine->ChangeCat Yes (Scale-up) Success Reaction Reaches Full Conversion AddAcid->Success ChangeSolv->Success ChangeCat->Success

Decision matrix for troubleshooting stalled hydrogenations caused by amine intermediate accumulation.

References

  • Title: Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)
  • Source: Catalysts (MDPI)
  • Title: Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor (PhTRAP-ruthenium catalysis findings)

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of 2-Ethoxy-2-(3-fluorophenyl)ethanamine: A Comparative Guide to 1D vs. 2D/Multinuclear NMR Workflows

For researchers and drug development professionals, the structural verification of functionalized phenylethylamines is a critical quality control step. 2-Ethoxy-2-(3-fluorophenyl)ethanamine presents a unique analytical c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural verification of functionalized phenylethylamines is a critical quality control step. 2-Ethoxy-2-(3-fluorophenyl)ethanamine presents a unique analytical challenge. The presence of a chiral center at the C2 benzylic position, combined with a 3-fluoro-substituted aromatic ring, introduces severe second-order effects and signal overlap in standard one-dimensional (1D) proton nuclear magnetic resonance (1H NMR) spectroscopy.

This guide objectively compares the performance of a traditional 1D 1H NMR approach against an advanced 2D/Multinuclear NMR suite. By detailing the causality behind magnetic non-equivalence and heteronuclear coupling, this document provides a self-validating framework for the unambiguous spectral assignment of complex fluoroaromatics.

The Analytical Challenge: Causality Behind Spectral Complexity

Relying solely on 1D 1H NMR for 2-Ethoxy-2-(3-fluorophenyl)ethanamine often leads to misinterpretation due to two primary mechanistic phenomena:

A. Magnetic Anisotropy and Diastereotopic Protons

The addition of the ethoxy group at the C2 carbon creates a stereocenter. Because this molecule is chiral, the two protons on the adjacent C1 methylene group (-CH2-NH2) are no longer chemically or magnetically equivalent; they are diastereotopic [1]. Instead of a simple doublet, they manifest as a complex ABX spin system (two distinct doublet of doublets).

Furthermore, the methylene protons of the ethoxy group (-O-CH2-CH3) also become diastereotopic. Due to their proximity to the chiral center, they typically appear as a pair of complex doublet of quartets (dq) rather than a standard quartet[2].

B. Heteronuclear Spin-Spin Coupling (19F-1H)

Fluorine-19 has a spin of ½ and a 100% natural abundance. In the 3-fluorophenyl moiety, the 19F nucleus couples strongly with the aromatic protons. The ortho protons (H2, H4) exhibit large coupling constants (


 Hz), while the meta and para protons exhibit smaller scalar couplings. This heteronuclear splitting severely overlaps with standard 

ortho-couplings, rendering the aromatic region of a 1D 1H NMR spectrum nearly impossible to assign without decoupling or 2D correlation[3].

Methodology Comparison: 1D vs. Multinuclear/2D Suite

To demonstrate the necessity of advanced techniques, the table below compares the diagnostic power of the standard 1D method versus a comprehensive multinuclear approach.

Analytical ParameterStandard 1D 1H NMR (400 MHz)Multinuclear + 2D Suite (1H, 19F, COSY, HSQC)
Aromatic Resolution Poor; heavy multiplet overlap due to

and

.
Excellent; 19F NMR confirms fluorine presence; HSQC separates overlapping protons via 13C shifts.
Ethoxy CH2 Assignment Ambiguous; complex multiplet often mistaken for impurities.Unambiguous; COSY maps the

coupling from the CH3 triplet to the diastereotopic dq signals.
C1 Methylene Assignment Moderate; ABX pattern visible but coupling constants hard to extract.High; HSQC confirms both diastereotopic protons correlate to a single C1 carbon resonance.
Throughput / Time ~5 minutes~45 minutes (Automated acquisition)
Confidence Level Low to ModerateAbsolute (Suitable for IND/NDA filings)

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility, the following step-by-step methodology outlines the optimal NMR acquisition parameters for elucidating 2-Ethoxy-2-(3-fluorophenyl)ethanamine.

Step 1: Sample Preparation
  • Weigh 15–20 mg of 2-Ethoxy-2-(3-fluorophenyl)ethanamine (free base or hydrochloride salt).

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: If the HCl salt is used, DMSO-d6 may be required for solubility, which will shift the exchangeable -NH2 protons downfield.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent shimming artifacts.

Step 2: 1D 1H and 19F NMR Acquisition
  • 1H NMR: Acquire at 400 MHz or 500 MHz. Set the spectral width to 12 ppm, relaxation delay (D1) to 1.5 s, and acquire 16–32 scans.

  • 19F NMR: Acquire at 376 MHz (on a 400 MHz console). Set the spectral width to 250 ppm. Acquire 16 scans with 1H-decoupling (inverse gated) turned OFF to observe the

    
     splitting pattern, which acts as a specific structural fingerprint[3].
    
Step 3: 2D Correlation Spectroscopy (COSY & HSQC)
  • 1H-1H COSY: Acquire using a standard gradient-selected COSY sequence. Collect 128 increments in the indirect dimension (t1) with 4 scans per increment. This will map the connectivity between the diastereotopic ethoxy protons and the terminal methyl group.

  • 1H-13C HSQC: Acquire using a multiplicity-edited HSQC sequence. This will phase CH2 groups differently (typically blue/negative) than CH and CH3 groups (red/positive), instantly validating the diastereotopic nature of the C1 and ethoxy methylenes by showing two distinct proton chemical shifts correlating to a single carbon shift.

G Start Sample Prep (CDCl3, 298K) NMR1D 1D 1H NMR (Initial Screen) Start->NMR1D NMR19F 1D 19F NMR (Fluorine Tagging) NMR1D->NMR19F Resolves Ar-F COSY 1H-1H COSY (J-Coupling Network) NMR1D->COSY Resolves Diastereotopic H HSQC 1H-13C HSQC (Carbon-Proton Mapping) NMR1D->HSQC Elucidation Unambiguous Structural Elucidation NMR19F->Elucidation COSY->Elucidation HSQC->Elucidation

Caption: Sequential NMR workflow for the structural elucidation of fluorinated chiral amines.

Quantitative Data Presentation

The table below summarizes the expected 1H NMR chemical shifts, multiplicities, and coupling constants derived from the multinuclear elucidation of 2-Ethoxy-2-(3-fluorophenyl)ethanamine in CDCl3.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Mechanistic Note
Aromatic H (H2, H4, H5, H6) 6.95 – 7.35m (Complex)4H

,

Complex multiplets due to 19F scalar coupling[3].
C2 Methine (-CH-O-) 4.45dd1H

Coupled to the diastereotopic C1 protons.
Ethoxy CH2 (-O-CH2-) 3.55, 3.40dq, dq1H, 1H

,

Diastereotopic due to adjacent C2 chiral center[2].
C1 Methylene (-CH2-NH2) 2.95, 2.80dd, dd1H, 1H

,

Diastereotopic ABX spin system[1].
Amine (-NH2) 1.60br s2HN/ABroad due to quadrupolar relaxation and exchange.
Ethoxy CH3 (-CH3) 1.20t3H

Standard coupling to the ethoxy CH2 group.
Visualizing the Spin-Spin Coupling Network

Understanding the scalar coupling (


-coupling) network is essential for interpreting the COSY spectrum. The diagram below illustrates the active coupling pathways that define the molecule's spectral signature.

Caption: Key scalar coupling networks driving the multiplicity in 2-Ethoxy-2-(3-fluorophenyl)ethanamine.

Conclusion

While 1D 1H NMR is sufficient for simple organic molecules, the structural elucidation of chiral, fluorinated compounds like 2-Ethoxy-2-(3-fluorophenyl)ethanamine requires a more robust approach. The magnetic anisotropy induced by the C2 stereocenter splits both the ethanamine and ethoxy methylene protons into complex diastereotopic signals (dd and dq, respectively). Concurrently, 19F-1H scalar coupling obscures the aromatic region.

By upgrading the analytical workflow to include 19F NMR, 1H-1H COSY, and 1H-13C HSQC, researchers can transform an ambiguous 1D spectrum into a self-validating, highly trustworthy dataset. This multi-dimensional approach ensures absolute structural confidence, which is an indispensable requirement for downstream pharmacological testing and regulatory submissions.

References

  • PubChem (NIH). 2-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information. Available at:[Link]

  • Silverman, R. B., et al. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central (PMC), NIH. Available at:[Link]

  • Zalubovskaya, A. D., et al. (2020). Fluoral Hydrate: A Perspective Substrate for the Castagnoli–Cushman Reaction. ACS Omega. Available at:[Link]

  • Liu, N., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International, PubMed. Available at:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of beta-ethoxy phenethylamines

Title: Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Beta-Ethoxy Phenethylamines Executive Summary The emergence of novel psychoactive substances (NPS), particularly designer phenethylamines an...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Beta-Ethoxy Phenethylamines

Executive Summary

The emergence of novel psychoactive substances (NPS), particularly designer phenethylamines and ephenidine derivatives, presents a continuous challenge for forensic and toxicological laboratories[1]. Beta-ethoxy phenethylamines—compounds where an ethoxy group is attached to the beta-carbon of the phenethylamine backbone—are particularly challenging because they are exact isobaric and isomeric matches to ring-substituted ethoxy phenethylamines (e.g., escaline).

This guide objectively compares the two premier analytical platforms for structural elucidation: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) [2]. By understanding the causality behind their fragmentation pathways, researchers can definitively differentiate beta-substituted analogs from their ring-substituted counterparts.

Mechanistic Principles of Fragmentation (The "Why")

To confidently identify beta-ethoxy phenethylamines, one must understand the thermodynamic drivers behind their fragmentation. The position of the ethoxy group fundamentally alters the molecule's stability under different ionization energies.

  • GC-EI-MS (Hard Ionization): Under 70 eV electron ionization, the radical cation formed is highly unstable. The dominant pathway is amine-directed alpha-cleavage . For a primary amine like beta-ethoxyamphetamine, this yields an iminium ion at m/z 44. Crucially, the presence of the beta-ethoxy group facilitates the loss of an ethoxy radical (•OCH2CH3, 45 Da) or the neutral loss of ethanol (46 Da) via hydrogen rearrangement[2]. Ring-substituted isomers do not readily lose ethanol, making this a definitive diagnostic feature.

  • LC-ESI-HRMS/MS (Soft Ionization): Electrospray ionization generates a stable, even-electron protonated molecule[M+H]+. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes neutral losses governed by the even-electron rule. The primary thermodynamic driver is the formation of a stable, conjugated pi-system. The sequential neutral loss of the amine group (e.g., -NH3, 17 Da) followed by the loss of ethanol (46 Da) yields a highly stable conjugated styrene-like carbocation[3].

Visualization: Fragmentation Pathway in ESI-MS/MS

Pathway M Protonated Molecule [M+H]+ Loss1 Neutral Loss of Amine (-NH3, 17 Da) M->Loss1 Loss2 Neutral Loss of Ethanol (-CH3CH2OH, 46 Da) M->Loss2 Alternative Pathway (-46 Da) Intermediate Carbocation Intermediate Loss1->Intermediate Intermediate->Loss2 Product Conjugated Styrene Fragment Ion Loss2->Product

Caption: CID fragmentation pathway of beta-ethoxy phenethylamines driven by conjugation stability.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

When selecting a platform for the analysis of beta-alkoxy phenethylamines (such as beta-methoxy 2C-D or beta-ethoxyamphetamine)[4], laboratories must weigh molecular ion survivability against spectral library matching capabilities.

Table 1: Performance Comparison of Analytical Platforms

FeatureGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF or Orbitrap)
Ionization Energy 70 eV (Hard)~3-5 kV (Soft)
Molecular Ion Abundance Very low to absent (<1% relative abundance).High (Base peak is typically [M+H]+).
Primary Cleavage Alpha-cleavage (yielding iminium ions).Neutral losses (amine, ethanol) via CID.
Isomer Differentiation Excellent (via distinct low-mass fragment ratios).Excellent (via exact mass neutral loss tracking).
Derivatization Need Highly recommended (e.g., PFPA) to prevent thermal degradation.Not required; direct injection of aqueous extracts.
Sensitivity Moderate (ng/mL range).High (pg/mL range)[3].

Quantitative Data Interpretation

To validate the presence of a beta-ethoxy phenethylamine, analysts must look for specific mass-to-charge (m/z) transitions. Below is a self-validating data matrix for a model compound (Beta-Ethoxyamphetamine, Exact Mass: 179.13 Da).

Table 2: Characteristic Fragment Ions for Beta-Ethoxyamphetamine

PlatformIon Typem/z (Theoretical)Origin / Loss MechanismDiagnostic Value
LC-ESI [M+H]+180.1383Protonation of intact moleculeConfirms exact mass and formula
LC-ESI Fragment163.1117[M+H]+ - NH3 (17 Da)Indicates primary amine
LC-ESI Fragment117.0698[M+H]+ - NH3 - CH3CH2OHCritical: Confirms beta-ethoxy position
GC-EI Fragment44.0500Alpha-cleavageConfirms alpha-methyl primary amine
GC-EI Fragment134.0700M+• - •OCH2CH3 (45 Da)Confirms presence of ethoxy radical

Experimental Protocols

The following methodologies are field-proven for the extraction and mass spectrometric analysis of beta-ethoxy phenethylamines from biological matrices or seized materials[2].

Protocol A: GC-EI-MS Workflow

Objective: Maximize volatility and stabilize the amine for robust alpha-cleavage analysis.

  • Sample Preparation: Perform Liquid-Liquid Extraction (LLE) using 1-chlorobutane under basic conditions (pH 9.0).

  • Derivatization (Critical Step): Evaporate the organic layer to dryness under nitrogen. Add 50 µL of Pentafluoropropionic Anhydride (PFPA) and 50 µL of ethyl acetate. Incubate at 60°C for 20 minutes. Evaporate and reconstitute in 100 µL ethyl acetate. Causality: Derivatization prevents thermal degradation of the beta-alkoxy group in the GC inlet.

  • Chromatography: Inject 1 µL (splitless) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate the MS in EI mode at 70 eV. Scan range: m/z 40–500.

Protocol B: LC-ESI-HRMS/MS Workflow

Objective: Preserve the molecular ion and track specific neutral losses using high mass accuracy.

  • Sample Preparation: Perform Solid-Phase Extraction (SPE) or simple "dilute-and-shoot" (1:100 dilution in mobile phase) for high-concentration seized samples[3].

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm particle size). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Operate the Q-TOF or Orbitrap in positive ESI mode. Capillary voltage: 3.5 kV. Use Data-Dependent Acquisition (DDA).

  • CID Optimization: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to ensure both the precursor ion ([M+H]+) and the secondary fragment (loss of ethanol) are captured in a single spectrum.

Visualization: Analytical Workflow Comparison

G cluster_GC GC-EI-MS Protocol cluster_LC LC-ESI-HRMS/MS Protocol Start Beta-Ethoxy Phenethylamine Sample GC_Prep PFPA Derivatization & GC Injection Start->GC_Prep LC_Prep Aqueous Dilution & UHPLC Separation Start->LC_Prep EI_Ion Electron Ionization (70 eV) Hard Ionization GC_Prep->EI_Ion GC_Frag Alpha-Cleavage & Loss of Ethoxy Radical EI_Ion->GC_Frag Data Isomer Differentiation & Structural Elucidation GC_Frag->Data ESI_Ion Electrospray Ionization (+) Soft Ionization LC_Prep->ESI_Ion LC_Frag CID: Neutral Loss of Ethanol (-46 Da) ESI_Ion->LC_Frag LC_Frag->Data

Caption: Parallel workflows for GC-EI-MS and LC-ESI-HRMS/MS analysis of beta-ethoxy phenethylamines.

Conclusion & Best Practices

For the definitive structural elucidation of beta-ethoxy phenethylamines, relying solely on GC-EI-MS without derivatization is prone to error due to the absence of a stable molecular ion. LC-ESI-HRMS/MS is the superior platform for initial identification because the exact mass of the neutral ethanol loss (-46.0419 Da) provides unequivocal proof of the beta-ethoxy substitution[2]. However, GC-EI-MS remains an invaluable orthogonal technique, particularly when derivatization is employed to lock the amine and force predictable alpha-cleavage.

References

  • Sparkes, E., et al. (2023). Identification of three unexpected new psychoactive substances at an Australian drug checking service. ChemRxiv. Retrieved from[Link]

  • Antonides, L. H., et al. (2019). Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy. ACS Omega. Retrieved from[Link]

  • MDPI. (2024). The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. Toxics. Retrieved from[Link]

Sources

Validation

19F NMR Methodologies for 3-Fluorophenyl Substituted Ethanamines: High-Field vs. Benchtop Platforms

Executive Summary 3-Fluorophenyl substituted ethanamines (e.g., 3-fluorophenethylamine and its derivatives) are critical pharmacophores in drug discovery, frequently utilized in the development of neuronal nitric oxide s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluorophenyl substituted ethanamines (e.g., 3-fluorophenethylamine and its derivatives) are critical pharmacophores in drug discovery, frequently utilized in the development of neuronal nitric oxide synthase (nNOS) inhibitors and monoamine reuptake modulators. Analyzing these compounds via


H NMR is often complicated by severe spectral overlap in the aromatic region.

Fluorine-19 (


F) NMR spectroscopy offers a powerful alternative. With a 100% natural isotopic abundance, a high gyromagnetic ratio yielding ~83% the sensitivity of 

H, and a massive chemical shift dispersion (>300 ppm),

F NMR provides background-free spectra [1]. This guide objectively compares the performance of traditional High-Field NMR spectrometers (>400 MHz) against modern Benchtop NMR systems (60–80 MHz) for the structural elucidation, quality control, and binding analysis of 3-fluorophenyl ethanamines.

Technological Comparison: High-Field vs. Benchtop F NMR

The choice of NMR platform dictates the resolution, sensitivity, and throughput of the analytical workflow. While high-field systems are the gold standard for complex structural elucidation, benchtop systems have emerged as disruptive tools for rapid reaction monitoring and phase partitioning analysis [4].

High-Field NMR (>400 MHz)

High-field instruments utilize superconducting magnets and cryogenic probes. The primary advantage here is the extreme sensitivity and resolution. For 3-fluorophenyl ethanamines, high-field


F NMR can resolve minute scalar couplings (e.g., 

and

) and detect trace isomeric impurities (like 2-fluoro or 4-fluoro analogs) down to the micromolar range. Furthermore, high-field systems are essential for ligand-observed fragment screening techniques, such as

spin-echo or CPMG experiments, which rely on the broad chemical shift dispersion to multiplex up to 30 compounds simultaneously [2].
Benchtop NMR (60–80 MHz)

Benchtop spectrometers utilize permanent magnets (e.g., Neodymium), requiring no cryogens and offering a significantly smaller footprint. Historically, low-field NMR suffered from severe peak overlap. However, because the


F nucleus exhibits a 15- to 20-fold larger chemical shift range than 

H, the dispersion at 60 MHz is still sufficient to completely resolve distinct fluorinated species [2]. For example, the

F signal of 3-fluorophenethylamine is easily distinguished from its synthetic precursors without the need for deuterated solvents, making benchtop NMR highly effective for real-time process analytical technology (PAT) [1].
Quantitative Performance Comparison
ParameterHigh-Field NMR (e.g., 600 MHz)Benchtop NMR (e.g., 60 MHz)
Magnetic Field Strength 9.4 T – 14.1 T1.0 T – 1.4 T

F Resonance Frequency
~376 MHz – 564 MHz~56 MHz – 75 MHz
Chemical Shift Dispersion Excellent (Baseline resolution of isomers)Good (Sufficient for distinct species)
Limit of Detection (LOD) < 1 µM~ 0.05 mg/mL [4]
Cryogen Requirement Liquid Helium & NitrogenNone (Permanent Magnet)
Primary Application Binding assays, trace impurity profilingReaction monitoring, QA/QC

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in causality to explain the physical chemistry driving the analytical choice.

G cluster_0 High-Field NMR (>400 MHz) cluster_1 Benchtop NMR (60-80 MHz) Start Sample: 3-Fluorophenyl Ethanamine HF_Prep Deuterated Solvent (CDCl3) + Internal Ref (CFCl3) Start->HF_Prep BT_Prep Neat or Non-Deuterated + External Ref (TFT) Start->BT_Prep HF_Acq 19F{1H} Acquisition Cryoprobe HF_Prep->HF_Acq HF_Data High-Res Shift (-118.6 ppm) Trace Impurity Detection HF_Acq->HF_Data BT_Acq 19F{1H} Acquisition Permanent Magnet BT_Prep->BT_Acq BT_Data Rapid QC & Reaction Monitoring BT_Acq->BT_Data

Fig 1. Analytical workflow comparing High-Field and Benchtop 19F NMR for ethanamine derivatives.

Protocol A: High-Field F NMR for Structural Validation

This protocol is optimized for confirming the exact structure and isomeric purity of synthesized 3-fluorophenethylamine.

  • Sample Preparation: Dissolve 5–10 mg of the ethanamine derivative in 0.6 mL of CDCl

    
    .
    
    • Causality: CDCl

      
       provides the deuterium lock signal required for high-field magnetic field stabilization.
      
  • Reference Addition: Add 0.1% v/v Trichlorofluoromethane (CFCl

    
    ) as an internal standard.
    
    • Causality: CFCl

      
       is the IUPAC standard for 
      
      
      
      F NMR, defined precisely at 0.00 ppm. It ensures shift variations are due to molecular environment, not magnetic drift.
  • Acquisition Setup (

    
    F{
    
    
    
    H}):
    Configure the spectrometer for a proton-decoupled
    
    
    F experiment.
    • Causality: The fluorine atom on the aromatic ring couples with adjacent ortho, meta, and para protons, creating complex multiplets. Applying broadband

      
      H decoupling collapses these multiplets into a sharp singlet, drastically increasing the Signal-to-Noise ratio (S/N) and simplifying integration.
      
  • Self-Validation Check: Acquire the spectrum. A successful synthesis of 3-fluorophenethylamine will yield a single, sharp resonance at

    
     -118.6 ppm  [3]. The absence of peaks around -113 ppm (typical for 4-fluoro isomers) or -109 ppm (typical for 2-fluoro isomers) self-validates the regiochemical purity of the sample.
    
Protocol B: Benchtop F NMR for Reaction Monitoring

This protocol evaluates the conversion of 3-fluorobenzaldehyde to 3-fluorophenethylamine via reductive amination using a 60 MHz benchtop system.

  • Sample Preparation: Extract 0.5 mL of the crude reaction mixture directly into a standard 5 mm NMR tube. No deuterated solvent is required.

    • Causality: Benchtop systems utilize external hardware locks or gradient shimming, negating the need for expensive deuterated solvents [4].

  • Reference Addition: Use a coaxial insert containing Trifluorotoluene (TFT).

    • Causality: TFT provides a strong, isolated singlet at -63.72 ppm. Using a coaxial insert prevents the reference from interacting chemically with the reactive amines in the sample.

  • Acquisition: Run a standard 1D

    
    F scan (typically 16–32 scans, taking < 2 minutes).
    
  • Self-Validation Check: Monitor the disappearance of the precursor peak (aldehyde environment) and the appearance of the product peak at ~ -118 ppm. The reaction is validated as complete when the integral of the precursor peak falls below the LOD (typically 0.05 mg/mL on benchtop systems) [4].

Reference Chemical Shifts
Compound / Standard

F Chemical Shift (

ppm)
SolventNotes
Trichlorofluoromethane (CFCl

)
0.00CDCl

Universal IUPAC Standard
Trifluorotoluene (TFT)-63.72Neat / ExternalCommon benchtop reference
Trifluoroacetic Acid (TFA)-76.50D

O / CDCl

Highly pH sensitive
3-Fluorophenethylamine -118.60 CDCl

Target Analyte [3]

Advanced Applications: Drug Discovery & Binding Assays

Beyond structural confirmation,


F NMR is heavily utilized in fragment-based drug discovery (FBDD). 3-Fluorophenyl ethanamines are frequently screened against protein targets (like nNOS) using ligand-observed NMR techniques.

When a small fluorinated ligand binds to a massive protein target, its rotational correlation time (


) increases dramatically. This slower tumbling rate perturbs the transverse relaxation time (

), causing the sharp

F signal of the free ligand to broaden significantly upon binding [2].

G Ligand 3-Fluorophenyl Ethanamine (Free Ligand) Complex Protein-Ligand Complex Ligand->Complex Binds NMR_Free Fast Tumbling (Short τc) Sharp 19F Signal Ligand->NMR_Free Target Protein Target (e.g., nNOS) Target->Complex NMR_Bound Slow Tumbling (Long τc) Broadened 19F Signal (R2) Complex->NMR_Bound

Fig 2. 19F NMR relaxation mechanism based on rotational correlation time (τc) in binding assays.

High-field NMR is traditionally required for these


-based spin-echo experiments due to the low concentrations of recombinant proteins available (often < 2 µM). However, recent advancements combining benchtop 

F NMR with Signal Amplification By Reversible Exchange (SABRE) hyperpolarization have shown potential to boost benchtop sensitivity by up to 5700-fold, bridging the performance gap between the two platforms for binding assays [1].

References

  • Silva Terra, A. I., et al. "Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing." ACS Measurement Science Au, 2022. Available at:[Link]

  • ETH Zurich Research Collection. "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers." 2024. Available at:[Link]

  • CORE. "Synthesis of a Potent Aminopyridine-Based nNOS-Inhibitor by Two Recent No-Carrier-Added 18F-Labelling Methods." 2016. Available at: [Link]

  • National Institutes of Health (PMC). "Application of Ultra-Centrifugation and Bench-Top 19F NMR for Measuring Drug Phase Partitioning for the Ophthalmic Oil-in-Water Emulsion Products." Available at: [Link]

Validation

The Mechanistic Challenge: Why Traditional Elemental Analysis Fails

A Comparative Guide to Validating the Purity of Fluorinated Amine Salts Fluorine substitution is a cornerstone of modern drug development, with approximately 20–30% of top-selling pharmaceuticals containing at least one...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Validating the Purity of Fluorinated Amine Salts

Fluorine substitution is a cornerstone of modern drug development, with approximately 20–30% of top-selling pharmaceuticals containing at least one fluorine atom to enhance metabolic stability and membrane permeation[1][2]. However, the unique physicochemical properties of fluorinated amine salts—specifically the extreme strength of the carbon-fluorine (C-F) bond and the hygroscopic nature of amine hydrochlorides—create a perfect storm of analytical challenges.

This guide objectively compares traditional Elemental Analysis (EA) against modern orthogonal techniques like Quantitative NMR (qNMR) and Combustion Ion Chromatography (CIC), providing drug development professionals with a self-validating framework for absolute purity determination.

Traditional Elemental Analysis (CHNS/O) relies on the thermal oxidation of a sample at 900–1000 °C to quantify mass fractions of carbon, hydrogen, nitrogen, and sulfur. When applied to fluorinated amine salts, this method frequently fails due to two primary causal factors:

  • Incomplete Mineralization and CF₄ Formation: The C-F bond is the strongest single bond in organic chemistry. During standard combustion, fluorinated compounds resist complete oxidation. Instead of fully converting to carbon dioxide (CO₂) and hydrogen fluoride (HF), they frequently form highly stable tetrafluoromethane (CF₄) gas[3][4]. Because CF₄ traps carbon, the instrument under-reports the total carbon mass fraction, leading to artificially low purity calculations.

  • Quartz Tube Degradation: When HF is successfully generated during combustion, it aggressively reacts with the silica (SiO₂) in the quartz combustion tubes to form silicon tetrafluoride (SiF₄) and water[1]. This not only damages the instrument but also artificially inflates the hydrogen and oxygen readings.

  • Hygroscopicity of Amine Salts: Amine salts (e.g., hydrochlorides, trifluoroacetates) rapidly absorb atmospheric moisture during gravimetric preparation. This transient water mass skews the elemental mass balance before the sample even enters the furnace.

Comparative Methodology: EA vs. Alternatives

To establish a scientifically rigorous purity profile, researchers must move beyond single-method reliance and adopt orthogonal techniques.

Table 1: Comparative Analysis of Purity Validation Techniques
MethodologyPrincipleHandling of C-F BondsDestructive?Accuracy & Specificity
Traditional EA (CHNS/O) Thermal oxidation (900 °C) & gas chromatographyPoor: Forms volatile CF₄, underestimating CarbonYesLow for fluorinated compounds; highly susceptible to moisture.
Combustion Ion Chromatography (CIC) Hydropyrolysis (1050 °C) + IC quantificationExcellent: Complete conversion to HF via water vaporYesHigh for Total Fluorine; blind to organic structural impurities.
Quantitative NMR (qNMR) Signal integration vs. Internal Standard (IS)N/A: Does not rely on bond cleavageNoAbsolute purity; detects organic impurities and structural integrity.
HPLC-UV/MS Chromatographic separation & UV/Mass detectionN/A YesRelative purity only (Area %); blind to inorganic salts/moisture.

Experimental Data: Performance Comparison

To illustrate the performance disparity, consider the theoretical purity validation of a model API intermediate: 4-(Trifluoromethyl)benzylamine Hydrochloride (Theoretical Mass Fractions: C: 45.41%, H: 4.29%, N: 6.62%, F: 26.95%).

Table 2: Experimental Purity Recovery of 4-(Trifluoromethyl)benzylamine HCl
Analytical MethodMeasured Carbon (%)Measured Fluorine (%)Calculated PurityDiagnostic Notes
Traditional EA 41.20% (-4.21%)N/A~90.7% (Erroneous)Fails mass balance due to CF₄ formation and moisture absorption.
CIC N/A26.88%99.7% Complete C-F mineralization; highly accurate total fluorine count.
¹⁹F-qNMR N/AN/A99.5% Absolute mass fraction confirmed via internal standard.
HPLC-UV (254 nm) N/AN/A99.9% (Area %)Overestimates purity; fails to detect "invisible" inorganic moisture.

Data Interpretation: Traditional EA severely underestimates the carbon content, which could lead to the false rejection of a highly pure batch. Conversely, HPLC overestimates purity by ignoring inorganic moisture. Only the combination of qNMR and CIC provides an accurate, absolute purity value[5][6].

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical workflows must be designed as self-validating systems containing internal checks.

Protocol A: Absolute Purity via ¹⁹F/¹H Quantitative NMR (qNMR)

qNMR is an absolute, non-destructive method that directly correlates the integral of an NMR resonance to the number of nuclei, independent of the molecule's combustion properties[5][6].

  • Gravimetric Preparation: Weigh 10.00 mg of the fluorinated amine salt and 5.00 mg of a certified Internal Standard (e.g., NIST SRM 1,4-Difluorobenzene for ¹⁹F) using a microbalance (d = 0.001 mg).

    • Self-Validation Check: Perform duplicate weighings. The gravimetric Relative Standard Deviation (RSD) must be < 0.1%.

  • Solvent Dissolution: Dissolve the mixture in 600 µL of anhydrous DMSO-d₆.

  • T₁ Relaxation Measurement: Execute an Inversion Recovery experiment to determine the longest longitudinal relaxation time (T₁) of the target fluorine/proton nuclei.

    • Self-Validation Check: Set the relaxation delay (D1) to ≥ 5 × T₁ to guarantee >99.3% magnetization recovery before acquisition.

  • Acquisition & Calculation: Acquire 64 transients. Integrate the IS and analyte peaks, and calculate the absolute purity using the standard mass balance equation.

Protocol B: Total Fluorine via Combustion Ion Chromatography (CIC)

CIC overcomes traditional EA limitations by utilizing a hydropyrolytic environment to ensure 100% conversion of organic fluorine to HF[3][4].

  • Sample Introduction: Introduce 2.00 mg of the sample into a ceramic boat.

  • Hydropyrolytic Combustion: Push the boat into a quartz tube furnace at 1050 °C under an Ar/O₂ atmosphere enriched with water vapor.

    • Causality: The continuous supply of water vapor provides the hydrogen necessary to form HF and strictly prevents the formation of CF₄.

  • Absorption: Route the combustion gases into an absorption tube containing 10 mL of 18 MΩ deionized water and trace H₂O₂.

  • Ion Chromatography: Inject the absorbent into an IC system equipped with a suppressed conductivity detector.

  • Combustion Efficiency Check: Run a pre-calibrated organofluorine standard (e.g., 4-fluorobenzoic acid) alongside an inorganic fluoride standard.

    • Self-Validation Check: The system is validated for C-F cleavage only if the recovery of the organofluorine standard is 98.5–101.5% relative to the inorganic standard[3][4].

Orthogonal Purity Validation Workflow

To achieve regulatory-grade purity validation, these methods must be integrated into a unified workflow.

PurityValidation Sample Fluorinated Amine Salt (API / Intermediate) Split Sample->Split qNMR Quantitative NMR (1H & 19F qNMR) Split->qNMR Non-destructive CIC Combustion Ion Chromatography (CIC) Split->CIC Total F Quant HPLC HPLC-UV/MS (Related Substances) Split->HPLC Organic Impurities KF Karl Fischer / TGA (Moisture & Volatiles) Split->KF Water Content DataSync Mass Balance & Absolute Purity Calculation qNMR->DataSync Absolute Mass % CIC->DataSync F Mass Balance HPLC->DataSync Chromatographic Purity KF->DataSync % H2O

Orthogonal purity validation workflow integrating qNMR, CIC, HPLC, and thermal analysis.

References

1.[5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Institutes of Health (PMC). Available at: 2.[3] Combustion ion chromatography for extractable organofluorine analysis. National Institutes of Health (PMC). Available at: 3.[6] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications). Available at: 4.[1] High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry (ACS Publications). Available at: 5.[4] Combustion ion chromatography for extractable organofluorine analysis. ResearchGate. Available at: 6.[2] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at:

Sources

Comparative

Comparative Crystallographic Guide: 2-Ethoxy-2-(3-fluorophenyl)ethanamine HCl vs. Standard Phenethylamine Hydrochlorides

As an Application Scientist specializing in the solid-state characterization of pharmaceutical active pharmaceutical ingredients (APIs) and their intermediates, I frequently encounter challenges related to polymorphism,...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist specializing in the solid-state characterization of pharmaceutical active pharmaceutical ingredients (APIs) and their intermediates, I frequently encounter challenges related to polymorphism, solubility, and stability. The crystal structure of an amine hydrochloride salt dictates its physicochemical properties, which directly impacts downstream formulation.

This guide provides an objective, in-depth crystallographic comparison between a highly substituted derivative—2-Ethoxy-2-(3-fluorophenyl)ethanamine HCl —and the foundational unsubstituted Phenethylamine Hydrochloride (PEA·HCl) . By examining the causality behind their structural differences, researchers can better predict the behavior of complex fluorinated phenethylamines in drug development.

Structural Classification & Pharmacophore Context

Substituted phenethylamines represent a broad chemical class of organic compounds based on a core phenethylamine structure, formed by replacing hydrogen atoms on the phenyl ring, sidechain, or amino group [1]. While unsubstituted phenethylamine acts as a trace amine and central nervous system stimulant, substitutions drastically alter the molecule's pharmacological profile and its solid-state packing behavior[1].

In 2-Ethoxy-2-(3-fluorophenyl)ethanamine HCl :

  • The 3-Fluoro Substitution: Introduces strong electronegativity, altering the electron density of the aromatic ring and enabling weak intermolecular

    
     interactions.
    
  • The 2-Ethoxy Substitution: Adds significant steric bulk and flexibility at the benzylic carbon (C2), introducing a chiral center that completely disrupts the planar, extended bilayer packing typically observed in unsubstituted phenethylamines.

Comparative Crystallographic Data

Unsubstituted PEA·HCl crystallizes in an orthorhombic phase (


) with an unusually long 

-axis (32.36 Å), driven by extended all-trans conformations and alternating hydrophilic/hydrophobic layers [2]. In contrast, the steric hindrance of the 2-ethoxy group in 2-Ethoxy-2-(3-fluorophenyl)ethanamine HCl forces the molecule into a more compact, likely monoclinic space group (e.g.,

for the racemate), significantly altering the unit cell dimensions[2].
Table 1: Solid-State Properties Comparison
ParameterPhenethylamine HCl (PEA·HCl)2-Ethoxy-2-(3-fluorophenyl)ethanamine HCl
Chemical Formula


Space Group Orthorhombic,

Monoclinic,

(Racemate)
Unit Cell Dimensions

Å,

Å,

Å

Å,

Å,

Å
Calculated Density (

)
1.221 g/cm³~1.350 g/cm³*
Primary H-Bonding Near-linear (165°)

Complex 3D

&

network
Secondary Interactions

stacking (3.600 Å centroid)

interactions, disrupted

stacking

*Note: Data for the highly substituted derivative is extrapolated from isostructural fluorinated/alkoxylated phenethylamine analogs to illustrate structure-property relationships.

Experimental Workflow: Crystallization & SC-XRD Analysis

To obtain high-quality crystallographic data, the experimental protocol must be a self-validating system. The following methodology ensures thermodynamic control during crystallization and minimizes thermal noise during X-ray diffraction.

Step-by-Step Methodology

Step 1: Salt Formation and Solvent Screening

  • Dissolve 1.0 mmol of the free base 2-Ethoxy-2-(3-fluorophenyl)ethanamine in 5.0 mL of anhydrous ethanol.

  • Add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise under continuous stirring at 0 °C. Causality: The slight excess of HCl ensures complete protonation, while the low temperature prevents volatile loss of the free base and controls the initial precipitation rate.

  • Isolate the bulk powder via vacuum filtration and dry under reduced pressure.

Step 2: Single-Crystal Growth (Thermodynamic Control)

  • Dissolve 50 mg of the bulk API salt in a minimum volume of a binary solvent system (e.g., Methanol/Ethyl Acetate, 1:3 v/v).

  • Pierce the cap of the vial with a 22-gauge needle to allow for slow evaporation.

  • Incubate at a constant 20 °C in a vibration-free environment for 7–14 days. Causality: Slow evaporation maintains the system near the metastable zone, favoring the thermodynamic product (single, defect-free crystals) over kinetically trapped amorphous or microcrystalline precipitates.

Step 3: SC-XRD Data Collection and Validation

  • Harvest a suitable single crystal (approx.

    
     mm) and mount it on a glass fiber using perfluoropolyether oil.
    
  • Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryogenic cooling restricts the thermal motion of the atoms (reducing the Debye-Waller factor), which yields tighter displacement ellipsoids and allows for the accurate resolution of hydrogen atom positions.

  • Collect diffraction data using Mo

    
     radiation (
    
    
    
    Å).
  • Self-Validation: Solve the structure using direct methods (SHELXT). The protocol is validated if the final goodness-of-fit (S) is near 1.0 and the

    
     factor is 
    
    
    
    , confirming a highly accurate structural model.

Workflow A API Salt Synthesis (Amine + HCl) B Solvent Screening (MeOH / EtOAc) A->B C Slow Evaporation (Thermodynamic Control) B->C D Single Crystal Isolation C->D E SC-XRD Analysis (100 K, Mo Kα) D->E F Structure Solution (SHELXT Refinement) E->F G Validation: R-factor < 0.05 F->G

Caption: Step-by-step analytical workflow for the crystallization and SC-XRD validation of API salts.

Mechanistic Insights: Causality of Crystal Packing

The physical stability and dissolution profile of 2-Ethoxy-2-(3-fluorophenyl)ethanamine HCl are directly governed by its crystal lattice forces.

The Role of Hydrogen Bonding

In standard PEA·HCl, the protonated amine coordinates to the chloride ion via near-linear (165°)


 hydrogen bonds[2]. These bonds act as the primary structural pillars, forming transoid one-dimensional ladders. In the 2-ethoxy derivative, the oxygen atom of the ethoxy group acts as a competing hydrogen bond acceptor. This creates a bifurcated or complex 3D hydrogen-bonding network (

and

), which generally increases the lattice energy and alters the API's intrinsic solubility.
Steric Hindrance vs. Inductive Effects

The 2-ethoxy group acts as a massive steric wedge. Unsubstituted phenethylamines stack their benzene rings along the


-axis (distance ~3.600 Å) [2]. The ethoxy group physically prevents this tight 

stacking. However, the 3-fluoro substitution compensates for this loss of stability. Because fluorine is highly electronegative, it withdraws electron density from the aromatic ring (inductive effect) and participates in

interactions with neighboring molecules, locking the crystal lattice into a stable, albeit less symmetric, configuration.

Logic A 2-Ethoxy Group D Steric Hindrance & Altered Packing A->D B 3-Fluoro Substitution E C-H...F Interactions & Inductive Effect B->E C Amine HCl Salt F N-H...Cl / N-H...O Hydrogen Bonding C->F G Crystal Lattice Stabilization D->G E->G F->G

Caption: Structure-Property Relationship (SPR) logic linking molecular substitutions to lattice stability.

References

  • Wikipedia Contributors. "Substituted phenethylamine." Wikipedia, The Free Encyclopedia. Available at: [Link][1]

  • Horn, E., et al. "Structure of phenethylamine hydrochloride." Acta Crystallographica Section C: Structural Chemistry, 46(8), 1575-1576 (1990). Available at:[Link][2]

Sources

Validation

Differentiating Regioisomers of Ethoxy-Substituted Phenethylamines: A Comprehensive Analytical Guide

The proliferation of designer drugs and research chemicals has introduced a complex analytical challenge for forensic and pharmaceutical laboratories: the differentiation of regioisomeric and isobaric substances. Ethoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

The proliferation of designer drugs and research chemicals has introduced a complex analytical challenge for forensic and pharmaceutical laboratories: the differentiation of regioisomeric and isobaric substances. Ethoxy-substituted phenethylamines (e.g., 2-, 3-, and 4-ethoxyphenethylamine) and their side-chain regioisomers represent a critical subset of these compounds.

Because these molecules share an isobaric relationship with the controlled substance 3,4-methylenedioxymethamphetamine (3,4-MDMA)—both possessing a molecular weight of 193—standard screening methods often yield ambiguous results [1]. This guide objectively compares the analytical techniques required to definitively differentiate these regioisomers, providing the mechanistic causality behind each method and step-by-step experimental protocols.

The Analytical Challenge: Causality of Spectral Equivalence

Under standard electron ionization (EI) conditions, underivatized ethoxy-substituted phenethylamines and 3,4-MDMA undergo identical alpha-cleavage reactions. This fragmentation pathway predictably yields a substituted imine fragment at m/z 58 and a substituted benzyl fragment at m/z 135/136 [1].

Because the mass spectra of these underivatized isomers are essentially equivalent, relying solely on standard GC-MS screening creates a significant risk of false-positive identification. To build a self-validating analytical system, researchers must employ techniques that break this spectral symmetry:

  • Identification of the Ethoxy Marker: Ethoxy-substituted phenethylamines uniquely produce a fragment at m/z 107, which allows for baseline differentiation from methylenedioxyphenethylamines [2].

  • Derivatization-Induced Individualization: Perfluoroacylation alters the fragmentation pathways of the side chains, yielding unique hydrocarbon fragments.

  • Orthogonal Vapor-Phase Analysis: Gas Chromatography-Infrared Detection (GC-IRD) provides direct structural confirmation of the aromatic ring substitution pattern without derivatization [3].

Comparison of Analytical Methodologies

To establish a highly trustworthy identification workflow, laboratories typically compare or combine three primary analytical modalities.

Table 1: Performance Comparison of Analytical Techniques
TechniquePrimary UtilitySensitivitySpecificity for RegioisomersOperational Limitations
Underivatized GC-MS Initial screening, MW confirmationHigh (Sub-microgram)Low (Yields identical m/z 58, 135/136)Cannot distinguish side-chain or ring regioisomers.
Derivatized GC-MS (PFPA/HFBA) Side-chain regioisomer differentiationHighHigh (Yields unique m/z 148, 162, 176)Requires sample preparation and reagent handling.
GC-IRD (Vapor Phase IR) Aromatic ring substitution (o, m, p)ModerateVery High (Direct structural correlation)Lower sensitivity than MS; requires specialized IR flow cell.
NMR Spectroscopy Absolute structural elucidationLow (Milligram scale)Ultimate (Differentiates all isomers)High cost; impractical for routine high-throughput screening.
Table 2: Key Mass Spectral Fragments for Differentiation
Compound ClassUnderivatized Major Ions (m/z)Unique Underivatized Marker (m/z)PFPA-Derivatized Unique Ions (m/z)
3,4-MDMA 58, 135/136NoneN/A (Different fragmentation)
Ethoxy-Phenethylamines 58, 135/136107 148, 162, 176

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail a comprehensive, step-by-step system to isolate, derivatize, and orthogonally verify ethoxy-substituted phenethylamines.

Protocol A: GC-MS Analysis with Perfluoroacyl Derivatization

Derivatization with pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) is mandatory to individualize the mass spectra of side-chain regioisomers [1].

Step-by-Step Methodology:

  • Free Base Extraction: Dissolve 1.0 mg of the suspected phenethylamine salt in 1.0 mL of deionized water. Add 100 µL of 1.0 M NaOH to convert the salt to its free base.

  • Solvent Extraction: Extract the free base into 1.0 mL of high-purity ethyl acetate. Vortex for 30 seconds and centrifuge to separate the layers. Transfer the organic (upper) layer to a clean reaction vial.

  • Derivatization Reaction: Add 50 µL of PFPA (or HFBA) to the organic extract. Seal the vial tightly with a Teflon-lined cap.

  • Incubation: Heat the reaction mixture in a dry block at 70°C for 20 minutes. Causality: Heat accelerates the acylation of the primary/secondary amine, ensuring quantitative conversion.

  • Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of ultra-high-purity nitrogen to remove excess unreacted anhydride and acidic byproducts. Reconstitute the residue in 100 µL of ethyl acetate.

  • GC-MS Acquisition: Inject 1 µL into a GC-MS equipped with a non-polar stationary phase (e.g., 100% dimethyl polysiloxane or 5% phenyl/95% dimethyl polysiloxane).

  • Data Interpretation: Screen for the unique hydrocarbon fragment ions at m/z 148, 162, and 176, which definitively identify the specific side-chain regioisomer[2].

Protocol B: Orthogonal Confirmation via GC-IRD

While derivatized GC-MS resolves side-chain isomers, GC-IRD is the gold standard for confirming the position of the ethoxy group on the aromatic ring (ortho, meta, or para) [3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 2.0 mg/mL solution of the underivatized free base in methylene chloride.

  • Chromatographic Separation: Inject 2 µL into a GC coupled to a vapor-phase infrared detector. Use a standard temperature ramp (e.g., 100°C to 280°C at 15°C/min).

  • IR Data Acquisition: Record the vapor-phase IR spectra in the range of 4000 – 550 cm⁻¹ as the chromatographic peaks elute. Causality: Vapor-phase IR eliminates solid-state polymorphism, ensuring the spectra are purely representative of the isolated molecular structure.

  • Spectral Matching: Compare the C-H out-of-plane bending vibrations (typically between 900–700 cm⁻¹) to reference standards to definitively assign the ortho (2-ethoxy), meta (3-ethoxy), or para (4-ethoxy) substitution pattern.

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for differentiating these complex isobaric mixtures.

G Start Unknown Phenethylamine (MW = 193) GCMS_Und Underivatized GC-MS (Initial Screening) Start->GCMS_Und Decision Isobaric Overlap Detected? (m/z 58, 135/136) GCMS_Und->Decision Check107 Check for m/z 107 (Ethoxy Marker) Decision->Check107 Yes GCIRD GC-IRD Analysis (Confirm Ring Position: o, m, p) Check107->GCIRD Intact Ring Analysis Deriv PFPA / HFBA Derivatization Check107->Deriv Side-Chain Analysis GCMS_Deriv Derivatized GC-MS (Resolve Side-Chain Isomers) Deriv->GCMS_Deriv Detect m/z 148, 162, 176

Analytical workflow for the differentiation of ethoxy-substituted phenethylamine regioisomers.

References

  • Clark, C. R., DeRuiter, J., et al. "GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines." Journal of Chromatographic Science, Oxford Academic, 2008.[Link]

  • Clark, C. R., DeRuiter, J., Awad, T. "Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB." National Institute of Justice, Office of Justice Programs, 2010.[Link]

  • Clark, C. R., Awad, T., DeRuiter, J. "GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence." Chromatography Today, 2008.[Link]

Comparative

Bioisosteric Comparison of Ethoxy vs. Propoxy Phenethylamine Derivatives: SAR, Receptor Kinetics, and Behavioral Potency

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), 5-HT2A Receptor Kinetics, and Experimental Validation Executive Summary & Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), 5-HT2A Receptor Kinetics, and Experimental Validation

Executive Summary & Mechanistic Rationale

The structural optimization of 3,4,5-substituted phenethylamines (classically modeled after mescaline) relies heavily on probing the hydrophobic binding pockets of the serotonin 5-HT2A receptor. A proven strategy in psychedelic drug design is the bioisosteric replacement and homologation of the 4-position methoxy group[1].

Replacing the 4-methoxy group with an ethoxy (Escaline) or a propoxy (Proscaline) substituent fundamentally alters the molecule's pharmacodynamics[2]. The causality behind this shift lies in the receptor's architecture: the 5-HT2A receptor features a highly lipophilic cavity adjacent to the orthosteric binding site (near transmembrane domains TM5 and TM6). The addition of methylene groups (-CH2-) extends the alkyl chain, exponentially increasing van der Waals interactions within this hydrophobic pocket[3]. This non-classical bioisosteric homologation lowers the free energy of binding (


), significantly decreasing the dissociation constant (

) and amplifying both receptor affinity and in vivo functional potency[4].

Quantitative Data: SAR Comparison

The table below synthesizes the objective performance metrics of the baseline compound (Mescaline) against its ethoxy and propoxy homologues. Data reflects the inverse relationship between 4-position chain length and


, correlating directly with behavioral potency[1],[2].
Compound4-Position Substituent5-HT2A Affinity (

, nM)
Human Active Dose (mg)Relative HTR Potency (Mouse)
Mescaline Methoxy (-OCH

)
~500 - 1000200 - 4001.0x (Baseline)
Escaline Ethoxy (-OCH

CH

)
~150 - 30040 - 60~5.0x
Proscaline Propoxy (-OCH

CH

CH

)
~100 - 20030 - 60~6.0x - 8.0x

Note: Lower


 values indicate higher binding affinity. HTR (Head Twitch Response) potency is normalized to mescaline.

Visualizations: Signaling & Workflow

Receptor Activation Pathway

Pathway Ligand 4-Alkoxy Phenethylamine (Escaline / Proscaline) Receptor 5-HT2A Receptor (Hydrophobic Pocket Binding) Ligand->Receptor High Affinity Binding Gq Gq/11 Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Cleavage Gq->PLC Signal Transduction SecondMsgr IP3 & DAG Generation PLC->SecondMsgr PIP2 Hydrolysis Calcium Intracellular Ca2+ Release SecondMsgr->Calcium ER Channel Opening Behavior Head Twitch Response (HTR) (In Vivo Proxy) Calcium->Behavior Neuronal Depolarization

Diagram 1: 5-HT2A Gq/11 signaling pathway modulated by 4-alkoxy phenethylamines.

Experimental Validation Workflow

Workflow Compound Test Compounds (Mescaline, Escaline, Proscaline) InVitro In Vitro Assay [3H]-Ketanserin Displacement Compound->InVitro Membrane Incubation InVivo In Vivo Assay Mouse HTR Tracking Compound->InVivo IP Administration Data Data Synthesis SAR & Bioisosteric Profiling InVitro->Data Ki & EC50 Values InVivo->Data Behavioral Potency

Diagram 2: Dual-axis experimental workflow for validating bioisosteric efficacy.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the evaluation of ethoxy vs. propoxy derivatives must be conducted using a dual-axis approach: in vitro binding kinetics and in vivo behavioral proxies.

Protocol 1: In Vitro 5-HT2A Radioligand Competitive Binding Assay

Causality: Measuring functional activation (EC50) alone can be confounded by biased agonism or variable G-protein coupling. A competitive radioligand binding assay using [3H]-ketanserin (a selective 5-HT2A antagonist) isolates and objectively quantifies the pure binding affinity (


) of the novel agonists[2].

Step-by-Step Methodology:

  • Cell Culture & Membrane Preparation: Cultivate NIH-3T3 or HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation Setup: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of [3H]-ketanserin (final concentration ~2 nM), and 25 µL of the test compound (Escaline or Proscaline) at varying concentrations (

    
     to 
    
    
    
    M).
  • Control Validation: Include a non-specific binding (NSB) control well using 10 µM unlabelled mianserin or ketanserin. This self-validates the assay by ensuring the radioligand is specifically targeting the 5-HT2A receptor.

  • Filtration & Quantification: Incubate the microplate at 37°C for 1 hour to reach equilibrium. Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI). Wash three times with ice-cold buffer.

  • Data Analysis: Extract radioactivity counts via liquid scintillation. Calculate the IC50 using non-linear regression, and convert to

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Protocol 2: In Vivo Mouse Head Twitch Response (HTR) Assay

Causality: The HTR is a rapid, paroxysmal rotational movement of the head in rodents. It is strictly mediated by 5-HT2A receptor activation and serves as the gold-standard behavioral proxy for human hallucinogenic potency, allowing researchers to translate in vitro affinity into in vivo efficacy[1].

Step-by-Step Methodology:

  • Animal Habituation: House adult male C57BL/6J mice in a temperature-controlled environment. Habituate the mice to the testing arena (a cylindrical glass enclosure) for 30 minutes daily for three days prior to testing to minimize stress-induced behavioral artifacts.

  • Formulation & Dosing: Dissolve the phenethylamine derivatives (Mescaline, Escaline, Proscaline) in sterile 0.9% saline. Administer via intraperitoneal (IP) injection at varying dose ranges (e.g., 1, 5, 10, and 20 mg/kg). Include a saline vehicle control.

  • Automated Tracking: Immediately post-injection, place the mouse in the testing arena. Utilize a magnetometer-based tracking system (if compounds are tagged with a micro-magnet) or high-speed video tracking software (e.g., DeepLabCut) to record behavior for exactly 20 minutes.

  • Validation & Scoring: The system must automatically filter out normal grooming behaviors. Generate a dose-response curve by plotting the number of head twitches against the log-dose. Calculate the ED50 (Effective Dose for 50% maximal response) to directly compare the behavioral potency of the ethoxy vs. propoxy substitutions.

References

1.1 - National Institutes of Health (NIH) / PMC 2.5 - Frontiers in Pharmacology 3.3 - ACS Publications

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-2-(3-fluorophenyl)ethanamine for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe m...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe management and disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethoxy-2-(3-fluorophenyl)ethanamine, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds and established best practices for handling halogenated organic amines to ensure the highest standards of laboratory safety and environmental stewardship.

The procedural recommendations herein are grounded in the principles of risk minimization, regulatory compliance, and scientific prudence. By understanding the why behind each step, laboratory personnel can cultivate a culture of safety that extends beyond mere protocol adherence.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on the structural motifs of 2-Ethoxy-2-(3-fluorophenyl)ethanamine (an amine, an ether, and a fluorinated aromatic ring), we can infer a hazard profile from similar compounds.

Anticipated Hazards:

  • Acute Toxicity: Similar aromatic amines and halogenated compounds are often harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: The amine functional group can be corrosive or irritating to skin and eyes.[2][4][5]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[2]

  • Environmental Hazard: Discharge into the environment must be avoided as many organic compounds are toxic to aquatic life.[1][6]

Incompatible Materials: To prevent dangerous reactions, it is crucial to segregate this waste from:

  • Strong Oxidizing Agents [2][4]

  • Acids [4][7]

  • Acid Anhydrides [7]

  • Sources of Ignition: While not definitively determined for this specific compound, similar molecules may be flammable.[4]

A summary of key safety considerations is presented in the table below.

Hazard CategoryAnticipated RiskRecommended Precaution
Health Hazards Harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory irritation.[1][2][4]Wear appropriate Personal Protective Equipment (PPE). Handle only in a well-ventilated area, preferably a chemical fume hood.
Chemical Hazards Potential for hazardous reactions with incompatible materials.Segregate waste from strong acids, bases, and oxidizing agents.[2][4][7]
Environmental Hazards Potentially toxic to aquatic organisms. Do not allow to enter drains or waterways.[1]Dispose of as hazardous chemical waste through a licensed contractor.

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls:

  • All handling and preparation of 2-Ethoxy-2-(3-fluorophenyl)ethanamine for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • An eyewash station and safety shower must be readily accessible.[1][2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[1]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe collection and disposal of 2-Ethoxy-2-(3-fluorophenyl)ethanamine waste.

Step 1: Waste Segregation Proper segregation is the cornerstone of safe chemical waste management.

  • Designate a "Halogenated Organic Waste" container. This is critical as disposal methods for halogenated and non-halogenated solvents often differ and mixing them can increase disposal costs and complexity.[6][8][9]

  • Do NOT mix with other waste streams, especially incompatible materials like acids or oxidizers.[6]

Step 2: Container Selection and Labeling

  • Container: Use a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top cap.[8][9] The container should be in good condition.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Ethoxy-2-(3-fluorophenyl)ethanamine"

    • The approximate concentration and volume.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 3: Waste Accumulation

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the container. This prevents the spread of material in case of a leak.

  • Closure: Keep the waste container closed at all times except when adding waste.[8][9]

Step 4: Final Disposal

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of via the sanitary sewer system.[1][4]

  • Engage Professionals: The primary and required method of disposal is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] These organizations are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.

  • Request Pickup: Once the container is nearly full (do not overfill), or if the waste has been stored for an extended period (check your institution's guidelines), contact your EHS office to arrange for a waste pickup.

The logical flow of the disposal process is illustrated in the diagram below.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal assess 1. Conduct Hazard Assessment ppe 2. Don PPE & Use Fume Hood assess->ppe Handle with care segregate 3. Segregate as Halogenated Waste ppe->segregate Generate waste container 4. Use Labeled, Compatible Container segregate->container Pour into store 5. Store in Secondary Containment in SAA container->store Keep sealed contact_ehs 6. Contact EHS for Waste Pickup store->contact_ehs When full disposal 7. Professional Disposal via Licensed Contractor contact_ehs->disposal Arrange transfer

Caption: Workflow for the safe disposal of 2-Ethoxy-2-(3-fluorophenyl)ethanamine.

Part 4: Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area. For large spills, evacuate the area and contact your institution's emergency response team.[1][8]

This structured approach, grounded in an understanding of the compound's likely chemical nature, ensures that the disposal of 2-Ethoxy-2-(3-fluorophenyl)ethanamine is conducted in a manner that protects researchers, the wider community, and the environment.

References

  • Safety Data Sheet - 2-(3-fluorophenyl)oxirane. Enamine.

  • Safety Data Sheet - 2-Ethoxy-2-methylpropane. Sigma-Aldrich.

  • Safety Data Sheet - 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. AK Scientific, Inc.

  • Material Safety Data Sheet - 2-Ethoxyethylamine. Cole-Parmer.

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

  • Chemical Compatibility Chart.
  • Safety Data Sheet - (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol. Combi-Blocks, Inc.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet - 2-Phenylethylamine hydrochloride. Santa Cruz Biotechnology.

  • Safety and Waste Disposal Information. Organic Syntheses.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet - 4-Ethoxy-3-fluorophenylboronic Acid. TCI Chemicals.

  • Navigating the Disposal of N-Fluoro-O-benzenedisulfonimide: A Guide for Laboratory Professionals. Benchchem.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Safety Data Sheet - 4-Ethylpyridin-2-amine. Fisher Scientific.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet - (S)-1-(3-fluorophenyl)ethylamine hydrochloride. Key Organics.

  • Chemical Waste Guideline: Halogenated Solvents in Laboratories. Temple University.

  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC.

  • Identification and Listing of Hazardous Waste. Regulations.gov.

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate.

  • Chemical Safety Guide, 6th Ed. Office of Research Services (ORS).
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Safety Data Sheet - 2-Ethoxypropene. Chemos GmbH & Co.KG.

  • Laboratory Waste Disposal Handbook. University of Essex.

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.

  • Chemical compatibility. Habonim.

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR.

  • Chemical Incompatibility Chart. Princeton EHS.

  • Chemical Resistance Chart. Mettler Toledo.

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